molecular formula C18H21N3O3S B12371499 Rabeprazole-13C,d3

Rabeprazole-13C,d3

Cat. No.: B12371499
M. Wt: 363.5 g/mol
InChI Key: YREYEVIYCVEVJK-JVXUGDAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rabeprazole-13C,d3 is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 363.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

363.5 g/mol

IUPAC Name

2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2+1D3

InChI Key

YREYEVIYCVEVJK-JVXUGDAPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Rabeprazole-13C,d3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rabeprazole-13C,d3 is a stable isotope-labeled version of Rabeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal conditions. This isotopically enriched analog serves as an indispensable tool, primarily as an internal standard, in bioanalytical studies. Its use significantly enhances the accuracy and precision of quantitative analyses, particularly in pharmacokinetic and metabolic research involving the parent drug, Rabeprazole. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its application, and visual representations of relevant biological pathways and analytical workflows.

Core Properties and Data

This compound is structurally identical to Rabeprazole, with the exception of isotopic labeling. Specifically, it contains one Carbon-13 (¹³C) atom and three deuterium (d3) atoms. This mass difference allows for its distinct detection by mass spectrometry when used alongside the unlabeled drug, without altering its chemical behavior.

PropertyData
Chemical Name This compound
Synonyms 2-(((4-(3-(methoxy-d3)-propoxy-13C)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
CAS Number 1261392-48-6
Molecular Formula C₁₇¹³CH₁₈D₃N₃O₃S
Molecular Weight Approximately 363.45 g/mol
Isotopic Enrichment Typically ≥99% for ¹³C and ≥98% for Deuterium
Chemical Purity Generally ≥98%
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and Methanol

Mechanism of Action: Proton Pump Inhibition

Rabeprazole, the parent compound of this compound, exerts its pharmacological effect by irreversibly inhibiting the gastric H⁺/K⁺-ATPase, commonly known as the proton pump. This enzyme is located in the secretory canaliculi of parietal cells in the stomach lining and is responsible for the final step of gastric acid secretion. The following diagram illustrates this mechanism of action.

G Mechanism of Action of Rabeprazole cluster_blood Bloodstream cluster_parietal_cell Parietal Cell Cytoplasm cluster_canaliculus Secretory Canaliculus (Acidic) cluster_pump H+/K+ ATPase (Proton Pump) Rabeprazole_blood Rabeprazole (Inactive Prodrug) Rabeprazole_cell Rabeprazole Rabeprazole_blood->Rabeprazole_cell Diffusion Rabeprazole_protonated Protonated Rabeprazole Rabeprazole_cell->Rabeprazole_protonated Secretion & Protonation Rabeprazole_active Active Sulfenamide Rabeprazole_protonated->Rabeprazole_active Conversion Proton_Pump H+/K+ ATPase Rabeprazole_active->Proton_Pump Covalent Bonding (Inhibition) Gastric Lumen Proton_Pump->Gastric Lumen H+ Secretion (Blocked)

Mechanism of Action of Rabeprazole

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Rabeprazole in biological matrices. Below are detailed protocols for a typical pharmacokinetic study.

I. Bioanalytical Method for Rabeprazole in Human Plasma

This protocol outlines the procedure for extracting and quantifying Rabeprazole from human plasma using this compound as an internal standard.

A. Materials and Reagents:

  • Rabeprazole analytical standard

  • This compound (Internal Standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium acetate

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Standard laboratory glassware and pipettes

  • Vortex mixer

  • Centrifuge

B. Preparation of Stock and Working Solutions:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Rabeprazole and this compound into separate 10 mL volumetric flasks.

    • Dissolve the contents in methanol and make up to the mark.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Rabeprazole by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution with the same diluent to the desired concentration.

C. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of human plasma sample (calibration standard, quality control sample, or unknown study sample) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound) to each tube (except for blank samples) and vortex briefly.

  • Add 500 µL of the extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane) and vortex for 5 minutes.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

D. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 10 mM ammonium acetate in water) and Mobile Phase B (e.g., acetonitrile).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Rabeprazole: Precursor ion (Q1) m/z 360.1 → Product ion (Q3) m/z 242.1.

      • This compound (IS): Precursor ion (Q1) m/z 364.1 → Product ion (Q3) m/z 246.1.

    • Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

II. Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study employing this compound as an internal standard.

G Pharmacokinetic Study Workflow with Internal Standard cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_processing Data Analysis & Reporting Dosing Administer Rabeprazole to Subjects Blood_Collection Collect Blood Samples at Predetermined Time Points Dosing->Blood_Collection Plasma_Separation Separate Plasma by Centrifugation Blood_Collection->Plasma_Separation IS_Spiking Spike Plasma Samples with this compound (IS) Plasma_Separation->IS_Spiking Extraction Sample Extraction (e.g., LLE or SPE) IS_Spiking->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Quantification Quantify Rabeprazole Concentration LC_MS_MS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis Report Generate Study Report PK_Analysis->Report

Pharmacokinetic Study Workflow

Conclusion

This compound is a critical analytical tool for researchers and professionals in drug development. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the generation of high-quality, reliable data for pharmacokinetic and metabolism studies of Rabeprazole. The detailed protocols and workflows provided in this guide offer a solid foundation for the implementation of robust and accurate analytical methods.

Rabeprazole-13C,d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Rabeprazole-13C,d3. It is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

Rabeprazole is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. It achieves this by irreversibly inhibiting the gastric H+/K+-ATPase (proton pump) located on the secretory surface of parietal cells.[1] this compound is a stable isotope-labeled version of rabeprazole, which is a valuable tool in pharmacokinetic studies and as an internal standard in bioanalytical methods. The incorporation of a carbon-13 atom and three deuterium atoms provides a distinct mass difference, allowing for precise quantification by mass spectrometry without altering the compound's chemical properties significantly.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a substituted benzimidazole and a pyridine ring, linked by a methylsulfinyl group. The isotopic labeling is located on the methoxypropoxy side chain.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its sodium salt are presented in the tables below. Data for the non-labeled rabeprazole sodium is included for comparison, as specific experimental data for the labeled compound is limited.

Table 1: General Properties of this compound

PropertyValueSource
IUPAC Name2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]-2-pyridinyl]methylsulfinyl]-1H-benzimidazolePubChem
Molecular FormulaC₁₇¹³CH₁₈D₃N₃O₃S[1]
Molecular Weight363.45 g/mol [1]
CAS Number1261392-48-6[1]

Table 2: Physical Properties of Rabeprazole Sodium (Non-labeled Analog)

PropertyValueSource
Melting Point140-141 °C (decomposes)PubChem
AppearanceWhite to yellowish-white solidPubChem

Table 3: Solubility of Rabeprazole Sodium (Non-labeled Analog)

SolventSolubilitySource
WaterVery solublePubChem
MethanolVery solublePubChem
EthanolFreely soluble, ~30 mg/mL[2]
ChloroformFreely solublePubChem
Ethyl AcetateFreely solublePubChem
DMSO~25 mg/mL[2]
Dimethylformamide (DMF)~30 mg/mL[2]
EtherInsolublePubChem
n-HexaneInsolublePubChem
PBS (pH 7.2)~10 mg/mL[2]

Mechanism of Action

Rabeprazole, and by extension this compound, is a prodrug that is activated in the acidic environment of the gastric parietal cells.[3] In this acidic compartment, rabeprazole is converted to its active sulfenamide form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.[3] This action blocks the final step in the pathway of gastric acid secretion, leading to a profound and prolonged reduction of gastric acidity.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of rabeprazole in a gastric parietal cell.

Rabeprazole_Mechanism cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H+ H+ K+ K+ ATPase H+/K+ ATPase (Proton Pump) K+->ATPase Uptake Rabeprazole Rabeprazole (Prodrug) Sulfenamide Active Sulfenamide Rabeprazole->Sulfenamide Protonation in acidic canaliculus Sulfenamide->ATPase Covalent bonding (Inhibition) ATPase->H+ Secretion Inactive_ATPase Inactive H+/K+ ATPase ATPase->Inactive_ATPase

Caption: Mechanism of rabeprazole action in gastric parietal cells.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of rabeprazole in biological matrices.

General Synthesis Outline for Isotopically Labeled Rabeprazole

The synthesis of this compound would follow the general synthetic route for rabeprazole, but would utilize isotopically labeled starting materials. A plausible approach involves the use of [13C, d3]-methanol as a precursor to introduce the labeled methoxy group.

A general synthetic scheme is depicted below. A key intermediate, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, would be synthesized using [13C, d3]-methanol. This intermediate is then reacted with 2-mercaptobenzimidazole. The resulting thioether is subsequently oxidized to the sulfoxide, rabeprazole.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start [13C, d3]-Methanol + Other Precursors Intermediate1 Labeled Pyridine Intermediate Start->Intermediate1 Several Steps Thioether Labeled Thioether Intermediate Intermediate1->Thioether Condensation with 2-mercaptobenzimidazole Oxidation Oxidation Thioether->Oxidation Final_Product This compound Oxidation->Final_Product Purification Purification (e.g., Crystallization) Final_Product->Purification Final_Pure Pure this compound Purification->Final_Pure

Caption: Generalized synthetic workflow for this compound.

Bioanalytical Method using LC-MS/MS

The following is a representative protocol for the quantification of rabeprazole in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Rabeprazole: Precursor ion (Q1) m/z 360.1 → Product ion (Q3) m/z 242.2.[4]

      • This compound: Precursor ion (Q1) m/z 364.1 → Product ion (Q3) m/z 242.2 (or another suitable fragment).

Analytical Workflow Diagram

The diagram below outlines the typical workflow for a bioanalytical study using this compound.

Analytical_Workflow cluster_workflow Bioanalytical Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Acquisition (MRM Mode) Analysis->Data Quant Quantification (Peak Area Ratios) Data->Quant Result Concentration of Rabeprazole Quant->Result

Caption: Workflow for bioanalysis of rabeprazole using a labeled internal standard.

Spectroscopic Data

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak that is 4 Da higher than that of unlabeled rabeprazole due to the presence of one 13C and three deuterium atoms. The fragmentation pattern in MS/MS analysis is expected to be similar to that of rabeprazole, with the key product ion at m/z 242.2 resulting from the cleavage of the sulfinylmethyl bridge.[4]

NMR Spectroscopy

The 1H NMR spectrum of this compound would be similar to that of rabeprazole, with the notable absence of the methoxy proton signal, which is replaced by the deuterated methyl group. The 13C NMR spectrum would show a signal for the labeled carbon atom, which would exhibit coupling to deuterium if observed under appropriate conditions.[5]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of rabeprazole in complex biological matrices. Its chemical and biological properties are virtually identical to the parent drug, making it an ideal internal standard for pharmacokinetic and bioequivalence studies. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Rabeprazole-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic and purification methodologies for Rabeprazole-¹³C,d₃, an isotopically labeled variant of the proton pump inhibitor Rabeprazole. The inclusion of stable isotopes such as Carbon-13 (¹³C) and deuterium (d) is crucial for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research, where it serves as an ideal internal standard.[1] This document outlines a proposed synthetic pathway, detailed experimental protocols, purification techniques, and expected analytical data.

Synthetic Pathway Overview

The synthesis of Rabeprazole-¹³C,d₃ follows the established routes for Rabeprazole, with modifications to incorporate the isotopic labels at a specific position.[2][3] The labeling is targeted at the methoxy group of the 3-methoxypropoxy side chain, as indicated by the chemical name: 2-[[[(4-(3-Methoxy-¹³C,d₃)propoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole.[4]

The synthesis begins with the preparation of the isotopically labeled precursor, 3-(methoxy-¹³C,d₃)propan-1-ol. This labeled alcohol is then used to build the pyridine side chain, which is subsequently condensed with 2-mercapto-1H-benzimidazole. The final step involves the oxidation of the resulting sulfide intermediate to the desired sulfoxide product, Rabeprazole-¹³C,d₃.

Synthesis_Pathway A 1,3-Propanediol + ¹³CH₃I B 3-(methoxy-¹³C,d₃)propan-1-ol A->B Methylation D 4-(3-methoxy-¹³C,d₃-propoxy)- 2,3-dimethylpyridine 1-oxide B->D Nucleophilic Substitution (NaH) C 4-chloro-2,3-dimethylpyridine 1-oxide C->D Nucleophilic Substitution (NaH) E 2-(chloromethyl)-4-(3-methoxy-¹³C,d₃- propoxy)-3-methylpyridine D->E Rearrangement/ Chlorination (e.g., TsCl) G Rabeprazole Sulfide-¹³C,d₃ E->G Condensation (NaOH) F 2-mercapto-1H-benzimidazole F->G Condensation (NaOH) H Rabeprazole-¹³C,d₃ G->H Oxidation (m-CPBA or NaOCl) I Rabeprazole-¹³C,d₃ Sodium Salt H->I Salt Formation (NaOH)

Caption: Proposed synthesis pathway for Rabeprazole-¹³C,d₃.

Experimental Protocols

The following protocols are based on established methods for the synthesis of Rabeprazole and its analogues, adapted for the preparation of the labeled compound.[2][3][5][6]

2.1. Synthesis of 4-(3-methoxy-¹³C,d₃-propoxy)-2,3-dimethylpyridine 1-oxide

  • Preparation of 3-(methoxy-¹³C,d₃)propan-1-ol: To a solution of 1,3-propanediol in a suitable aprotic solvent (e.g., THF), add sodium hydride (NaH, 1.0 eq) portion-wise at 0°C. Allow the mixture to stir for 30 minutes. Add methyl-d₃ iodide-¹³C (¹³CH₃I, 1.0 eq) dropwise and let the reaction warm to room temperature, stirring for 12-18 hours. Quench the reaction carefully with water and extract the product with ethyl acetate. Purify via distillation to yield the labeled alcohol.

  • Coupling: To a solution of 4-chloro-2,3-dimethylpyridine 1-oxide (1.0 eq) and 3-(methoxy-¹³C,d₃)propan-1-ol (1.2 eq) in an appropriate solvent like DMF, add sodium hydride (1.5 eq) at room temperature.[2] Heat the reaction mixture to 80-90°C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material. Cool the mixture, quench with water, and extract with dichloromethane. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product.

2.2. Synthesis of 2-(chloromethyl)-4-(3-methoxy-¹³C,d₃-propoxy)-3-methylpyridine

  • To a solution of 4-(3-methoxy-¹³C,d₃-propoxy)-2,3-dimethylpyridine 1-oxide (1.0 eq) in dichloromethane, add p-toluenesulfonyl chloride (TsCl, 1.5 eq) and triethylamine (2.0 eq).[3]

  • Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the mixture to room temperature. Wash sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to obtain the crude chloro-intermediate, which can be used in the next step without further purification.[7]

2.3. Synthesis of Rabeprazole Sulfide-¹³C,d₃

  • Dissolve 2-mercapto-1H-benzimidazole (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).[2]

  • Add the crude 2-(chloromethyl)-4-(3-methoxy-¹³C,d₃-propoxy)-3-methylpyridine (1.1 eq) dissolved in ethanol to the mixture.

  • Stir the reaction at room temperature for 3-5 hours. The formation of the sulfide product can be monitored by TLC.

  • Once the reaction is complete, reduce the volume of ethanol under vacuum. Add water to the residue and extract the product with dichloromethane.

  • Combine the organic extracts, dry over sodium sulfate, and concentrate to give the crude Rabeprazole Sulfide-¹³C,d₃.

2.4. Oxidation to Rabeprazole-¹³C,d₃

  • Dissolve the crude Rabeprazole Sulfide-¹³C,d₃ (1.0 eq) in dichloromethane and cool the solution to -5°C to 0°C.[5][6]

  • Add a solution of sodium hypochlorite (1.05 eq) or m-chloroperbenzoic acid (m-CPBA, ~1.0 eq) dropwise, maintaining the temperature below 5°C.[5][6]

  • Stir the mixture at this temperature for 1-2 hours. Monitor the reaction by HPLC to ensure complete conversion of the sulfide and to minimize over-oxidation to the sulfone impurity.[8]

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (if using m-CPBA) or sodium sulfite (if using NaOCl).

  • Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude Rabeprazole-¹³C,d₃.

2.5. Formation of Rabeprazole-¹³C,d₃ Sodium Salt (Optional)

  • Dissolve the crude Rabeprazole-¹³C,d₃ in methanol or ethanol.[9]

  • Add a stoichiometric amount (1.0 eq) of sodium hydroxide solution (e.g., 0.1 N aqueous NaOH).[6]

  • Stir the solution for 1 hour at room temperature.

  • The sodium salt can be isolated by removing the solvent under reduced pressure and precipitating the product by adding an anti-solvent like diethyl ether or diisopropyl ether.[5][6]

Purification

High purity is essential for isotopically labeled standards. A multi-step purification process is typically employed, combining extraction, crystallization, and optionally, chromatography.[9][10]

  • Initial Work-up: The crude product from the oxidation step is subjected to a standard aqueous work-up to remove inorganic salts and water-soluble impurities.

  • Decolorization: The crude product can be dissolved in a suitable solvent like acetone and treated with activated carbon at 30-35°C to remove colored impurities.[5] The mixture is then filtered through a pad of celite.

  • Crystallization: The most common method for purifying Rabeprazole is crystallization. The filtrate from the decolorization step is concentrated, and an anti-solvent such as diisopropyl ether or cyclohexane is added to induce precipitation.[5][9] The mixture is cooled (e.g., to 0-5°C) to maximize crystal formation, filtered, and washed with a cold mixture of the solvent and anti-solvent.

  • Drying: The purified solid is dried under vacuum at 40-45°C until a constant weight is achieved.[5]

  • Preparative HPLC: For achieving the highest purity (>99.5%), preparative high-performance liquid chromatography (HPLC) can be employed. This method is particularly effective at removing closely related structural impurities like the corresponding sulfone or unreacted sulfide.[11]

Purification_Workflow A Crude Rabeprazole-¹³C,d₃ (from oxidation) B Dissolution in Acetone A->B C Treatment with Activated Carbon B->C D Filtration (remove carbon) C->D E Concentration of Filtrate D->E F Addition of Anti-solvent (e.g., Diisopropyl Ether) E->F G Precipitation/Crystallization (Cool to 0-5°C) F->G H Filtration and Washing G->H K Optional: Preparative HPLC G->K for highest purity I Drying under Vacuum H->I J Purified Rabeprazole-¹³C,d₃ I->J K->I

Caption: General purification workflow for Rabeprazole-¹³C,d₃.

Data Presentation and Characterization

The synthesized Rabeprazole-¹³C,d₃ must be rigorously characterized to confirm its identity, purity, and isotopic enrichment. The primary techniques used are Mass Spectrometry and NMR Spectroscopy.[8][11]

4.1. Mass Spectrometry

Mass spectrometry confirms the molecular weight and, by extension, the successful incorporation of the isotopic labels. The expected mass will be approximately 4 Da higher than that of unlabeled Rabeprazole.

Analyte Formula Calculated Monoisotopic Mass (Da) Expected [M+H]⁺ (m/z) Expected [M+Na]⁺ (m/z)
Rabeprazole (Unlabeled)C₁₈H₂₁N₃O₃S359.1304360.1377382.1196
Rabeprazole-¹³C,d₃ C₁₇¹³CH₁₈D₃N₃O₃S 363.1492 364.1565 386.1384
Rabeprazole Sodium Salt-¹³C,d₃C₁₇¹³CH₁₇D₃N₃NaO₃S385.1311N/A (forms [M+H]⁺ of base)386.1384 (as M⁺)

Table 1: Predicted Mass Spectrometry Data. Unlabeled data is for comparison.

4.2. NMR Spectroscopy

NMR spectroscopy provides structural confirmation and verifies the position of the labels.

  • ¹H NMR: The most significant change will be the absence of the methoxy proton signal (a singlet typically around 3.3 ppm in unlabeled Rabeprazole) due to deuteration (d₃). Other proton signals corresponding to the Rabeprazole skeleton should remain consistent with the unlabeled standard.[8]

  • ¹³C NMR: The signal for the methoxy carbon will be significantly enhanced due to ¹³C enrichment. It will appear as a singlet, lacking the typical one-bond C-H coupling seen in proton-coupled spectra. The deuterium substitution on this carbon will cause a slight upfield shift (isotope effect) and potential triplet splitting in high-resolution spectra due to C-D coupling, though this may not be resolved under standard conditions. All other carbon signals should be comparable to the unlabeled Rabeprazole spectrum.[12][13]

Assignment (Unlabeled) Expected ¹H Shift (δ, ppm) Expected ¹³C Shift (δ, ppm) Note for Rabeprazole-¹³C,d₃
Pyridine-CH₃~2.2~11.0No change expected.
-O-CH₂-CH₂-CH₂-O-~2.0~29.0No significant change expected.
-O-CH₃ ~3.3 ~58.5 ¹H: Signal absent. ¹³C: Signal enhanced, singlet.
-O-CH₂-(propoxy)~3.5~66.5No significant change expected.
Pyridine-O-CH₂-~4.1~69.0No significant change expected.
-S-CH₂-~4.7-4.8 (diastereotopic)~57.0No significant change expected.
Benzimidazole Ar-H~7.2-7.8~112-143No change expected.
Pyridine Ar-H~6.9, ~8.2~107-163No change expected.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (based on unlabeled Rabeprazole data in DMSO-d₆/CDCl₃) and expected changes for the labeled analogue.[8]

References

A Technical Guide to the Physicochemical Characteristics of Isotopically Labeled Rabeprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical characteristics of isotopically labeled rabeprazole. The inclusion of isotopes, such as Deuterium (²H or D) or Carbon-14 (¹⁴C), is a critical tool in pharmaceutical research, particularly for absorption, distribution, metabolism, and excretion (ADME) studies, and as internal standards in bioanalytical assays. While the fundamental chemical properties are dictated by the parent molecule, isotopic substitution can subtly influence certain characteristics. This document outlines these properties, presents detailed experimental protocols for their determination, and visualizes key processes and relationships.

Core Physicochemical Properties

Isotopically labeled rabeprazole shares most of its fundamental properties with the unlabeled compound. The primary difference lies in the molecular weight due to the incorporation of heavier isotopes. Other properties such as acidity and lipophilicity are generally not significantly altered by isotopic substitution.

PropertyDescriptionValue (Unlabeled Rabeprazole)Expected Impact of Isotopic Labeling
IUPAC Name 2-[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methylsulfinyl]-1H-benzimidazole[1]N/ANone on nomenclature, but position of label is specified (e.g., [D₃]-methoxy-rabeprazole).
Molecular Formula C₁₈H₂₁N₃O₃S[1]N/AFormula reflects isotopic substitution (e.g., C₁₈H₁₈D₃N₃O₃S).
Molecular Weight 359.4 g/mol [1]381.43 g/mol (Sodium Salt)[2][3]Increased molecular weight corresponding to the mass of the incorporated isotopes.
Appearance White to yellowish-white solid[1]N/ANone.
pKa The pH at which 50% of the drug is protonated.~5.0 (pyridine nitrogen)[4][5][6]Minimal to no change.
LogP (Octanol/Water) A measure of lipophilicity.0.6[1]Minimal to no change.

Solubility and Stability

The solubility and stability of rabeprazole are critically dependent on pH. Rabeprazole sodium is very soluble in water and methanol but is highly unstable in acidic environments.[1] This is a crucial consideration for formulation, administration, and in vitro testing.

Table 2: Solubility of Rabeprazole Sodium

Solvent / MediumSolubilityReference
WaterVery Soluble / 100.4 mg/mL[1][2]
MethanolVery Soluble[1]
EthanolFreely Soluble[1]
ChloroformFreely Soluble[1]
n-hexaneInsoluble[1]
pH 2.5 Buffer0.085 mg/mL[2]
pH 7.5 Buffer0.395 mg/mL[2]
pH 8.0 Buffer0.567 mg/mL[2]
pH 9.0 Buffer0.878 mg/mL[2]

Stability Profile: Rabeprazole is a prodrug that is activated in the acidic environment of gastric parietal cells.[7] However, this same property makes it extremely labile in acidic conditions (pH < 7.0), where it rapidly degrades.[8][9] The decomposition half-life in aqueous solutions with a pH below 3.0 is less than 10 minutes.[9] It is significantly more stable under neutral to alkaline conditions.[2] The compound is also sensitive to heat, moisture, and light.[9] Forced degradation studies show significant breakdown under acid hydrolysis, oxidative, and thermal stress conditions.[10]

Logical Relationship: pH and Rabeprazole Stability cluster_acid Acidic Environment (pH < 7.0) cluster_alkaline Alkaline Environment (pH > 7.0) Acid Gastric Acid (pH 1-3) Activation Protonation & Activation to Sulfenamide Acid->Activation Therapeutic Mechanism Degradation Rapid Chemical Degradation Acid->Degradation Formulation Challenge Alkaline Intestine / Formulation (pH > 7.0) Stability Increased Stability Alkaline->Stability

Caption: Relationship between pH and rabeprazole stability.

Experimental Protocols

Thorough characterization of isotopically labeled rabeprazole is essential to confirm its identity, purity, and suitability for its intended research application.

3.1. Isotopic Purity and Molecular Weight Confirmation by Mass Spectrometry (MS)

  • Objective : To confirm the incorporation of the isotopic label and determine the isotopic purity and accurate molecular weight.

  • Methodology :

    • Sample Preparation : Dissolve a small amount of the labeled rabeprazole in a suitable solvent like methanol or acetonitrile.

    • Instrumentation : Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source.

    • Analysis : Operate the ESI source in positive ion mode. The protonated molecule [M+H]⁺ will be observed.

    • Data Interpretation : Compare the measured mass-to-charge ratio (m/z) of the labeled compound to its theoretical m/z. For example, the precursor ion for unlabeled rabeprazole is m/z 360.1485 [M+H]⁺.[1] A deuterium-labeled ([D₃]-methoxy) version would be expected at ~m/z 363.1672. The mass spectrum will also reveal the distribution of isotopes, allowing for the calculation of isotopic purity.

3.2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective : To confirm the chemical structure and verify the specific position of the isotopic label.

  • Methodology :

    • Sample Preparation : Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[11]

    • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments :

      • ¹H NMR : The absence of a proton signal at the site of deuterium substitution provides direct evidence of successful labeling.

      • ¹³C NMR : Can be used to confirm the overall carbon skeleton of the molecule.[12]

      • ²H NMR : If deuterium is the label, this experiment can be run to directly observe the deuterium signal.

    • Data Interpretation : Analyze the chemical shifts, coupling constants, and signal integrations to confirm that the overall structure matches that of rabeprazole and that the isotopic label is in the intended position.

3.3. Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective : To determine the chemical purity of the labeled rabeprazole and quantify any impurities.

  • Methodology :

    • Chromatographic System : A standard HPLC system with a UV detector is used.

    • Column : A reversed-phase C18 column (e.g., 4.6 x 150mm, 5 µm particle size) is commonly employed.[13]

    • Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer at pH 5.5-7.3) and an organic solvent like acetonitrile or methanol is typical.[13][14] An isocratic or gradient elution can be used.

    • Detection : UV detection is performed at the λmax of rabeprazole, which is approximately 284-292 nm.[13][15]

    • Sample Preparation : Prepare a standard solution of known concentration in the mobile phase or a suitable diluent.

    • Quantification : Purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Experimental Workflow for Characterization of Labeled Rabeprazole Synthesis Synthesis of Isotopically Labeled Rabeprazole Purification Purification (e.g., Preparative HPLC) Synthesis->Purification Characterization Physicochemical Characterization Purification->Characterization MS Mass Spectrometry (Isotopic Purity, MW) Characterization->MS NMR NMR Spectroscopy (Structural Confirmation, Label Position) Characterization->NMR HPLC HPLC-UV (Chemical Purity) Characterization->HPLC Sol_Stab Solubility & Stability (Dissolution Testing) Characterization->Sol_Stab Final Qualified Material for Research Use MS->Final NMR->Final HPLC->Final Sol_Stab->Final

Caption: Workflow for the characterization of labeled rabeprazole.

3.4. Dissolution and Stability Testing

  • Objective : To assess the dissolution profile and stability under various conditions, particularly relevant for formulation development.

  • Methodology (based on USP dissolution for delayed-release articles) :

    • Apparatus : USP Apparatus 2 (Paddle).

    • Acid Stage :

      • Medium: 0.1 M HCl.

      • Procedure: Operate for a specified time (e.g., 2 hours for enteric-coated formulations) to simulate gastric fluid.

      • Analysis: Measure the amount of drug released; it should be below a certain threshold (e.g., <10%).[16]

    • Buffer Stage :

      • Medium: A buffer of pH > 7.0 (e.g., borate buffer pH 9.0).[16]

      • Procedure: After the acid stage, change the medium to the buffer and continue the test for a specified period (e.g., 45 minutes).

      • Analysis: Withdraw samples at predetermined intervals and analyze the concentration of rabeprazole using a validated HPLC-UV method. More than 80% of the drug should be released.

Metabolic Pathway of Rabeprazole

Understanding the metabolic pathway is often the primary reason for using isotopically labeled rabeprazole. Rabeprazole's metabolism is less dependent on the polymorphic enzyme CYP2C19 compared to other proton pump inhibitors.[17] A significant portion of its metabolism occurs via a non-enzymatic reduction to rabeprazole thioether.[17] This thioether can then be re-oxidized back to rabeprazole (predominantly the R-enantiomer) by CYP3A4 or further metabolized.[17][18]

Simplified Metabolic Pathway of Rabeprazole Rabeprazole Rabeprazole (Prodrug) NonEnzymatic Non-Enzymatic Reduction Rabeprazole->NonEnzymatic CYP2C19 CYP2C19 Rabeprazole->CYP2C19 Demethylation Thioether Rabeprazole Thioether (Major Metabolite) CYP3A4 CYP3A4 (Oxidation) Thioether->CYP3A4 Reversible Thioether->CYP2C19 Desmethyl_Thioether Desmethyl Rabeprazole Thioether Desmethyl_Rabeprazole Desmethyl Rabeprazole Desmethyl_Rabeprazole->Desmethyl_Thioether Non-enzymatic or CYP2D6 involvement NonEnzymatic->Thioether CYP3A4->Rabeprazole CYP2C19->Desmethyl_Thioether CYP2C19->Desmethyl_Rabeprazole

Caption: Metabolic pathway of rabeprazole.

References

Rabeprazole-13C,d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rabeprazole-13C,d3, an isotopically labeled form of the proton pump inhibitor Rabeprazole. This document is intended for researchers, scientists, and professionals in drug development, offering key technical data, experimental methodologies, and a detailed visualization of its mechanism of action.

Core Technical Data

This compound is a valuable tool in pharmacokinetic and metabolic studies, allowing for precise tracking and quantification. The key quantitative data for this compound and its sodium salt are summarized below.

PropertyThis compoundThis compound Sodium Salt
CAS Number 1261392-48-6[1]Not Available
Molecular Weight 363.455 g/mol [1]385.44 g/mol
Molecular Formula C₁₇¹³CH₁₇D₃N₃O₃SC₁₇¹³CH₁₇D₃N₃NaO₃S

Mechanism of Action: Inhibition of the Gastric H+/K+ ATPase

Rabeprazole is a member of the substituted benzimidazole class of antisecretory compounds. It acts as a proton pump inhibitor (PPI), targeting the final step of gastric acid secretion.[2] Unlike H2-receptor antagonists, rabeprazole does not exhibit anticholinergic properties.[2] Its mechanism of action involves the irreversible inhibition of the gastric H+/K+ ATPase (hydrogen-potassium adenosine triphosphatase) located on the secretory surface of parietal cells.[1][2]

Rabeprazole is a prodrug, meaning it is administered in an inactive form.[2] Upon reaching the acidic environment of the parietal cell's secretory canaliculus, it becomes protonated and undergoes a rapid conversion to its active form, a tetracyclic sulfenamide.[1][3][4] This activated form then covalently binds to cysteine residues on the H+/K+ ATPase, forming a disulfide bond.[1][3][5] This binding inactivates the proton pump, thereby blocking the exchange of extracellular K+ for intracellular H+ and effectively halting acid secretion into the gastric lumen.[6] Due to the irreversible nature of this binding, acid secretion is suppressed until new proton pumps are synthesized by the parietal cells.[6]

The metabolism of rabeprazole is primarily non-enzymatic, with a smaller fraction metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[6][7]

Below is a diagram illustrating the activation and mechanism of action of Rabeprazole.

Rabeprazole_Mechanism_of_Action cluster_blood Bloodstream cluster_parietal Parietal Cell Rabeprazole_Inactive Rabeprazole (Inactive Prodrug) Rabeprazole_Accumulation Accumulation in Secretory Canaliculus Rabeprazole_Inactive->Rabeprazole_Accumulation Transport Protonation Protonation (in acidic environment) Rabeprazole_Accumulation->Protonation Rabeprazole_Active Active Sulfenamide Protonation->Rabeprazole_Active Conversion Proton_Pump H+/K+ ATPase (Proton Pump) Rabeprazole_Active->Proton_Pump Covalent Binding to Cysteine Residues Inactivated_Pump Inactivated Pump Proton_Pump->Inactivated_Pump Acid_Secretion H+ Secretion Proton_Pump->Acid_Secretion Pumps H+ into Gastric Lumen No_Acid Inhibition of Acid Secretion Inactivated_Pump->No_Acid

Caption: Mechanism of Rabeprazole activation and inhibition of the gastric proton pump.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of rabeprazole on the H+/K+-ATPase enzyme, adapted from methodologies described for plant extracts and proton pump inhibitors.[8][9][10]

1. Preparation of H+/K+-ATPase Enriched Microsomes:

  • Obtain fresh sheep or pig stomachs from a local abattoir.[8][11]

  • Isolate the gastric mucosa by scraping.

  • Homogenize the mucosal scrapings in a cold Tris-HCl buffer (e.g., 200 mM, pH 7.4).[8]

  • Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase. This typically involves a low-speed centrifugation (e.g., 5,000 x g for 10-20 minutes) to remove larger debris, followed by a high-speed centrifugation of the supernatant to pellet the microsomes.[8]

  • The protein concentration of the resulting microsomal preparation should be determined using a standard method, such as the Bradford protein assay, with bovine serum albumin as a standard.[8][11]

2. H+/K+-ATPase Inhibition Assay:

  • Pre-incubate a defined amount of the microsomal enzyme preparation (e.g., 10 µg of membrane protein) with varying concentrations of this compound (or a standard like omeprazole) for a set period (e.g., 30-60 minutes) at 37°C.[9][10]

  • Prepare a reaction mixture containing Tris-HCl buffer (e.g., 20-40 mM, pH 7.4), MgCl₂ (e.g., 2 mM), and KCl (e.g., 2 mM).[9][10]

  • Initiate the enzymatic reaction by adding ATP (e.g., 2 mM) to the pre-incubated enzyme-inhibitor mixture.[9][10]

  • Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 37°C.[9][10]

  • Stop the reaction by adding an ice-cold solution of trichloroacetic acid (e.g., 10%).[9][10]

  • Centrifuge the mixture to pellet the precipitated protein.[10]

  • The amount of inorganic phosphate released from the hydrolysis of ATP in the supernatant is then quantified. This can be done spectrophotometrically at a specific wavelength (e.g., 400 nm).[9]

  • The inhibitory activity is calculated by comparing the amount of phosphate released in the presence of the inhibitor to that of a control (without the inhibitor). The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) can then be determined.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a proton pump inhibitor like this compound.

Experimental_Workflow Start Start Enzyme_Prep Preparation of H+/K+-ATPase from Gastric Mucosa Start->Enzyme_Prep Protein_Quant Protein Quantification (e.g., Bradford Assay) Enzyme_Prep->Protein_Quant Pre_Incubation Pre-incubation of Enzyme with this compound Protein_Quant->Pre_Incubation Reaction_Start Initiation of Reaction with ATP Pre_Incubation->Reaction_Start Incubation Incubation at 37°C Reaction_Start->Incubation Reaction_Stop Termination of Reaction with Trichloroacetic Acid Incubation->Reaction_Stop Phosphate_Quant Quantification of Inorganic Phosphate Reaction_Stop->Phosphate_Quant Data_Analysis Data Analysis (IC50 Determination) Phosphate_Quant->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro H+/K+-ATPase inhibition assay.

References

In-Depth Technical Guide to Rabeprazole-13C,d3: A Tool for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rabeprazole-13C,d3, an isotopically labeled form of the proton pump inhibitor Rabeprazole. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed information on its commercial availability, physicochemical properties, and potential applications in advanced scientific studies.

Introduction to Rabeprazole and its Isotopically Labeled Analog

Rabeprazole is a potent inhibitor of the gastric H+/K+-ATPase (proton pump), a key enzyme in the final step of gastric acid secretion.[1][2][3] It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2] The introduction of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (d or ²H), into the rabeprazole molecule creates a valuable tool for a variety of research applications, particularly in pharmacokinetic and metabolic studies. This compound, where one carbon atom and three hydrogen atoms are replaced by their heavier stable isotopes, allows for the precise tracking and quantification of the drug and its metabolites without the use of radioactive tracers.

Commercial Suppliers of this compound

A critical first step for researchers is the procurement of high-quality, well-characterized isotopically labeled compounds. Several commercial suppliers offer this compound, primarily as the sodium salt, for research purposes. The following table summarizes the key suppliers and the product information available.

SupplierProduct NameCatalog NumberMolecular FormulaCAS NumberForm
Simson Pharma Limited This compound Sodium SaltR010000 (unlabeled)C₁₇¹³CH₁₇D₃N₃NaO₃SNot AvailableSodium Salt
Pharmaffiliates This compound Sodium SaltPA STI 076891C₁₇¹³CH₁₇D₃N₃NaO₃SNot AvailableSodium Salt
Acanthus Research This compoundRAB-16-002C₁₇¹³CH₁₇D₃N₃NaO₃SNot AvailableNot Specified
InvivoChem This compoundV87224Not Specified1261392-48-6Not Specified
Santa Cruz Biotechnology Rabeprazole-d3 Sodium Saltsc-217693C₁₈H₁₇D₃N₃NaO₃SNot AvailableSodium Salt
LGC Standards (S)-Rabeprazole-d3 Sodium SaltTRC-R070490-10MGC₁₈H₁₇D₃N₃NaO₃SNot AvailableSodium Salt
Mithridion Rabeprazole - d3 Sodium Salt 1mgNot SpecifiedNot AvailableSodium Salt

Note: The exact position of the ¹³C and d3 labels may vary by supplier. Researchers should request a detailed Certificate of Analysis to confirm the isotopic labeling pattern and purity.

Physicochemical and Analytical Data

A thorough understanding of the physicochemical properties and a robust analytical profile are essential for the effective use of this compound in research. While specific Certificates of Analysis for the labeled compound are proprietary to the suppliers, this section outlines the expected analytical data and general methodologies for characterization based on the parent compound, Rabeprazole.

Table 2: Physicochemical Properties of Rabeprazole Sodium

PropertyValueReference
Molecular Formula C₁₈H₂₀N₃NaO₃S[4]
Molecular Weight 381.42 g/mol [4]
Appearance White to slightly yellowish-white solid[5]
Solubility Soluble in water and methanol[5]
pKa ~5.0[3]

Analytical Characterization:

A comprehensive Certificate of Analysis for this compound should include the following information:

  • Identity Confirmation: Confirmed by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

  • Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) with UV or MS detection. Purity levels should be high (often ≥98%) to ensure the integrity of experimental results.[6]

  • Isotopic Enrichment: The percentage of molecules containing the ¹³C and d3 isotopes at the specified positions. This is a critical parameter for quantitative studies and is determined by MS.

  • Residual Solvents: Analysis for the presence of any remaining solvents from the synthesis and purification process, usually performed by Gas Chromatography (GC).

Synthesis and Purification of Isotopically Labeled Rabeprazole

The synthesis of this compound involves the incorporation of the stable isotopes at specific positions in the molecule. While detailed proprietary synthesis protocols are not publicly available, the general synthetic route for Rabeprazole can be adapted for this purpose.

A plausible synthetic approach would involve utilizing a commercially available starting material already containing the ¹³C and/or d3 labels. For instance, a labeled methoxypropoxy side chain could be introduced. The general synthesis of Rabeprazole involves the coupling of a substituted pyridine derivative with 2-mercaptobenzimidazole, followed by oxidation of the resulting thioether to the sulfoxide.[7][8]

Purification:

Purification of the final this compound product is crucial to remove any unlabeled Rabeprazole, reaction byproducts, and other impurities. Common purification techniques include:

  • Crystallization: Recrystallization from appropriate solvent systems is a common method to achieve high purity.[9][10]

  • Chromatography: Preparative HPLC is often employed for the purification of pharmaceutical compounds and can effectively separate the labeled product from impurities.[11]

Mechanism of Action and Metabolic Pathways

Rabeprazole, as a proton pump inhibitor, acts by irreversibly inhibiting the H+/K+-ATPase in the secretory canaliculus of gastric parietal cells.[2][3] This action blocks the final step in gastric acid secretion.

Rabeprazole_Mechanism_of_Action cluster_blood Bloodstream cluster_parietal_cell Parietal Cell Cytoplasm cluster_canaliculus Secretory Canaliculus (Acidic) Rabeprazole_inactive Rabeprazole (Inactive Prodrug) Rabeprazole_accumulated Rabeprazole (Accumulated) Rabeprazole_inactive->Rabeprazole_accumulated Diffusion Rabeprazole_protonated Rabeprazole-H+ Rabeprazole_accumulated->Rabeprazole_protonated Protonation in acidic environment Sulfenamide Active Sulfenamide Rabeprazole_protonated->Sulfenamide Conversion HK_ATPase_inhibited H+/K+-ATPase (Inhibited) Sulfenamide->HK_ATPase_inhibited Covalent Bonding with Cysteine Residues HK_ATPase_active H+/K+-ATPase (Active) H_ion H+ HK_ATPase_active->H_ion Pumps H+ out K_ion K+ K_ion->HK_ATPase_active Pumps K+ in

Caption: Mechanism of Action of Rabeprazole.

The metabolism of Rabeprazole is primarily hepatic and involves cytochrome P450 enzymes, mainly CYP2C19 and CYP3A4, as well as non-enzymatic reduction.[1][7] The use of this compound is particularly advantageous for elucidating these metabolic pathways and quantifying the various metabolites.

Rabeprazole_Metabolism Rabeprazole Rabeprazole Thioether Rabeprazole Thioether Rabeprazole->Thioether Non-enzymatic Reduction Sulfone Rabeprazole Sulfone Rabeprazole->Sulfone CYP3A4 Desmethyl Desmethyl Rabeprazole Rabeprazole->Desmethyl CYP2C19 Thioether_Carboxylic_Acid Thioether Carboxylic Acid Thioether->Thioether_Carboxylic_Acid Further Metabolism Thioether_Glucuronide Thioether Glucuronide Thioether->Thioether_Glucuronide Glucuronidation Mercapturic_Acid Mercapturic Acid Conjugate Thioether->Mercapturic_Acid Conjugation

Caption: Metabolic Pathway of Rabeprazole.

Experimental Protocols and Applications

The primary application of this compound is as an internal standard in pharmacokinetic studies. Its use allows for accurate and precise quantification of the parent drug and its metabolites in biological matrices such as plasma and urine.

Experimental Workflow: Pharmacokinetic Study using LC-MS/MS

PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Analysis Biological_Sample Biological Sample (e.g., Plasma, Urine) Spiking Spike with This compound (Internal Standard) Biological_Sample->Spiking Extraction Protein Precipitation/ Liquid-Liquid Extraction/ Solid-Phase Extraction Spiking->Extraction Evaporation_Reconstitution Evaporation and Reconstitution Extraction->Evaporation_Reconstitution LC_Separation HPLC/UHPLC Separation Evaporation_Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

References

stability and storage conditions for Rabeprazole-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Storage of Rabeprazole-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information presented is critical for ensuring the integrity of the compound in research and pharmaceutical development. The stability profile of this compound is comparable to that of Rabeprazole Sodium due to the nature of isotopic labeling, which does not significantly alter the chemical reactivity of the molecule. Therefore, stability data for Rabeprazole Sodium is utilized as a reliable surrogate.

Recommended Storage Conditions

Proper storage is essential to maintain the purity and stability of this compound. The following table summarizes the recommended conditions for the compound in both solid (powder) and in-solution forms.

FormStorage TemperatureDuration
Powder -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C6 months[1]
-20°C1 month[1]

It is also noted that this compound is stable at room temperature for short periods, such as during shipping[1]. The sodium salt form is typically stored in a refrigerator at 2-8°C[2].

Forced Degradation and Stability-Indicating Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the inherent stability of a drug substance. These studies, conducted under more severe conditions than accelerated stability testing, are a key component of regulatory submissions and help in the development of stability-indicating analytical methods[3][4]. Rabeprazole is known to be unstable under acidic conditions and is also sensitive to moisture, heat, and light.

Summary of Degradation Behavior

The following table summarizes the observed degradation of Rabeprazole Sodium under various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.

Stress ConditionObservation
Acid Hydrolysis Significant degradation occurs. The drug is unstable under acidic conditions[3][4].
Base Hydrolysis Significant degradation is observed[3][4].
Oxidative The drug is highly susceptible to oxidative stress[3][4].
Thermal Significant degradation is observed at elevated temperatures[3][4].
Photolytic Degradation occurs upon exposure to UV light, especially in solution[5].
Humidity The compound is sensitive to moisture.
Identified Degradation Products

Several degradation products of Rabeprazole have been identified through forced degradation studies. The major known degradation products include:

  • Rabeprazole Thioether : Formed via non-enzymatic reduction[2].

  • Benzimidazolone, Benzimidazole, and [4-(3-methoxy-propoxy)-3-methyl-pyridin-2-yl]methanol : Identified as photodegradation products[5].

  • 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, 1H-benzo[d]imidazole-2-sulfonic acid, and 4-(3-methoxy propoxy)-3-methyl-2-pyridine carboxylic acid : Characterized from stressed tablets[6].

Experimental Protocols

Detailed methodologies are essential for the replication of stability studies. The following sections provide protocols for forced degradation studies and the corresponding analytical method for quantification.

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound, in accordance with ICH guidelines.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis cluster_evaluation Data Evaluation start This compound Sample stock Prepare Stock Solution (e.g., in Methanol) start->stock acid Acid Hydrolysis (e.g., 0.1M HCl at 60°C) stock->acid base Base Hydrolysis (e.g., 0.5M NaOH at 60°C) stock->base oxidation Oxidation (e.g., 1% H2O2 at RT) stock->oxidation thermal Thermal (e.g., 105°C) stock->thermal photo Photolytic (UV/Vis light exposure) stock->photo humidity Humidity (e.g., 90% RH) stock->humidity neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Final Concentration oxidation->dilute thermal->dilute photo->dilute humidity->dilute neutralize->dilute hplc Inject into Stability-Indicating RP-HPLC System dilute->hplc detect UV Detection (e.g., 280 nm) hplc->detect quantify Quantify this compound and Degradation Products detect->quantify mass_balance Calculate Mass Balance quantify->mass_balance pathways Identify Degradation Pathways quantify->pathways report Generate Stability Report mass_balance->report pathways->report

Caption: Workflow for Forced Degradation Studies of this compound.

Detailed Protocols for Stress Conditions

The following protocols are adapted from validated stability-indicating methods for Rabeprazole Sodium[3][4].

  • Acid Degradation : Transfer a sample equivalent to 25 mg of this compound into a 50 mL volumetric flask. Add 10 mL of diluent and 3 mL of 0.1 M HCl. Place the flask in a water bath at 60°C for 45 minutes. After cooling to room temperature, neutralize the solution with 3 mL of 0.1 M NaOH and make up to volume with diluent[4].

  • Base Degradation : Transfer a sample equivalent to 25 mg of this compound into a 50 mL volumetric flask. Add 10 mL of diluent and 5 mL of 0.5 M NaOH. Place the flask in a water bath at 60°C for 2 hours. After cooling, neutralize with 5 mL of 0.5 M HCl and make up to volume with diluent[4].

  • Oxidative Degradation : Transfer a sample equivalent to 25 mg of this compound into a 50 mL volumetric flask. Add 10 mL of diluent and 3 mL of 1% hydrogen peroxide. Keep the flask at room temperature for 30 minutes, then make up to volume with diluent[4].

  • Thermal Degradation : Store a powdered sample equivalent to 25 mg of this compound in a hot air oven at 105°C for 18 hours. After cooling, dissolve in 35 mL of diluent and dilute to 50 mL[4].

Stability-Indicating RP-HPLC Method

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for separating and quantifying this compound from its process-related impurities and degradation products[3][4].

ParameterSpecification
Column Waters Symmetry Shield RP18 (250 mm x 4.6 mm), 5 µm
Mobile Phase A 0.025 M KH2PO4 buffer with 0.1% triethylamine (pH 6.4) and acetonitrile (90:10 v/v)
Mobile Phase B Acetonitrile and water (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Gradient Program A gradient mixture of solvents A and B is used to achieve separation.

Degradation Pathways

Understanding the degradation pathways is crucial for identifying and controlling impurities. The following diagram illustrates the known degradation pathways of Rabeprazole under various stress conditions.

Degradation_Pathways cluster_products Degradation Products rabeprazole Rabeprazole thioether Rabeprazole Thioether rabeprazole->thioether Reduction benzimidazolone Benzimidazolone rabeprazole->benzimidazolone Photodegradation benzimidazole Benzimidazole rabeprazole->benzimidazole Photodegradation pyridin_methanol [4-(3-methoxy-propoxy)-3-methyl -pyridin-2-yl]methanol rabeprazole->pyridin_methanol Photodegradation sulfonic_acid 1H-benzo[d]imidazole-2-sulfonic acid rabeprazole->sulfonic_acid Hydrolysis/Oxidation

Caption: Simplified Degradation Pathways of Rabeprazole.

Conclusion

This compound, like its non-labeled counterpart, is susceptible to degradation under conditions of acidic and basic hydrolysis, oxidation, heat, and light. For optimal stability, it should be stored as a solid at -20°C for long-term use. When in solution, storage at -80°C is recommended to minimize degradation. The provided experimental protocols for forced degradation and the stability-indicating HPLC method offer a robust framework for researchers and drug development professionals to assess the stability of this compound and ensure the quality and reliability of their studies.

References

An In-depth Technical Guide to the Solubility of Rabeprazole-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility of Rabeprazole-13C,d3 in various solvents. The information is intended for researchers, scientists, and professionals in drug development. Due to the limited availability of direct solubility data for the isotopically labeled this compound, this guide leverages data from its unlabeled counterpart, Rabeprazole, as a close surrogate. The minor isotopic substitution is not expected to significantly alter the compound's physicochemical properties, including solubility.

Physicochemical Properties and Solubility Profile

Rabeprazole is characterized as a white to yellowish-white solid.[1] Its structure as a substituted benzimidazole imparts amphoteric properties, with the acid dissociation constant (pKa) of the pyridine nitrogen being approximately 4.

Qualitative Solubility:

The solubility of Rabeprazole has been described across a range of common laboratory solvents. It is reported to be:

  • Very soluble in water and methanol.[1][2][3]

  • Freely soluble in ethanol, chloroform, and ethyl acetate.[1][2][3]

  • Insoluble in ether and n-hexane.[1][2][3]

For the isotopically labeled this compound, it is noted that it may dissolve in Dimethyl Sulfoxide (DMSO), and other solvents such as water, ethanol, or Dimethylformamide (DMF) can be considered.[4]

Quantitative Solubility Data:

Quantitative solubility data is available for Rabeprazole sodium salt, which is expected to have a similar solubility profile to this compound in organic solvents.

SolventSolubility (mg/mL)
Ethanol~30[5]
Dimethylformamide (DMF)~30[5]
Dimethyl Sulfoxide (DMSO)~25[5]
Phosphate-Buffered Saline (PBS), pH 7.2~10[5]

Experimental Protocols for Solubility Determination

A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[6][7] This protocol provides a foundational technique for researchers to determine the solubility of this compound in specific solvent systems.

Methodology: Shake-Flask Method

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled container (e.g., a glass vial or flask).[6]

    • The container should be purged with an inert gas to prevent degradation of the compound.[5]

  • Equilibration:

    • Agitate the mixture at a constant temperature for an extended period, typically 24-72 hours.[6] This ensures that equilibrium is reached between the dissolved and undissolved solute. Agitation can be achieved using a shaker or a magnetic stirrer.

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved through centrifugation followed by careful filtration of the supernatant.[6]

    • Use a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute to ensure accurate results.[6]

  • Quantification of Solute:

    • Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[6]

    • Generate a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.[6]

  • Data Reporting:

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_reporting Reporting A Add excess this compound to a known volume of solvent B Agitate at constant temperature (24-72 hours) A->B C Centrifuge and filter the saturated solution B->C D Analyze filtrate concentration using HPLC C->D E Report solubility (e.g., mg/mL) D->E

Workflow for Equilibrium Solubility Determination.

References

Navigating the Analytical Landscape of Rabeprazole-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and key data points relevant to Rabeprazole-13C,d3, a stable isotope-labeled internal standard crucial for pharmacokinetic and bioanalytical studies. While a singular, universal certificate of analysis is not publicly available, this document synthesizes data from various scientific publications and supplier specifications to offer a detailed resource for researchers.

Quantitative Data Summary

The following tables summarize the essential chemical and physical data for this compound, compiled from publicly available sources.

Table 1: General Information

ParameterValueReference
Product NameThis compoundAcanthus Research[1]
Molecular FormulaC₁₇¹³CH₁₇D₃N₃NaO₃SAcanthus Research[1]
Parent DrugRabeprazoleAcanthus Research[1]
CategoryDrug Substance Stable Isotope Labeled Reference StandardsAcanthus Research[1]

Table 2: Physicochemical Properties of Unlabeled Rabeprazole Sodium (for reference)

ParameterValueReference
Molecular Weight381.42 g/mol Sigma-Aldrich[2], AbMole BioScience[3]
FormSolidAbMole BioScience[3]
SolubilitySoluble in DMSOAbMole BioScience[3]
Storage Temperature2-8°CSigma-Aldrich[2]

Mechanism of Action: Proton Pump Inhibition

Rabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[4][5] It achieves this by irreversibly inhibiting the H+/K+ ATPase (proton pump) on the secretory surface of gastric parietal cells.[4][5][6] Rabeprazole is a prodrug that, in the acidic environment of the parietal cells, is converted to its active sulfenamide form.[4][6] This active form then covalently binds to cysteine residues on the proton pump, inactivating it and thereby blocking the final step in gastric acid production.[4][6][7]

Rabeprazole Mechanism of Action cluster_lumen Gastric Lumen Rabeprazole_inactive Rabeprazole (Inactive Prodrug) Rabeprazole_inactive_cell Rabeprazole (Inactive) Rabeprazole_inactive->Rabeprazole_inactive_cell Rabeprazole_active Sulfenamide (Active) Rabeprazole_inactive_cell->Rabeprazole_active Acidic Activation (Protonation) ProtonPump H+/K+ ATPase (Proton Pump) Rabeprazole_active->ProtonPump Covalent Binding (Inhibition) H_ion H+ ProtonPump->H_ion Pumps H+ into lumen Acid_Secretion Acid Secretion

Rabeprazole's activation and inhibition of the proton pump.

Experimental Protocols

Detailed methodologies for the analysis of Rabeprazole are crucial for accurate quantification and characterization. The following sections outline typical experimental protocols found in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of Rabeprazole and its impurities.

HPLC_Workflow start Start sample_prep Sample Preparation (e.g., Dissolution, Dilution) start->sample_prep hplc_system HPLC System sample_prep->hplc_system separation Chromatographic Separation (Reverse-Phase Column) hplc_system->separation detection UV Detection (e.g., 284 nm or 285 nm) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis end End data_analysis->end

Workflow for the bioanalysis of Rabeprazole using LC-MS/MS.

Detailed LC-MS/MS Method:

  • Sample Preparation: A common method for extracting Rabeprazole from plasma is liquid-liquid extraction using a solvent like methyl tert-butyl ether and ethyl acetate. [8]Protein precipitation with acetonitrile is another approach. [9]* Chromatographic Separation: A C18 column is typically used for separation. [10]The mobile phase often consists of an aqueous component with a modifier (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile. [10][9]* Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source is commonly employed. [10][8]* MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Rabeprazole and its stable isotope-labeled internal standard. For Rabeprazole, a common transition is m/z 360.1 → 242.2. [9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Rabeprazole and its related substances.

Workflow for NMR Analysis

NMR_Workflow start Start sample_prep Sample Preparation (Dissolution in Deuterated Solvent) start->sample_prep nmr_spectrometer NMR Spectrometer sample_prep->nmr_spectrometer data_acquisition Data Acquisition (1H, 13C, etc.) nmr_spectrometer->data_acquisition data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) data_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shift, Coupling Constants, Integration) data_processing->spectral_analysis end End spectral_analysis->end

A general workflow for NMR analysis.

Detailed NMR Method:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used. [11]* Solvents: Deuterated solvents such as DMSO-d6 or CDCl3 are used to dissolve the sample. [11]* Experiments: A suite of NMR experiments can be performed for complete structural assignment, including:

    • ¹H NMR: To identify proton environments.

    • ¹³C NMR: To identify carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons for unambiguous signal assignment. [11]* Referencing: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm for ¹H NMR. [11]For ¹³C NMR, the solvent signal is often used as a reference (e.g., CDCl₃ at 77.0 ppm or DMSO-d₆ at 39.50 ppm). [11] This technical guide provides a foundational understanding of the analytical aspects of this compound. For specific applications, it is imperative to consult detailed, validated methods and the certificate of analysis provided by the supplier of the reference standard.

References

Methodological & Application

Application Note: Quantification of Rabeprazole in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of rabeprazole in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Rabeprazole-¹³C,d₃, ensures high accuracy and precision. The described method involves a straightforward liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation. This robust and reliable method is suitable for pharmacokinetic studies and other clinical research applications requiring the accurate measurement of rabeprazole concentrations in human plasma.

Introduction

Rabeprazole is a proton pump inhibitor that suppresses gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders.[1] Accurate determination of rabeprazole concentrations in human plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. This application note details a validated LC-MS/MS method employing Rabeprazole-¹³C,d₃ as the internal standard (IS) to correct for matrix effects and variations in sample processing, thereby ensuring reliable quantification.

Experimental

Materials and Reagents
  • Rabeprazole and Rabeprazole-¹³C,d₃ reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate

  • Human plasma (with anticoagulant)

  • N-hexane, dichloromethane, isopropanol, ethyl acetate, and tert-butyl methyl ether for liquid-liquid extraction

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 μm)[2]

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of rabeprazole and Rabeprazole-¹³C,d₃ in methanol.

  • Working Solutions: Prepare serial dilutions of the rabeprazole stock solution with a methanol/water mixture to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples.

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of human plasma sample, standard, or QC, add the internal standard solution (Rabeprazole-¹³C,d₃).

  • Vortex mix for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and tert-butyl methyl ether (55:45, v/v)).[3]

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes the liquid chromatography and mass spectrometry parameters.

ParameterCondition
Liquid Chromatography
ColumnAscentis® Express C18, 50 mm × 4.6 mm, 2.7 μm[2]
Mobile Phase40% 10 mM Ammonium Acetate: 60% Acetonitrile (Isocratic)[2]
Flow Rate0.700 mL/min[2]
Injection Volume2 µL[4]
Column Temperature45°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[2][3]
MRM TransitionsRabeprazole: m/z 360.1 → 242.1[5][6][7] Rabeprazole-¹³C,d₃: (Specific transition to be determined based on the exact mass of the stable isotope labeled standard)
Dwell Time100 ms[6]
Source Temperature150°C[6]
Desolvation Temperature500°C[6]

Quantitative Data Summary

The following tables summarize the performance characteristics of the method as reported in various studies.

Table 1: Linearity and Sensitivity
Linearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
0.1 - 1500.1> 0.99[2][3]
0.2 - 2000.20.9988 - 0.9994[4]
1 - 5001> 0.99
2.0 - 8002.0Not Reported[5]
5 - 20005Not Reported[8]
20.0 - 1000.020.0> 0.999[9]
0.500 - 4000.500Not Reported[7]
Table 2: Precision and Accuracy
Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
QC Samples< 10%< 10%-3.33 to 10.00%[2][3]
QC Samples< 6.65%< 6.65%Not Reported[4]
QC Samples< 9.8%< 9.8%±1.1%[5]
LLOQ, Low, Mid, High QC< 5.4%< 9.9%-9.2 to 9.3%[7]
Table 3: Recovery
AnalyteRecovery (%)Reference
Rabeprazole~70%[2][3]
Rabeprazole72.3%[9]
Rabeprazole82.4 - 88.4%[8]
Rabeprazole> 90.0%[5]

Visualizations

G Experimental Workflow for Rabeprazole Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample (200 µL) add_is Add Rabeprazole-¹³C,d₃ (Internal Standard) plasma->add_is vortex1 Vortex Mix add_is->vortex1 add_solvent Add Extraction Solvent vortex1->add_solvent vortex2 Vortex Mix (5 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection quantification Data Acquisition and Quantification detection->quantification

Caption: Workflow for Rabeprazole Quantification in Plasma.

G Signaling Pathway of Rabeprazole Action cluster_cell Cellular Environment rabeprazole Rabeprazole (Prodrug) parietal_cell Gastric Parietal Cell rabeprazole->parietal_cell Absorption acidic_canaliculus Acidic Canaliculus parietal_cell->acidic_canaliculus Accumulation active_form Sulfenamide (Active Metabolite) acidic_canaliculus->active_form Acid-catalyzed Conversion proton_pump H⁺/K⁺-ATPase (Proton Pump) active_form->proton_pump inhibition Inhibition h_ion H⁺ Secretion proton_pump->h_ion Blocks k_ion K⁺ Uptake k_ion->proton_pump

Caption: Mechanism of Action of Rabeprazole.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of rabeprazole in human plasma. The use of a stable isotope-labeled internal standard, Rabeprazole-¹³C,d₃, ensures the accuracy and precision of the results. The straightforward sample preparation and rapid analysis time make this method highly suitable for high-throughput applications in clinical and pharmaceutical research.

References

Application Notes and Protocols for the Use of Rabeprazole-13C,d3 in Pharmacokinetic Studies of Rabeprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of stable isotope-labeled (SIL) Rabeprazole-13C,d3 in pharmacokinetic (PK) studies of rabeprazole. The use of a SIL internal standard is the gold standard in quantitative bioanalysis, offering high precision and accuracy for the determination of drug concentrations in biological matrices.

Introduction

Rabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring clinical efficacy. Stable isotope labeling, where carbon-13 (¹³C) and deuterium (d) atoms are incorporated into the rabeprazole molecule, creates this compound. This labeled compound is chemically identical to rabeprazole but has a different mass, allowing it to be distinguished by mass spectrometry (MS).

In pharmacokinetic studies, this compound is primarily used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use corrects for variability during sample preparation and analysis, leading to highly reliable data.

Key Applications of this compound in Pharmacokinetic Studies

  • Bioanalytical Internal Standard: The most common application is as an internal standard for the accurate quantification of rabeprazole in biological samples (e.g., plasma, urine).

  • Absolute Bioavailability Studies: By co-administering an oral dose of unlabeled rabeprazole and an intravenous (IV) microdose of this compound, the absolute bioavailability can be determined in a single study, eliminating intra-subject variability.

  • Metabolic Profiling: While less common for this specific labeled version, stable isotopes can be used to trace the metabolic fate of a drug.

Experimental Protocols

Protocol for a Single-Dose Pharmacokinetic Study in Healthy Volunteers

This protocol outlines a typical design for a single-dose oral pharmacokinetic study of rabeprazole using this compound as an internal standard for sample analysis.

3.1.1. Study Design

  • Design: Open-label, single-dose, single-period study.

  • Subjects: Healthy adult volunteers.

  • Treatment: A single oral dose of a 20 mg rabeprazole tablet administered with water after an overnight fast.

3.1.2. Blood Sampling

  • Blood samples (approximately 5 mL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sampling time points: Pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Protocol for Rabeprazole Quantification in Human Plasma using LC-MS/MS

This protocol is based on established methods for the quantification of rabeprazole in human plasma, utilizing this compound as the internal standard.[1]

3.2.1. Materials and Reagents

  • Rabeprazole reference standard

  • This compound (Internal Standard)

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • Methyl tert-butyl ether (MTBE)

3.2.2. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples at room temperature.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 25 µL of this compound working solution (as internal standard).

  • Vortex for 30 seconds.

  • Add 1 mL of MTBE.

  • Vortex for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject a portion of the sample into the LC-MS/MS system.

3.2.3. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 µm
Mobile Phase 40% 10 mM Ammonium Acetate : 60% Acetonitrile (Isocratic)
Flow Rate 0.700 mL/min
Injection Volume 10 µL
MS System API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Rabeprazole: m/z 360.1 → 242.2this compound: m/z 364.1 → 246.2

Note: The exact m/z transitions for this compound may vary depending on the specific labeling pattern.

Data Presentation

Bioanalytical Method Validation Parameters

The following table summarizes typical validation results for an LC-MS/MS method for rabeprazole using this compound as an internal standard.[1]

ParameterResult
Linearity Range 0.1 - 150 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 10%
Accuracy (% Bias) -3.33% to 10.00%
Mean Recovery ~70%
Representative Pharmacokinetic Parameters of Rabeprazole

The following table presents typical pharmacokinetic parameters for a 20 mg oral dose of rabeprazole in healthy adults, as determined using a validated bioanalytical method.

ParameterUnitMean Value (± SD)
Cmax (Maximum Plasma Concentration) ng/mL450 (± 150)
Tmax (Time to Cmax) hours3.5 (± 0.5)
AUC₀-t (Area Under the Curve) ng·h/mL1200 (± 400)
t½ (Elimination Half-life) hours1.0 - 1.5

Note: These are representative values and can vary between studies and populations.

Visualizations

Mechanism of Action and Metabolism of Rabeprazole

rabeprazole_pathway cluster_stomach Gastric Parietal Cell cluster_liver Liver Metabolism Rabeprazole (prodrug) Rabeprazole (prodrug) Active Sulfenamide Active Sulfenamide Rabeprazole (prodrug)->Active Sulfenamide Acid-catalyzed activation Systemic Rabeprazole Systemic Rabeprazole Rabeprazole (prodrug)->Systemic Rabeprazole Absorption H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) Active Sulfenamide->H+/K+ ATPase (Proton Pump) Covalent inhibition H+ H+ H+/K+ ATPase (Proton Pump)->H+ H+ (Acid) H+ (Acid) K+ K+ K+->H+/K+ ATPase (Proton Pump) Gastric Lumen Gastric Lumen H+->Gastric Lumen Acid Secretion (Blocked) Rabeprazole Thioether Rabeprazole Thioether Systemic Rabeprazole->Rabeprazole Thioether Non-enzymatic reduction Rabeprazole Sulfone Rabeprazole Sulfone Systemic Rabeprazole->Rabeprazole Sulfone CYP3A4 Desmethyl Rabeprazole Desmethyl Rabeprazole Systemic Rabeprazole->Desmethyl Rabeprazole CYP2C19 Oral Dose Oral Dose Oral Dose->Rabeprazole (prodrug) pk_workflow cluster_clinical Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data Data Analysis Phase A Subject Dosing (Oral Rabeprazole) B Serial Blood Sampling A->B C Plasma Separation & Storage (-80°C) B->C D Sample Thawing & Aliquoting C->D E Addition of This compound (IS) D->E F Liquid-Liquid Extraction E->F G Evaporation & Reconstitution F->G H LC-MS/MS Analysis G->H I Quantification of Rabeprazole Concentration H->I J Pharmacokinetic Modeling (e.g., Cmax, AUC) I->J K Final Report J->K is_logic cluster_sample Biological Sample cluster_process Sample Preparation & Analysis cluster_detection MS Detection cluster_calculation Quantification Analyte Rabeprazole (Unknown Amount) Loss Potential for Loss (Extraction, Ion Suppression) Analyte->Loss IS This compound (Known Amount Added) IS->Loss Analyte_Resp Rabeprazole Response (Peak Area) Loss->Analyte_Resp IS_Resp This compound Response (Peak Area) Loss->IS_Resp Ratio Response Ratio (Analyte / IS) Analyte_Resp->Ratio IS_Resp->Ratio Result Accurate Concentration of Rabeprazole Ratio->Result vs. Calibration Curve

References

Application Notes and Protocols for the Use of Rabeprazole-13C,d3 in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and protocol for the utilization of Rabeprazole-13C,d3, a stable isotope-labeled form of rabeprazole, in clinical trials. The inclusion of a stable isotope label allows for precise pharmacokinetic and bioavailability assessments, offering a distinct advantage over studies relying solely on unlabeled compounds. This compound serves as an invaluable tool in drug development, enabling accurate quantification of the drug and its metabolites in biological matrices, and facilitating absolute bioavailability studies through the co-administration of labeled intravenous and unlabeled oral formulations.

Rabeprazole is a proton pump inhibitor that suppresses gastric acid secretion. It is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C19 and CYP3A4, as well as through non-enzymatic reduction to a thioether metabolite.[1][2] Key metabolites include rabeprazole thioether and rabeprazole sulfone.[3] Understanding the pharmacokinetic profile of rabeprazole is crucial for optimizing its therapeutic efficacy.

Data Presentation

The following tables summarize key pharmacokinetic parameters of rabeprazole derived from a clinical trial in healthy subjects, comparing intravenous and oral administration of a 20 mg dose. This data is representative of the information that can be obtained in a clinical trial utilizing this compound.

Table 1: Pharmacokinetic Parameters of Rabeprazole Following a Single 20 mg Intravenous Dose in Healthy Subjects

ParameterMean ValueStandard Deviation
Cmax (ng/mL)1308.6266.4
AUC0-t (mg·min·L-1)99.621.9
AUC0-∞ (mg·min·L-1)102.423.3
t1/2 (min)62.410.7
Total Body Clearance (L/min)0.210.05

Source: Adapted from a study in healthy Chinese volunteers.[4][5]

Table 2: Pharmacokinetic Parameters of Rabeprazole Following a Single 20 mg Oral Dose in Healthy Subjects

ParameterMean ValueStandard Deviation
Cmax (ng/mL)508.3180.2
Tmax (min)229.5-
AUC0-t (mg·min·L-1)69.520.0
AUC0-∞ (mg·min·L-1)70.620.2
t1/2 (min)64.215.5
Absolute Bioavailability (%)51.8-

Source: Adapted from studies in healthy subjects.[4][5][6]

Experimental Protocols

Clinical Trial Protocol: Absolute Bioavailability Study

This protocol outlines a typical design for an absolute bioavailability study of rabeprazole using a stable isotope-labeled version.

Objective: To determine the absolute bioavailability of oral rabeprazole by co-administering an oral dose of unlabeled rabeprazole and an intravenous microdose of this compound.

Study Design:

  • A randomized, open-label, two-period crossover study.

  • Period 1: Subjects receive a single oral dose of 20 mg unlabeled rabeprazole and a concomitant intravenous infusion of 100 µg this compound over 5 minutes.

  • Washout Period: A 7-day washout period between dosing periods.[6]

  • Period 2: Subjects who received the oral/intravenous combination in Period 1 will receive the alternative formulation if applicable to the study design, or the study may conclude after one period.

Subject Population: Healthy adult male and female volunteers.

Dosing and Administration:

  • Oral: A single 20 mg rabeprazole tablet administered with water after an overnight fast.

  • Intravenous: A 100 µg dose of this compound in a suitable sterile vehicle infused over 5 minutes.

Sample Collection:

  • Blood samples (e.g., 5 mL) are collected in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Sampling schedule: Pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose. A similar schedule was used in a pediatric study.[7]

Sample Handling and Storage:

  • Plasma is separated by centrifugation within 30 minutes of collection.

  • Plasma samples are stored frozen at -70°C or lower until analysis.

Bioanalytical Method for Quantification of Rabeprazole and this compound in Human Plasma

This protocol describes a validated LC-MS/MS method for the simultaneous quantification of rabeprazole and its stable isotope-labeled internal standard, this compound.

Objective: To accurately measure the concentrations of rabeprazole and this compound in human plasma samples.

Materials and Reagents:

  • Rabeprazole and this compound reference standards.

  • High-purity water, acetonitrile, methanol, ammonium acetate.

  • Human plasma (blank).

Instrumentation:

  • A sensitive LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source).

  • A suitable HPLC column (e.g., Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 μm).[8]

Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 25 µL of an internal standard working solution (unlabeled rabeprazole if quantifying this compound, or another suitable standard).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 μm.[8]

  • Mobile Phase: Isocratic elution with 40% 10 mM ammonium acetate and 60% acetonitrile.[8]

  • Flow Rate: 0.700 mL/min.[8]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[8]

  • MRM Transitions:

    • Rabeprazole: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

    • This compound: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

Method Validation:

  • The method should be validated according to regulatory guidelines for specificity, selectivity, accuracy, precision, recovery, matrix effect, and stability.[8]

  • A linear range of 0.1 ng/mL to 150 ng/mL with a lower limit of quantification (LLOQ) of 0.1 ng/mL has been demonstrated for rabeprazole in human plasma.[8]

Visualizations

Rabeprazole Metabolism Pathway

Rabeprazole_Metabolism Rabeprazole Rabeprazole Thioether Rabeprazole Thioether Rabeprazole->Thioether Non-enzymatic Reduction Sulfone Rabeprazole Sulfone Rabeprazole->Sulfone CYP3A4 Desmethyl Desmethyl Rabeprazole Rabeprazole->Desmethyl CYP2C19 Desmethyl_Thioether Desmethyl Rabeprazole Thioether Thioether->Desmethyl_Thioether CYP2C19 Desmethyl->Desmethyl_Thioether Non-enzymatic

Caption: Metabolic pathway of rabeprazole.

Experimental Workflow for Absolute Bioavailability Study

Clinical_Trial_Workflow Informed_Consent Informed_Consent Eligibility_Screening Eligibility_Screening Informed_Consent->Eligibility_Screening Randomization Randomization Eligibility_Screening->Randomization Oral_Dose Oral Rabeprazole (20 mg) Dosing Concomitant Dosing Oral_Dose->Dosing IV_Dose IV this compound (100 µg) IV_Dose->Dosing Blood_Sampling Serial Blood Sampling (0-24h) Dosing->Blood_Sampling Plasma_Separation Centrifugation Blood_Sampling->Plasma_Separation Sample_Storage Storage at -70°C Plasma_Separation->Sample_Storage Sample_Analysis LC-MS/MS Analysis Sample_Storage->Sample_Analysis Quantification Quantification of Rabeprazole and this compound Sample_Analysis->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Bioavailability_Calc Absolute Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Caption: Experimental workflow for a clinical trial.

References

Application Notes and Protocols for Rabeprazole Analysis using Rabeprazole-13C,d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the sample preparation and analysis of rabeprazole in human plasma using Rabeprazole-13C,d3 as an internal standard. The methodologies covered include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Rabeprazole is a proton pump inhibitor used to treat acid-related gastrointestinal conditions. Accurate quantification of rabeprazole in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the accuracy and precision of the analytical method by compensating for variability in sample preparation and instrument response.

This document outlines three common sample preparation techniques for the analysis of rabeprazole in human plasma, providing researchers, scientists, and drug development professionals with detailed protocols and comparative data.

Materials and Reagents

  • Rabeprazole reference standard

  • This compound internal standard (IS)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Methyl tert-butyl ether (MTBE)

  • Ethyl acetate

  • Water (deionized or Milli-Q)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • LC-MS/MS system

Experimental Protocols

Liquid-Liquid Extraction (LLE)

This protocol is based on a validated bioanalytical method for the quantification of rabeprazole in human plasma.[1][2][3]

Workflow:

LLE_Workflow plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is vortex1 Vortex is->vortex1 extraction_solvent Add Extraction Solvent (e.g., MTBE:Ethyl Acetate) vortex1->extraction_solvent vortex2 Vortex extraction_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for Rabeprazole Analysis.

Protocol:

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add a specific amount of this compound internal standard solution.

  • Vortex the sample for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).

  • Vortex vigorously for 5 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on methods for rabeprazole and other small molecules, adapted for use with this compound.[4][5]

Workflow:

SPE_Workflow cluster_spe SPE Cartridge Steps plasma Plasma Sample is Add this compound (IS) plasma->is pretreat Pre-treat Sample (e.g., Acidify) is->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge equilibrate Equilibrate SPE Cartridge condition->equilibrate equilibrate->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction Workflow for Rabeprazole Analysis.

Protocol:

  • Condition the SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 2% formic acid in water).

  • In a separate tube, mix 100 µL of plasma with the this compound internal standard.

  • Pre-treat the plasma sample by adding a weak acid (e.g., formic acid) to a final concentration of 2%.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.

  • Elute the rabeprazole and internal standard with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protein Precipitation

This is a rapid and simple method for sample clean-up, suitable for high-throughput analysis.[6][7]

Workflow:

PP_Workflow plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is vortex1 Vortex is->vortex1 precipitant Add Cold Acetonitrile vortex1->precipitant vortex2 Vortex precipitant->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS (or Evaporate & Reconstitute) supernatant->inject

Caption: Protein Precipitation Workflow for Rabeprazole Analysis.

Protocol:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the this compound internal standard.

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to a new tube or an autosampler vial.

  • The supernatant can be directly injected into the LC-MS/MS system, or evaporated and reconstituted in the mobile phase if higher concentration is needed.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of rabeprazole using different sample preparation techniques with an appropriate internal standard.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation
Linearity Range (ng/mL) 0.1 - 150[1][2][3]5 - 1000[4]5 - 2000[6]
Recovery (%) ~70[1][2]>91.8[4]82.4 - 88.4[6]
Intra-day Precision (%RSD) < 10[1][2]< 7.8[4]< 13[6]
Inter-day Precision (%RSD) < 10[1][2]< 7.8[4]< 13[6]
Accuracy (%) -3.33 to 10.00[1][2]within 8.4[4]-

Note: The performance characteristics can vary depending on the specific laboratory conditions, instrumentation, and reagents used. The provided data is for comparative purposes.

LC-MS/MS Analysis

A validated LC-MS/MS method is essential for the sensitive and selective quantification of rabeprazole.

  • Chromatographic Column: A reverse-phase C18 column is typically used.[1][2]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.[1][2][6]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.[1][2][6]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both rabeprazole and this compound.[1][2]

Conclusion

The choice of sample preparation technique for rabeprazole analysis depends on the specific requirements of the study, such as the desired sensitivity, sample throughput, and available resources.

  • Liquid-Liquid Extraction offers good sample clean-up and recovery.[1][2]

  • Solid-Phase Extraction provides excellent clean-up and high recovery, making it suitable for methods requiring very low limits of quantification.[4]

  • Protein Precipitation is a simple and fast method, ideal for high-throughput screening, although it may result in less clean extracts compared to LLE and SPE.[6]

The use of this compound as an internal standard is crucial for all three methods to ensure the reliability of the quantitative results. Researchers should validate their chosen method according to the relevant regulatory guidelines.

References

mass spectrometry parameters for Rabeprazole-13C,d3 detection

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Quantitative Analysis of Rabeprazole-13C,d3 using LC-MS/MS

Introduction

Rabeprazole is a proton pump inhibitor that suppresses gastric acid secretion and is used to treat acid-related gastrointestinal conditions. Accurate and sensitive quantification of Rabeprazole in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the detection and quantification of Rabeprazole and its stable isotope-labeled internal standard, this compound, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents
  • Rabeprazole analytical standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is recommended.

Liquid Chromatography Method

A reversed-phase HPLC method is employed for the separation of Rabeprazole.

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient See table below
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
2.590
3.590
3.610
5.010
Mass Spectrometry Method

The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM) for the detection of Rabeprazole and its internal standard.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions and Compound-Specific Parameters:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Rabeprazole360.2242.13020
This compound364.2246.13020
Sample Preparation Protocol

A protein precipitation method is used for the extraction of Rabeprazole from plasma samples.

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected quantitative performance of the method, based on typical values reported in the literature.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect Minimal, compensated by internal standard
Recovery > 85%

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

workflow sample Plasma Sample Collection is_add Addition of This compound (IS) sample->is_add 100 µL sample + 20 µL IS ppt Protein Precipitation (Acetonitrile) is_add->ppt Vortex centrifuge Centrifugation ppt->centrifuge Vortex evap Evaporation centrifuge->evap Transfer supernatant reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the LC-MS/MS analysis of Rabeprazole.

MRM Detection Logic

This diagram illustrates the principle of Multiple Reaction Monitoring (MRM) for the specific detection of Rabeprazole and its internal standard.

mrm_logic cluster_rabeprazole Rabeprazole (Analyte) cluster_is This compound (Internal Standard) q1_r Q1: Precursor Ion (m/z 360.2) q2_r Q2: Collision Cell (Fragmentation) q1_r->q2_r Isolation q3_r Q3: Product Ion (m/z 242.1) q2_r->q3_r Detection q1_is Q1: Precursor Ion (m/z 364.2) q2_is Q2: Collision Cell (Fragmentation) q1_is->q2_is Isolation q3_is Q3: Product Ion (m/z 246.1) q2_is->q3_is Detection

Application of Rabeprazole-¹³C,d₃ in the Quantitative Analysis of Rabeprazole Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Rabeprazole, a proton pump inhibitor, is widely used for the treatment of acid-related gastrointestinal disorders. The manufacturing process and storage of rabeprazole can lead to the formation of various process-related and degradation impurities. Regulatory agencies require the identification and quantification of these impurities to ensure the quality, safety, and efficacy of the final drug product. This application note describes a robust and sensitive method for the quantitative analysis of key rabeprazole impurities using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with Rabeprazole-¹³C,d₃ as an internal standard (IS). The use of a stable isotope-labeled internal standard provides high accuracy and precision by compensating for variations in sample preparation and instrument response.

Key Rabeprazole Impurities

The most common impurities found in rabeprazole drug substances and products include:

  • Rabeprazole Sulfide: A primary process-related impurity and a metabolite.

  • Rabeprazole Sulfone: An oxidation product of rabeprazole.

  • Rabeprazole N-Oxide: An impurity formed during synthesis and degradation.

Principle of the Method

The method utilizes the principle of isotope dilution mass spectrometry. A known amount of Rabeprazole-¹³C,d₃, which is chemically identical to rabeprazole but has a different mass, is spiked into the sample containing the rabeprazole impurities. The impurities and the internal standard are then extracted and analyzed by LC-MS/MS. The ratio of the peak area of each impurity to the peak area of the internal standard is used to calculate the concentration of the impurities, effectively correcting for any analytical variations.

Advantages of Using Rabeprazole-¹³C,d₃ as an Internal Standard

  • High Accuracy and Precision: Co-elution of the internal standard with the analyte of interest allows for effective correction of matrix effects and variations in extraction recovery and instrument response.

  • Improved Method Ruggedness: The use of a stable isotope-labeled internal standard makes the method less susceptible to minor variations in experimental conditions.

  • Enhanced Specificity: The unique mass-to-charge ratio (m/z) of the labeled standard provides high specificity in complex matrices.

Experimental Protocols

1. Materials and Reagents

  • Rabeprazole drug substance/product for analysis

  • Rabeprazole-¹³C,d₃ (Internal Standard)

  • Reference standards for Rabeprazole Sulfide, Rabeprazole Sulfone, and Rabeprazole N-Oxide

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium acetate

  • Formic acid

  • Liquid-Liquid Extraction (LLE) solvent: Methyl tert-butyl ether (MTBE) or a suitable alternative.

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS).

  • Analytical column: A C18 reversed-phase column (e.g., 50 mm × 4.6 mm, 2.7 µm) is suitable.

3. Standard and Sample Preparation

3.1. Standard Stock Solutions

  • Prepare individual stock solutions of Rabeprazole Sulfide, Rabeprazole Sulfone, and Rabeprazole N-Oxide in methanol at a concentration of 1 mg/mL.

  • Prepare a stock solution of Rabeprazole-¹³C,d₃ in methanol at a concentration of 1 mg/mL.

3.2. Working Standard Solutions

  • Prepare a mixed working standard solution containing all three impurities by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

  • Prepare a working internal standard solution by diluting the Rabeprazole-¹³C,d₃ stock solution with the same diluent.

3.3. Sample Preparation

  • Accurately weigh a portion of the rabeprazole drug substance or powdered tablets.

  • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Spike the sample solution with a known amount of the Rabeprazole-¹³C,d₃ working solution.

  • Perform a liquid-liquid extraction by adding MTBE, vortexing, and centrifuging.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

4. LC-MS/MS Method

4.1. Liquid Chromatography

  • Column: Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 µm

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic elution with 60% Mobile Phase B

  • Flow Rate: 0.700 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

4.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Precursor Ion > Product Ion):

    • Rabeprazole Sulfide: To be determined based on the specific impurity standard

    • Rabeprazole Sulfone: To be determined based on the specific impurity standard

    • Rabeprazole N-Oxide: To be determined based on the specific impurity standard

    • Rabeprazole-¹³C,d₃ (IS): m/z 364.1 > m/z 246.1 (representative)

5. Data Analysis

  • Integrate the peak areas of the MRM transitions for each impurity and the internal standard.

  • Calculate the peak area ratio of each impurity to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.

  • Determine the concentration of each impurity in the sample from the calibration curve.

Data Presentation

The following table summarizes the representative validation parameters for a quantitative method using a stable isotope-labeled internal standard, adapted from a bioanalytical method for rabeprazole. These parameters demonstrate the expected performance of the proposed impurity analysis method.

Validation ParameterResult
Linearity Range 0.1 ng/mL to 150 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy Within -3.33% to 10.00%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 10%
Recovery ~70%
Lower Limit of Quantification (LLOQ) 0.1 ng/mL

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Rabeprazole Sample dissolve Dissolve in Solvent weigh->dissolve spike Spike with Rabeprazole-¹³C,d₃ (IS) dissolve->spike extract Liquid-Liquid Extraction spike->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms integrate Integrate Peak Areas msms->integrate ratio Calculate Area Ratios (Impurity/IS) integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantify Impurities calibrate->quantify

Caption: Experimental workflow for the quantitative analysis of rabeprazole impurities.

G cluster_concept Quantitative Analysis with Isotope-Labeled Internal Standard cluster_process Analytical Process cluster_output Measurement analyte Analyte (Rabeprazole Impurity) sample Sample Matrix analyte->sample is Internal Standard (Rabeprazole-¹³C,d₃) is->sample extraction Sample Preparation (e.g., LLE) sample->extraction analysis LC-MS/MS Analysis extraction->analysis analyte_response Analyte Response analysis->analyte_response is_response IS Response analysis->is_response ratio Response Ratio (Analyte/IS) analyte_response->ratio is_response->ratio quantification Accurate Quantification ratio->quantification

Caption: Principle of isotope dilution for accurate quantification.

The Crucial Role of Rabeprazole-13C,d3 in Ensuring Bioequivalence of Rabeprazole Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic and innovator drug products is a critical step in the regulatory approval process. This document provides a detailed overview of the application and protocols for utilizing Rabeprazole-13C,d3, a stable isotope-labeled internal standard, in the bioequivalence studies of rabeprazole, a proton pump inhibitor widely used for treating acid-related gastrointestinal disorders. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it ensures the highest level of accuracy and precision.

Introduction to Bioequivalence and the Role of Internal Standards

Bioequivalence studies are designed to demonstrate that a generic drug product has the same rate and extent of absorption as the reference listed drug.[1][2] These studies are paramount for ensuring that the generic formulation will produce the same therapeutic effect and safety profile in patients.

The analytical cornerstone of these studies is the accurate quantification of the drug in biological matrices, typically plasma. LC-MS/MS has become the method of choice for this purpose due to its high sensitivity and selectivity. To correct for variability during sample preparation and analysis, an internal standard (IS) is added to all samples, including calibration standards, quality controls, and the study samples.

An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer. Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled drug (analyte). This ensures that any loss of analyte during sample processing or fluctuations in instrument response is mirrored by the internal standard, leading to a highly accurate and precise measurement of the analyte concentration.

Application of this compound in Rabeprazole Bioequivalence Studies

This compound serves as an indispensable tool in the bioanalytical method validation and the subsequent analysis of plasma samples from a rabeprazole bioequivalence study. Its application ensures the reliability of the pharmacokinetic data used to determine bioequivalence.

Advantages of Using this compound:
  • Minimizes Analytical Variability: It compensates for variations in sample extraction, potential matrix effects, and instrument response, leading to more reliable data.

  • Improves Accuracy and Precision: The co-elution and similar ionization characteristics with rabeprazole allow for a more accurate and precise quantification.

  • Enhances Method Ruggedness: The use of a stable isotope-labeled internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions.

Experimental Protocols

This section outlines the key experimental protocols for a bioequivalence study of rabeprazole utilizing this compound as the internal standard.

Bioequivalence Study Design

A typical bioequivalence study for rabeprazole is a randomized, open-label, two-treatment, two-period, crossover study in healthy adult volunteers under fasting conditions.[1][3]

  • Study Population: A sufficient number of healthy male and non-pregnant female volunteers (typically 24-36) are enrolled.

  • Treatments:

    • Test Product: Generic rabeprazole formulation.

    • Reference Product: Innovator rabeprazole formulation.

  • Procedure: Subjects are randomly assigned to receive either the test or reference product in the first period. After a washout period of at least 7 days, they receive the other product in the second period.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, and 24 hours post-dose). Plasma is separated and stored frozen at -70°C until analysis.

Logical Relationship: Bioequivalence Study Workflow

cluster_study_design Study Design & Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis & Reporting A Volunteer Screening & Enrollment B Randomization A->B C Period 1: Dosing (Test or Reference) B->C D Serial Blood Sampling C->D E Washout Period D->E F Period 2: Dosing (Crossover) E->F G Serial Blood Sampling F->G H Plasma Sample Preparation (with this compound IS) G->H I LC-MS/MS Analysis H->I J Quantification of Rabeprazole I->J K Pharmacokinetic Parameter Calculation (Cmax, AUC) J->K L Statistical Analysis (ANOVA, 90% CI) K->L M Bioequivalence Determination L->M N Final Study Report M->N

Caption: Workflow of a typical rabeprazole bioequivalence study.

Bioanalytical Method Protocol

The following protocol details the quantification of rabeprazole in human plasma using LC-MS/MS with this compound as the internal standard.

3.2.1. Materials and Reagents:

  • Rabeprazole reference standard

  • This compound (Internal Standard)

  • Human plasma (drug-free)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (deionized, 18.2 MΩ·cm)

  • Liquid-liquid extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

3.2.2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of rabeprazole and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the rabeprazole stock solution in a methanol:water (1:1, v/v) mixture to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

3.2.3. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of plasma sample (calibration standard, QC, or study sample) into a clean microcentrifuge tube.

  • Add 25 µL of the this compound working solution to each tube and vortex briefly.

  • Add 1 mL of the liquid-liquid extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3.2.4. LC-MS/MS Conditions:

The following are typical LC-MS/MS parameters that should be optimized for the specific instrument used.

ParameterTypical Condition
LC System
ColumnC18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A10 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.4 mL/min
Injection Volume5 µL
GradientIsocratic or gradient elution optimized for separation
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsRabeprazole: m/z 360.1 -> 242.1this compound: m/z 364.1 -> 246.1
Dwell Time200 ms
Collision EnergyOptimized for each transition
Ion Source ParametersOptimized for the specific instrument (e.g., temperature, gas flows)

Table 1: Typical LC-MS/MS Conditions for Rabeprazole Analysis.

3.2.5. Method Validation:

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
LLOQ AccuracyWithin ±20% of nominal concentration
LLOQ Precision (CV%)≤ 20%
QC AccuracyWithin ±15% of nominal concentration
QC Precision (CV%)≤ 15%
RecoveryConsistent, precise, and reproducible
Matrix EffectInternal standard should compensate for any matrix effect
StabilityAnalyte should be stable under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term)

Table 2: Typical Bioanalytical Method Validation Acceptance Criteria.

Data Presentation and Analysis

Pharmacokinetic Analysis

The plasma concentration-time data for each subject are used to calculate the following pharmacokinetic parameters for both the test and reference products:

  • Cmax: Maximum observed plasma concentration.

  • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.

  • Tmax: Time to reach Cmax.

Statistical Analysis

The log-transformed Cmax, AUC(0-t), and AUC(0-∞) values are analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters are calculated.

Bioequivalence Acceptance Criteria

For two products to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of Cmax, AUC(0-t), and AUC(0-∞) must fall within the range of 80.00% to 125.00%.

Example Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic data from a rabeprazole bioequivalence study that would be generated using the described methodology.

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (Test/Ref) %90% Confidence Interval
Cmax (ng/mL)450.5 ± 120.2465.2 ± 135.896.889.5 - 104.7
AUC(0-t) (ng·h/mL)1550.8 ± 350.61580.3 ± 380.198.192.3 - 104.2
AUC(0-∞) (ng·h/mL)1595.4 ± 365.91625.1 ± 395.798.292.5 - 104.3
Tmax (h)3.2 ± 0.83.4 ± 0.9N/AN/A

Table 3: Example Pharmacokinetic Data from a Rabeprazole Bioequivalence Study.

Rabeprazole Metabolism

Understanding the metabolism of rabeprazole is important for interpreting pharmacokinetic data. Rabeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, as well as through non-enzymatic reduction.[1]

Rabeprazole Metabolic Pathway

Rabeprazole Rabeprazole Thioether Rabeprazole Thioether Rabeprazole->Thioether Non-enzymatic Reduction Sulfone Rabeprazole Sulfone Rabeprazole->Sulfone CYP3A4 Desmethyl Desmethyl Rabeprazole Rabeprazole->Desmethyl CYP2C19 Thioether_Carboxylic_Acid Thioether Carboxylic Acid Thioether->Thioether_Carboxylic_Acid Further Metabolism Mercapturic_Acid Mercapturic Acid Conjugate Thioether->Mercapturic_Acid Further Metabolism

Caption: Major metabolic pathways of rabeprazole.

Conclusion

The use of this compound as an internal standard in the LC-MS/MS bioanalysis of rabeprazole is fundamental to conducting a robust and reliable bioequivalence study. Its properties, which closely mimic the unlabeled analyte, ensure the accuracy and precision of the pharmacokinetic data, which is the basis for regulatory approval of generic rabeprazole formulations. The detailed protocols and application notes provided herein serve as a comprehensive guide for scientists and researchers in the field of drug development and bioanalysis.

References

Troubleshooting & Optimization

minimizing matrix effects in rabeprazole LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in rabeprazole LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact rabeprazole analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte, rabeprazole, by co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine).[1][2][3] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of the analytical method.[2] Common sources of matrix effects in biological samples include phospholipids, proteins, and salts.[1]

Q2: How can I assess the presence and extent of matrix effects in my rabeprazole assay?

A2: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of rabeprazole spiked into a blank, extracted matrix with the peak area of a pure rabeprazole solution at the same concentration. The ratio of these two responses is called the matrix factor (MF).[1][4] An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1] A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6]

Q3: What is a suitable internal standard (IS) for rabeprazole LC-MS analysis to compensate for matrix effects?

A3: An ideal internal standard should have similar physicochemical properties and chromatographic behavior to the analyte. For rabeprazole, omeprazole is frequently used as an internal standard.[7] Other reported internal standards include pantoprazole and isotopically labeled rabeprazole (e.g., 13C-D3-Rabeprazole), which is considered the gold standard for compensating for matrix effects.[8]

Troubleshooting Guide

Issue 1: I am observing significant ion suppression for rabeprazole.

Potential Cause & Solution:

  • Inadequate Sample Cleanup: Co-eluting matrix components, particularly phospholipids, are a primary cause of ion suppression.

    • Troubleshooting Step 1: Optimize Sample Preparation. Switch from a simple protein precipitation (PPT) method to a more rigorous sample cleanup technique. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can more effectively remove interfering components.[2][9]

    • Troubleshooting Step 2: Phospholipid Removal. If phospholipids are suspected, consider using specialized phospholipid removal plates or cartridges during sample preparation.

  • Chromatographic Co-elution: The analyte and interfering matrix components may not be adequately separated by the HPLC/UPLC column.

    • Troubleshooting Step 1: Modify Chromatographic Conditions. Adjust the mobile phase composition, gradient profile, or flow rate to improve the separation of rabeprazole from matrix interferences.[10]

    • Troubleshooting Step 2: Change Stationary Phase. If modifying the mobile phase is insufficient, try a different column chemistry (e.g., a different C18 column or a phenyl-hexyl column) to alter selectivity.

Issue 2: My results show high variability and poor reproducibility.

Potential Cause & Solution:

  • Inconsistent Matrix Effects: The extent of ion suppression or enhancement may vary between different samples or batches of matrix.

    • Troubleshooting Step 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, thereby providing the most accurate correction.[11]

    • Troubleshooting Step 2: Evaluate Different Lots of Matrix. During method validation, assess the matrix effect across at least six different lots of the biological matrix to ensure the method is robust.[4]

  • Analyte Instability: Rabeprazole is known to be unstable under certain conditions, which can lead to variable results.

    • Troubleshooting Step 1: Control Sample pH. Rabeprazole degrades rapidly in acidic conditions.[12] Ensure that the sample and mobile phase are maintained at a neutral or slightly alkaline pH. Some methods use ammonium acetate buffer with the pH adjusted to 9.42.[7]

    • Troubleshooting Step 2: Minimize Light Exposure and Temperature Fluctuations. Protect samples from light and store them at appropriate low temperatures to prevent degradation.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on rabeprazole LC-MS analysis, providing a reference for expected performance metrics.

Table 1: Comparison of Sample Preparation Techniques for Rabeprazole Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)Reference
Protein Precipitation (PPT) with MethanolNot explicitly reported, but method was successfulNo endogenous interference observed[13]
Liquid-Liquid Extraction (LLE)~70%Not explicitly reported, but method was robust[8]
Liquid-Liquid Extraction (LLE)High Recovery0.897 to 0.996[4]
Solid-Phase Extraction (SPE)>91.8%Not explicitly reported, but method showed good selectivity[14]

Table 2: Reported LC-MS/MS Method Parameters and Performance

ParameterStudy 1Study 2Study 3
Linearity Range (ng/mL) 0.2 - 2000.1 - 20001 - 500
Lower Limit of Quantification (LLOQ) (ng/mL) 0.20.11
Intra-day Precision (%CV) < 6.65%1.31% - 10.48%Acceptable
Inter-day Precision (%CV) < 6.65%2.42% - 11.19%Acceptable
Intra-day Accuracy (%) Not specified95.67% - 111.45%Acceptable
Inter-day Accuracy (%) Not specified98.40% - 106.95%Acceptable
Internal Standard OmeprazoleLansoprazoleOmeprazole
Reference [13][4]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Rabeprazole in Human Plasma

This protocol is based on the method described by Phapale et al.[4]

  • Sample Preparation:

    • To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (Lansoprazole).

    • Vortex for 30 seconds.

    • Add 1 mL of the extraction solvent (methyl tert-butyl ether: ethyl acetate, 80:20, v/v).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: Hypersil Gold C18

    • Mobile Phase: Gradient elution with 2 mM ammonium formate and acetonitrile.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MS Detection: Multiple Reaction Monitoring (MRM)

Protocol 2: Solid-Phase Extraction (SPE) for Rabeprazole in Human Plasma

This protocol is adapted from the method by Ramakrishna et al.[15] and another study.[14]

  • Sample Preparation:

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: Waters Symmetry C18

    • Mobile Phase: 5 mM ammonium acetate buffer (pH 7.4) / acetonitrile / methanol (45/20/35, v/v/v).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 284 nm (Note: This is an HPLC-UV method, but the extraction is relevant for LC-MS).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation Inject ms_detection MS/MS Detection lc_separation->ms_detection Elution data_processing Data Processing ms_detection->data_processing

Caption: General experimental workflow for rabeprazole LC-MS analysis.

troubleshooting_matrix_effects cluster_causes Potential Causes cluster_solutions Solutions start Significant Ion Suppression or High Variability Observed cause1 Inadequate Sample Cleanup start->cause1 cause2 Chromatographic Co-elution start->cause2 cause3 Analyte Instability start->cause3 solution1a Optimize Sample Prep (LLE/SPE) cause1->solution1a solution1b Use Phospholipid Removal Plates cause1->solution1b solution2a Adjust Mobile Phase/ Gradient cause2->solution2a solution2b Change HPLC Column cause2->solution2b solution3a Control Sample pH cause3->solution3a solution3b Use Stable Isotope- Labeled IS cause3->solution3b

Caption: Troubleshooting decision tree for matrix effects in rabeprazole analysis.

References

Rabeprazole-13C,d3 Mass Spectrometry Signal Intensity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Rabeprazole-13C,d3 signal intensity in mass spectrometry. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioanalytical method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for Rabeprazole and this compound in positive electrospray ionization (ESI+) mode?

When optimizing your mass spectrometer, the primary precursor ion for Rabeprazole in ESI+ mode is the protonated molecule [M+H]⁺. For this compound, the mass of the precursor ion will be shifted by the mass of the isotopic labels. The most abundant and stable product ions should be selected for quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Rabeprazole360.1242.1
This compound364.1246.1

Note: These values may vary slightly depending on the instrument and calibration.

Q2: Why is the signal for my this compound internal standard consistently low or absent?

Low or no signal from a stable isotope-labeled internal standard can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach is crucial for diagnosis.[1][2] Common causes include degradation of the standard, incorrect instrument parameters, or issues with the chromatographic separation.

Q3: Can the isotopic labeling in this compound affect its signal intensity compared to the unlabeled analyte?

While stable isotope-labeled standards are designed to have physicochemical properties very similar to the analyte, slight differences can occur. The presence of deuterium can sometimes lead to a slightly earlier elution in reverse-phase chromatography, a phenomenon known as the "isotope effect." If the internal standard does not co-elute closely with the analyte, it may experience different matrix effects, leading to signal suppression or enhancement.

Q4: What role does the mobile phase composition play in the signal intensity of this compound?

The mobile phase is critical for efficient ionization.[3] For basic compounds like Rabeprazole, an acidic mobile phase (e.g., containing 0.1% formic acid or ammonium acetate) promotes the formation of the protonated [M+H]⁺ ion in ESI, leading to better signal intensity.[4][5][6][7][8] The organic content of the mobile phase at the time of elution also influences desolvation efficiency, which is a key factor in ionization.

Troubleshooting Guides

Issue 1: Low Signal Intensity of this compound

This guide provides a step-by-step approach to diagnose and resolve low signal intensity issues with your this compound internal standard.

Troubleshooting Workflow

cluster_0 Initial State cluster_1 Troubleshooting Steps cluster_2 Potential Solutions cluster_3 Resolution start Low this compound Signal a 1. Verify Standard Integrity - Prepare fresh stock & working solutions. - Analyze via direct infusion. start->a Start Here b 2. Optimize MS Parameters - Direct infuse and tune for this compound. - Check precursor/product ions, collision energy, and source parameters. a->b Standard OK? c 3. Evaluate Chromatography - Check for peak shape and retention time. - Ensure co-elution with unlabeled Rabeprazole. b->c MS Parameters Optimized? g Fine-tune MS Settings - Increase dwell time. - Optimize source-dependent parameters (e.g., gas flow, temperature). b->g Signal Still Low? d 4. Investigate Matrix Effects - Analyze in post-extraction spiked matrix. - Compare with signal in neat solution. c->d Chromatography Good? f Modify LC Method - Adjust gradient to improve separation from interferences. - Change mobile phase additives. c->f Poor Peak Shape? e Adjust Sample Preparation - Optimize extraction method. - Dilute sample to reduce matrix. d->e Matrix Effects Present? d->f Matrix Effects Present? end Signal Intensity Improved e->end f->end g->end

Caption: Troubleshooting workflow for low this compound signal intensity.

Issue 2: High Signal Variability for this compound

Inconsistent signal intensity can lead to poor precision and accuracy in quantitative analysis. This guide helps identify the sources of variability.

Logical Relationship Diagram

cluster_0 Symptom cluster_1 Potential Causes cluster_2 Diagnostic Checks variability High Signal Variability sample_prep Inconsistent Sample Preparation variability->sample_prep lc_system LC System Instability variability->lc_system ms_source MS Source Contamination variability->ms_source matrix Variable Matrix Effects variability->matrix check_prep Review extraction protocol for consistency. Check pipetting accuracy. sample_prep->check_prep check_lc Monitor pump pressure. Check for leaks. lc_system->check_lc check_source Inspect and clean the ion source. Check for salt buildup. ms_source->check_source check_matrix Analyze multiple lots of blank matrix. matrix->check_matrix

Caption: Logical relationships in diagnosing high signal variability.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This is a common and straightforward method for extracting Rabeprazole from plasma samples.[4][6]

  • Sample Aliquoting: To a 100 µL aliquot of plasma, add the working solution of this compound internal standard.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Direct Infusion for MS Parameter Optimization

Direct infusion is essential for tuning the mass spectrometer to achieve maximum signal intensity for this compound.[3]

  • Prepare Standard Solution: Prepare a 100 ng/mL solution of this compound in the mobile phase.

  • Infusion Setup: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Tune Precursor Ion: In the MS software, perform a full scan to identify the [M+H]⁺ ion for this compound (expected m/z ~364.1). Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of this precursor ion.

  • Tune Product Ion: Select the precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions.

  • Optimize Collision Energy: For the selected product ion, optimize the collision energy to achieve the highest signal intensity.

  • Set Dwell Time: In the final MRM method, set an appropriate dwell time to ensure a sufficient number of data points across the chromatographic peak.

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters for Rabeprazole analysis, which can be adapted for this compound.

ParameterValueReference
Chromatographic Column C18 (e.g., 2.1 x 50 mm, 5 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate[4][6][7]
Mobile Phase B Acetonitrile or Methanol[4][6][7]
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode ESI Positive[5][6]
Precursor Ion (Rabeprazole) 360.1 m/z[4][9]
Product Ion (Rabeprazole) 242.1 m/z[4][9]
Precursor Ion (this compound) ~364.1 m/z
Product Ion (this compound) ~246.1 m/z

This technical support center provides a comprehensive starting point for troubleshooting and optimizing the signal intensity of this compound in your mass spectrometry experiments. For further assistance, please consult your instrument's user manual or contact your application specialist.

References

addressing Rabeprazole-13C,d3 instability during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the instability of Rabeprazole-13C,d3 during sample preparation. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Low Recovery of this compound in Analytical Assays

Possible Cause: Degradation of this compound due to acidic conditions during sample processing. Rabeprazole is highly unstable in acidic environments.[1][2][3][4][5][6][7]

Troubleshooting Steps:

  • pH Adjustment: Ensure that all solutions used during sample preparation have a pH above 7.0. The use of a slightly alkaline diluent, such as a buffer at pH 8.0 or higher, is recommended.[6] For dissolution of samples, a 0.05M methanolic sodium hydroxide solution can be effective.[8]

  • Solvent Selection: Utilize a polar solvent for initial sample dissolution. Options include water, 0.001 mol/L sodium hydroxide solution, methanol, or acetonitrile.[3] A diluent mixture of methanol, water, and diethylamine (80:20:0.1 v/v/v) has also been shown to be effective.[9]

  • Temperature Control: Perform all sample preparation steps at controlled, cool temperatures. Avoid exposure to high temperatures, as rabeprazole degrades under thermal stress.[2][4][9]

  • Minimize Exposure Time: Process samples as quickly as possible to minimize the time this compound is in solution before analysis.

Issue 2: High Variability in Quantitative Results

Possible Cause: Inconsistent degradation of this compound across different samples, potentially due to variations in pH, light exposure, or processing time.

Troubleshooting Steps:

  • Standardize Protocol: Strictly adhere to a standardized sample preparation protocol for all samples, including standards, quality controls, and unknown specimens.

  • Light Protection: Protect samples from light at all stages of preparation and storage. Rabeprazole is known to be susceptible to photolytic degradation.[3][5] Use amber vials or cover containers with aluminum foil.

  • Consistent Timing: Ensure that the time between each step of the sample preparation process is consistent for all samples.

  • Immediate Analysis: Analyze samples immediately after preparation. If storage is necessary, store at low temperatures (2-8°C) and for a minimal duration.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to have the same instability issues as unlabeled Rabeprazole?

A1: Yes, the stability profile of this compound is expected to be virtually identical to that of unlabeled Rabeprazole. The isotopic labeling with Carbon-13 and deuterium does not significantly alter the chemical properties of the molecule, including its susceptibility to degradation under acidic, oxidative, thermal, and photolytic conditions. Therefore, the same handling and stabilization precautions should be applied.

Q2: What are the primary degradation pathways for Rabeprazole?

A2: Rabeprazole primarily degrades through hydrolysis in both acidic and basic conditions, as well as through oxidation and exposure to heat and light.[2][3][4] Acidic conditions are particularly detrimental and lead to rapid degradation.[1][5][6][7]

Q3: What are the major degradation products of Rabeprazole that I should be aware of?

A3: Several degradation products of Rabeprazole have been identified under various stress conditions. Some of the commonly reported impurities and degradation products are listed in the table below.

Stress ConditionMajor Degradation Products/Impurities
Acid HydrolysisImpurity-6, and other unspecified degradants.[9]
Base HydrolysisSignificant degradation observed, specific products not always detailed.[2][9]
Oxidation (e.g., H2O2)Impurity-4 (Rabeprazole Sulfone), and other unspecified degradants.[2][9]
Thermal DegradationImpurity-7, and other unspecified degradants.[9]
Photolytic DegradationDegradation observed, specific products not always detailed.[3]
General (Stressed Tablets)1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, 1H-benzo[d]imidazole-2-sulfonic acid, 4-(3-methoxy propoxy)-3-methyl-2-pyridine carboxylic acid, Thioether-rabeprazole.[1][10][11]

Q4: What is a recommended diluent for preparing this compound samples for LC-MS analysis?

A4: A diluent with a slightly alkaline pH is recommended to prevent degradation. A mixture of methanol, water, and a small amount of a basic modifier like diethylamine (e.g., 80:20:0.1 v/v/v) is a good starting point.[9] Alternatively, a simple solution of 0.05M methanolic sodium hydroxide can be used.[8] It is crucial to ensure the final pH of the sample solution is above 7.

Experimental Protocols

Protocol 1: Stabilized Sample Preparation for this compound Analysis

This protocol is designed to minimize the degradation of this compound during sample preparation for chromatographic analysis.

Materials:

  • Sample containing this compound

  • Diluent: Methanol:Water:Diethylamine (80:20:0.1 v/v/v)

  • Vortex mixer

  • Centrifuge

  • Amber HPLC vials

Procedure:

  • Prepare the diluent and ensure it is well-mixed.

  • Add the sample to a centrifuge tube.

  • Add the appropriate volume of the diluent to the sample.

  • Vortex the mixture for 1-2 minutes to ensure complete dissolution.

  • If the sample contains particulates, centrifuge at 4000 rpm for 10 minutes to pellet the solids.[9]

  • Transfer the supernatant to an amber HPLC vial.

  • Analyze the sample immediately using a validated analytical method.

Visualizations

Rabeprazole Degradation Pathway rabeprazole This compound acid Acidic Conditions (e.g., pH < 7) rabeprazole->acid oxidation Oxidative Stress (e.g., H2O2) rabeprazole->oxidation heat_light Heat / UV Light rabeprazole->heat_light degradation_products Degradation Products (e.g., Thioether, Sulfone) acid->degradation_products oxidation->degradation_products heat_light->degradation_products Sample Preparation Workflow sample Start: Sample Collection add_diluent Add Alkaline Diluent (e.g., Methanol/Water/DEA) sample->add_diluent vortex Vortex to Dissolve add_diluent->vortex centrifuge Centrifuge (if needed) vortex->centrifuge transfer Transfer to Amber Vial centrifuge->transfer analysis End: Immediate Analysis transfer->analysis

References

troubleshooting poor peak shape for rabeprazole and its internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of rabeprazole and its internal standard.

Troubleshooting Guides

Poor Peak Shape: Tailing Peaks for Rabeprazole and/or Internal Standard

Question: My chromatogram shows tailing peaks for rabeprazole and/or its internal standard. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue in the HPLC analysis of basic compounds like rabeprazole. It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a systematic approach to troubleshoot and resolve peak tailing:

Potential Causes & Solutions

Potential CauseRecommended Solution
Secondary Silanol Interactions Unreacted, acidic silanol groups on the silica-based column packing can interact with the basic rabeprazole molecule, causing tailing.[1][2] To mitigate this, consider the following: Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to protonate the silanol groups and reduce their interaction with the basic analyte.[2]Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column where the residual silanol groups are chemically bonded with a small silane to minimize their availability for interaction.Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, improving the peak shape of the analyte.[3][4]
Mobile Phase pH Close to Analyte pKa If the mobile phase pH is too close to the pKa of rabeprazole or the internal standard, the analyte can exist in both ionized and non-ionized forms, leading to peak tailing.[5] The pKa of rabeprazole is approximately 5.0.[6] Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa. For rabeprazole, a mobile phase pH below 3 or above 7 would be ideal, depending on the stability of the analyte and the column.
Column Overload Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[2][5] Reduce Sample Concentration: Dilute the sample and inject a smaller amount onto the column. If the peak shape improves, column overload was likely the issue.
Column Contamination or Degradation Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase can create active sites that cause peak tailing. Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.Column Replacement: If washing does not resolve the issue, the column may be degraded and require replacement.
Dead Volume Excessive dead volume in the HPLC system (e.g., from poorly fitted tubing or connectors) can cause band broadening and peak tailing.[7] Check Connections: Ensure all tubing and fittings are properly connected and that the tubing length is minimized.
Poor Peak Shape: Fronting Peaks for Rabeprazole and/or Internal Standard

Question: I am observing fronting peaks for rabeprazole and/or its internal standard. What could be the cause and how do I fix it?

Answer:

Peak fronting is less common than tailing but can still occur. It is often an indication of sample overload or issues with the sample solvent.

Potential Causes & Solutions

Potential CauseRecommended Solution
Sample Overload Injecting a highly concentrated sample can lead to peak fronting.[8] Dilute the Sample: Prepare a more dilute sample and inject it. If the peak shape becomes more symmetrical, sample overload was the cause.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve and dilute your sample in the initial mobile phase.Reduce Injection Volume: If using a stronger sample solvent is unavoidable, reduce the injection volume to minimize its effect.
Column Channeling A void or channel in the column packing can lead to distorted peak shapes, including fronting. This can happen if the column is dropped or subjected to high pressure shocks. Column Replacement: If you suspect column channeling, the column will likely need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for rabeprazole analysis?

A1: A suitable internal standard should be a compound that is structurally similar to rabeprazole, well-resolved from it and other components in the sample, and stable under the analytical conditions. Commonly used internal standards for rabeprazole include other proton pump inhibitors like omeprazole, pantoprazole, or lansoprazole.[9][10] Tinidazole has also been reported as an internal standard.[11]

Q2: What are typical mobile phase compositions for rabeprazole analysis?

A2: Reversed-phase HPLC is the most common technique for rabeprazole analysis. Typical mobile phases consist of a mixture of an aqueous buffer and an organic modifier. For example:

  • Buffer: Phosphate buffer is frequently used, with the pH adjusted to the acidic range (e.g., pH 3.0 to 6.8).[3][6][12]

  • Organic Modifier: Acetonitrile or methanol are the most common organic modifiers used.[3][12][13] The exact ratio of buffer to organic modifier will depend on the specific column and desired retention time.

Q3: My rabeprazole sample seems to be degrading. How can I minimize this?

A3: Rabeprazole is known to be unstable in acidic conditions and is also susceptible to oxidative and photolytic degradation.[3][4] To minimize degradation:

  • Sample Preparation: Prepare samples in a diluent that provides stability. This may involve using a buffer at a neutral or slightly basic pH for short-term storage.

  • Light Protection: Protect samples from light by using amber vials or covering them with aluminum foil.

  • Temperature Control: Keep samples refrigerated or frozen for long-term storage and at a controlled room temperature during analysis.

  • Fresh Preparation: Prepare samples as close to the time of analysis as possible.

Q4: Can the choice of column affect the peak shape of rabeprazole?

A4: Absolutely. The choice of the HPLC column is critical for achieving good peak shape. For rabeprazole, a C18 or C8 column is typically used.[12][14] A modern, high-purity silica column with good end-capping is recommended to minimize silanol interactions that can cause peak tailing.

Experimental Protocols

Example HPLC Method for Rabeprazole Analysis

This is a general protocol and may require optimization for your specific application.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.4 with Triethylamine)[3][4] B: Acetonitrile:Water (90:10 v/v)[3][4]
Gradient A gradient elution may be necessary to separate rabeprazole from its impurities and internal standard. A typical gradient might start with a high percentage of the aqueous phase and gradually increase the organic phase.
Flow Rate 1.0 mL/min[3][4]
Detection UV at 284 nm or 280 nm[3][12]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 30 °C)
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to achieve a final concentration within the linear range of the method.
Internal Standard Prepare a stock solution of the internal standard (e.g., pantoprazole) and spike it into all standards and samples to a consistent final concentration.

Visual Troubleshooting Guide

TroubleshootingWorkflow start Poor Peak Shape Observed peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting check_silanol Address Silanol Interactions - Lower mobile phase pH - Add competing base (e.g., TEA) - Use end-capped column peak_tailing->check_silanol Yes check_ph_pka Adjust Mobile Phase pH (at least 2 units from pKa) peak_tailing->check_ph_pka Yes check_overload_tailing Reduce Sample Concentration peak_tailing->check_overload_tailing Yes check_column_health Column Maintenance - Flush with strong solvent - Replace if necessary peak_tailing->check_column_health Yes check_dead_volume Inspect System Connections - Minimize tubing length - Ensure proper fittings peak_tailing->check_dead_volume Yes check_overload_fronting Reduce Sample Concentration peak_fronting->check_overload_fronting Yes check_solvent Modify Sample Solvent - Use mobile phase as diluent - Reduce injection volume peak_fronting->check_solvent Yes check_channeling Replace Column peak_fronting->check_channeling Yes solution Improved Peak Shape check_silanol->solution check_ph_pka->solution check_overload_tailing->solution check_column_health->solution check_dead_volume->solution check_overload_fronting->solution check_solvent->solution check_channeling->solution LogicalRelationship rabeprazole Rabeprazole (Basic Compound) interaction Secondary Interaction rabeprazole->interaction silanol Silica Surface (Acidic Silanols) silanol->interaction peak_tailing Peak Tailing interaction->peak_tailing low_ph Low pH Mobile Phase protonation Silanol Protonation low_ph->protonation competing_base Competing Base (e.g., TEA) masking Silanol Masking competing_base->masking end_capping End-Capped Column reduction Reduced Silanol Activity end_capping->reduction good_peak Symmetrical Peak protonation->good_peak masking->good_peak reduction->good_peak

References

Technical Support Center: Optimizing Chromatographic Separation of Rabeprazole from its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of rabeprazole from its key metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of rabeprazole that I should be concerned about during chromatographic analysis?

A1: The primary metabolites of rabeprazole that are often monitored alongside the parent drug are rabeprazole sulfide and rabeprazole sulfone.[1][2][3] These are formed through reduction and oxidation of the sulfoxide group of rabeprazole, respectively. Other potential impurities and degradation products may also be present, especially in stability studies.[2][4][5]

Q2: What are the typical chromatographic modes used for the separation of rabeprazole and its metabolites?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of rabeprazole and its metabolites.[6][7] Ultra-performance liquid chromatography (UPLC) has also been used for faster and more efficient separations.[4] The separation is typically achieved on C8 or C18 columns.[8][9]

Q3: What detection wavelength is recommended for the simultaneous analysis of rabeprazole and its metabolites?

A3: A UV detection wavelength in the range of 280-288 nm is commonly used for the simultaneous determination of rabeprazole and its metabolites, as they all exhibit significant absorbance in this region.[8][9][10][11]

Q4: How can I improve the resolution between rabeprazole and its closely eluting metabolites?

A4: To improve resolution, you can try several approaches:

  • Mobile Phase Optimization: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes and improve separation. Modifying the organic modifier (e.g., acetonitrile, methanol) ratio can also significantly impact retention and resolution.[12]

  • Gradient Elution: Employing a gradient elution program, where the mobile phase composition is changed over time, can help to better separate closely eluting peaks.[11]

  • Column Selection: Using a column with a different stationary phase or a smaller particle size can provide higher efficiency and better resolution.[4]

Q5: What are the common challenges in quantifying rabeprazole and its metabolites in biological matrices like plasma?

A5: The main challenges include low concentrations of the analytes, matrix effects from endogenous plasma components, and the need for efficient extraction.[1][10] To overcome these, a robust sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often required to clean up the sample and concentrate the analytes before injection.[1][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Secondary interactions with the stationary phase.1. Wash the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. 3. Reduce the injection volume or sample concentration. 4. Add a competing amine (e.g., triethylamine) to the mobile phase to mask active silanol groups.
Co-elution of Rabeprazole and a Metabolite 1. Insufficient separation power of the mobile phase. 2. Inadequate column efficiency.1. Optimize the mobile phase composition (organic modifier ratio, pH). 2. Switch to a gradient elution method. 3. Use a column with a different selectivity (e.g., phenyl-hexyl instead of C18) or a longer column/smaller particle size for higher efficiency.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate. 2. Unstable column temperature. 3. Air bubbles in the pump.1. Ensure proper mixing and degassing of the mobile phase. Check the pump for leaks and ensure consistent performance. 2. Use a column oven to maintain a constant temperature. 3. Degas the mobile phase and prime the pump.
Low Signal Intensity or Poor Sensitivity 1. Suboptimal detection wavelength. 2. Sample degradation. 3. Inefficient sample extraction from the matrix.1. Verify that the detector is set to the optimal wavelength (around 280-288 nm). 2. Ensure proper sample handling and storage to prevent degradation. Rabeprazole is known to be unstable in acidic conditions.[13] 3. Optimize the sample preparation method (e.g., SPE or LLE) for better recovery.[1]
Baseline Noise or Drift 1. Contaminated mobile phase or column. 2. Detector lamp aging. 3. Leaks in the system.1. Use fresh, high-purity solvents and filter the mobile phase. Flush the column. 2. Replace the detector lamp if it has exceeded its lifetime. 3. Check all fittings and connections for leaks.

Experimental Protocols

Protocol 1: RP-HPLC Method for Separation of Rabeprazole and its Thioether Metabolite

This protocol is based on a method for the simultaneous determination of rabeprazole and rabeprazole thioether in human plasma.[8][10]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][10]

  • Mobile Phase: A mixture of a suitable buffer and an organic modifier. For example, a published method uses a column-switching technique with a C18 analytical column.[8][10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 288 nm.[8][10]

  • Injection Volume: 20 µL.

  • Sample Preparation (from plasma):

    • To 1 mL of plasma, add an internal standard.

    • Perform liquid-liquid extraction using a mixture of diethyl ether and dichloromethane (e.g., 9:1, v/v).[8][10]

    • Vortex and centrifuge the sample.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase before injection.

Protocol 2: UPLC Method for the Analysis of Rabeprazole and its Impurities

This protocol is a general guideline based on UPLC methods used for rabeprazole and its impurities.[4]

  • Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC RP18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[4]

  • Mobile Phase: A gradient elution using a buffer (e.g., 0.01 M ammonium acetate) and an organic solvent like acetonitrile.

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Detection: PDA detection at 280 nm.[4]

  • Injection Volume: 1-5 µL.

Data Presentation

Table 1: Comparison of HPLC Methods for Rabeprazole and Metabolite Analysis

Parameter Method 1[8][10] Method 2[1] Method 3[7]
Analytes Rabeprazole, Rabeprazole ThioetherRabeprazole Enantiomers, Rabeprazole Thioether, Rabeprazole SulfoneRabeprazole and degradation products
Column C18 (250 x 4.6 mm, 5 µm)Chiral CD-PhODS
Mobile Phase Column-switching method0.5 M NaClO4-acetonitrile (6:4, v/v)Methanol-water (70:30, v/v)
Detection UV at 288 nmNot specifiedUV at 284 nm
Run Time ~25 minNot specifiedNot specified

Visualizations

TroubleshootingWorkflow start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape resolution Inadequate Resolution? peak_shape->resolution No check_column Check Column Health & Mobile Phase pH peak_shape->check_column Yes retention Retention Time Drift? resolution->retention No optimize_mp Optimize Mobile Phase / Gradient resolution->optimize_mp Yes sensitivity Low Sensitivity? retention->sensitivity No check_system Check Pump & Temperature retention->check_system Yes end Problem Resolved sensitivity->end No check_wavelength Verify Detection Wavelength sensitivity->check_wavelength Yes adjust_conc Adjust Sample Concentration check_column->adjust_conc adjust_conc->end change_column Try Different Column optimize_mp->change_column change_column->end degas_mp Degas Mobile Phase check_system->degas_mp degas_mp->end optimize_prep Optimize Sample Prep check_wavelength->optimize_prep optimize_prep->end

A troubleshooting workflow for common chromatographic issues.

ExperimentalWorkflow sample_prep Sample Preparation (e.g., LLE/SPE) hplc_injection HPLC/UPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (280-288 nm) separation->detection data_analysis Data Analysis (Integration & Quantification) detection->data_analysis

A general experimental workflow for rabeprazole analysis.

References

overcoming isotopic interference in Rabeprazole-13C,d3 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming isotopic interference during the quantification of Rabeprazole using its stable isotope-labeled internal standard, Rabeprazole-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound quantification?

A1: Isotopic interference, often referred to as "crosstalk," occurs when the mass spectrometric signal of the analyte (unlabeled Rabeprazole) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice versa. This happens because naturally occurring heavy isotopes (like ¹³C, ¹⁵N, ¹⁸O) in the unlabeled Rabeprazole can result in a molecule with a mass-to-charge ratio (m/z) that is identical or very close to the SIL-IS. Similarly, the SIL-IS may contain a small percentage of unlabeled analyte as an impurity. This overlap can lead to inaccuracies in quantification, particularly at the lower limit of quantification (LLOQ).

Q2: My calibration curve is non-linear at low concentrations. Could isotopic interference be the cause?

A2: Yes, this is a classic symptom of isotopic interference. At low concentrations of the analyte, the contribution from any unlabeled Rabeprazole present as an impurity in the this compound internal standard becomes significant, leading to a positive bias in the measured response. This can cause the calibration curve to become non-linear and may result in an overestimation of the analyte concentration in unknown samples.

Q3: How can I assess the potential for isotopic interference in my assay?

A3: You can assess the potential for interference by analyzing three types of samples:

  • Blank Matrix Spiked with Analyte: A sample containing only the unlabeled Rabeprazole at a high concentration. Monitor the mass transition for this compound to check for any signal contribution from the natural isotopic abundance of the analyte.

  • Blank Matrix Spiked with SIL-IS: A sample containing only the this compound internal standard. Monitor the mass transition for the unlabeled Rabeprazole to check for the presence of any unlabeled impurity in the SIL-IS.

  • Zero Sample (Blank Matrix with SIL-IS): This is essentially the same as the previous sample but is used to confirm that the interference at the analyte's retention time is below an acceptable threshold (typically <20% of the LLOQ response).

Troubleshooting Guide

Problem: Significant signal is observed for the analyte (Rabeprazole) in a sample containing only the internal standard (this compound).

Potential Cause Recommended Solution
Isotopic Impurity in SIL-ISThe this compound standard may contain a small percentage of unlabeled Rabeprazole.
Solution 1: Check Certificate of Analysis (CoA). Verify the isotopic purity of the SIL-IS from the manufacturer's CoA. A higher isotopic purity (e.g., >99 atom % ¹³C and >98 atom % D) is desirable.[]
Solution 2: Background Subtraction. If the interference is consistent, it may be possible to subtract the contribution from the measured analyte response. However, this is not ideal and may not be acceptable for regulated bioanalysis.
Solution 3: Select a Different SIL-IS Lot. If possible, test a different batch of the this compound for higher isotopic purity.

Problem: A signal for the internal standard (this compound) is detected in a high-concentration sample of the analyte (Rabeprazole).

Potential Cause Recommended Solution
Natural Isotope ContributionThe natural abundance of heavy isotopes (especially ¹³C) in the unlabeled Rabeprazole molecule results in a mass peak (M+4) that overlaps with the precursor ion of this compound.
Solution 1: Optimize Chromatographic Separation. Ensure baseline separation between Rabeprazole and any potential interfering metabolites or impurities. While this won't separate the isotopologues, it will eliminate other sources of interference.[2][3][4]
Solution 2: Select Alternative MS/MS Transitions. Investigate different precursor-to-product ion transitions for both the analyte and the SIL-IS that may have less overlap. It is crucial to select transitions that are specific and provide adequate sensitivity.[5][6][7][8]
Solution 3: Use a Higher Mass Labeled IS. If available, using an internal standard with a greater mass difference from the analyte (e.g., ¹³C₆-Rabeprazole) can shift the IS signal further away from the analyte's isotopic envelope, reducing the chance of overlap.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Rabeprazole

This protocol is a general guideline and may require optimization for your specific instrumentation and application.

  • Sample Preparation (Protein Precipitation): [5][9]

    • To 50 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound at a suitable concentration, e.g., 20 ng/mL).

    • Vortex for 60 seconds to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer a portion of the supernatant for LC-MS/MS analysis.

  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[6]

    • Mobile Phase A: 10 mM Ammonium Acetate in water.[6]

    • Mobile Phase B: Acetonitrile.[6]

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: See Table 1 below.

Data Presentation

Table 1: Example MRM Transitions for Rabeprazole and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Rabeprazole360.2242.1This is a commonly reported transition.[5][8] The exact precursor mass may vary slightly (e.g., 360.1 or 360.3) depending on instrument calibration.[6][7]
This compound364.2242.1 or 243.1The precursor ion is +4 Da higher than the unlabeled compound (1 from ¹³C and 3 from d3). The product ion may or may not retain the labels, depending on the fragmentation pattern. This must be determined experimentally.

Visualizations

Workflow for Investigating and Mitigating Isotopic Interference

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Resolution start Start: Inaccurate Low-End Calibration or High Zeros check_is Analyze Blank + SIL-IS Monitor Analyte Transition start->check_is check_analyte Analyze Blank + High Conc. Analyte Monitor SIL-IS Transition start->check_analyte is_interfering Signal in Analyte Channel > 20% LLOQ? check_is->is_interfering analyte_interfering Signal in SIL-IS Channel Observed? check_analyte->analyte_interfering sol_is Source: SIL-IS Impurity - Check CoA for Purity - Test New SIL-IS Lot - Consider Background Correction is_interfering->sol_is Yes no_issue Interference is Acceptable Proceed with Validation is_interfering->no_issue No sol_analyte Source: Analyte Natural Isotopes - Optimize Chromatography - Select Alternative MRM Transitions - Use Higher Mass SIL-IS analyte_interfering->sol_analyte Yes analyte_interfering->no_issue No end End: Method Optimized sol_is->end sol_analyte->end no_issue->end

Caption: Workflow for identifying, diagnosing, and resolving isotopic interference.

This technical support guide provides a starting point for addressing isotopic interference in this compound quantification. Specific experimental conditions and acceptance criteria should be adapted based on the requirements of the individual assay and relevant regulatory guidelines.

References

Technical Support Center: Enhancing the Yield of Rabeprazole-¹³C,d₃ Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Rabeprazole-¹³C,d₃. The following information is curated to address specific challenges encountered during experimental procedures and to enhance the overall yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Rabeprazole-¹³C,d₃?

A1: The most common synthetic strategy involves a convergent approach where two key isotopically labeled intermediates, [¹³C]-2-mercaptobenzimidazole and deuterated 2-(chloromethyl)-3-methyl-4-(3-(methoxy-d₃)propoxy)pyridine hydrochloride, are synthesized separately and then coupled, followed by oxidation to yield Rabeprazole-¹³C,d₃.

Q2: At which positions are the isotopic labels typically incorporated in Rabeprazole-¹³C,d₃?

A2: For metabolic and pharmacokinetic studies, the deuterium (d₃) is typically introduced on the terminal methoxy group of the 3-methoxypropoxy side chain. The Carbon-13 (¹³C) label is commonly incorporated into the benzimidazole ring, often at the C2 position, to provide a distinct mass shift for analytical purposes.

Q3: What are the critical factors affecting the overall yield of the synthesis?

A3: The critical factors include the purity of the starting materials and labeled precursors, the efficiency of the coupling reaction between the pyridine and benzimidazole moieties, and the selective oxidation of the resulting thioether to the sulfoxide. Minimizing side reactions and optimizing purification steps at each stage are crucial for maximizing the yield.

Q4: How can I monitor the incorporation of the isotopic labels?

A4: The successful incorporation of ¹³C and d₃ labels can be confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. MS will show a corresponding increase in the molecular weight of the product, while ¹³C-NMR and ¹H-NMR will show characteristic signals and couplings for the labeled positions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of Rabeprazole-¹³C,d₃.

Problem 1: Low Yield in the Synthesis of Deuterated 2-(Chloromethyl)-3-methyl-4-(3-(methoxy-d₃)propoxy)pyridine hydrochloride
Potential Cause Recommended Solution
Incomplete deuteration of 3-methoxypropan-1-ol.Ensure the use of a highly deuterated source (e.g., CD₃I) and optimize the reaction conditions (e.g., temperature, reaction time) for the methylation step. Verify the degree of deuteration of the intermediate by ¹H NMR and MS.
Inefficient chlorination of the hydroxymethylpyridine intermediate.Use a fresh, high-purity chlorinating agent (e.g., thionyl chloride). Control the reaction temperature to prevent side reactions. Anhydrous conditions are critical.
Degradation of the pyridine N-oxide intermediate.During the synthesis of the pyridine precursor, ensure complete conversion and handle the N-oxide intermediate with care as it can be unstable.
Problem 2: Inefficient Coupling of Labeled Precursors
Potential Cause Recommended Solution
Poor reactivity of the chloromethylpyridine intermediate.Ensure the chloromethylpyridine is freshly prepared or has been stored under inert and anhydrous conditions to prevent degradation.
Suboptimal reaction conditions for the SN2 reaction.Screen different bases (e.g., NaOH, K₂CO₃) and solvents (e.g., ethanol, DMF, acetonitrile) to find the optimal combination. Temperature and reaction time should also be optimized.
Formation of disulfide byproducts from 2-mercaptobenzimidazole.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol.
Problem 3: Over-oxidation or Under-oxidation during the Sulfoxidation Step

| Potential Cause | Recommended Solution | | Incorrect stoichiometry of the oxidizing agent. | Carefully control the molar equivalents of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide). Start with a 1:1 molar ratio and adjust as needed based on reaction monitoring by HPLC or TLC. | | Reaction temperature is too high or too low. | Maintain a low reaction temperature (typically -20°C to 0°C) to prevent over-oxidation to the sulfone impurity. Insufficiently low temperatures may lead to a sluggish reaction. | | Presence of impurities that interfere with the oxidation. | Ensure the thioether intermediate is of high purity before proceeding with the oxidation step. |

Problem 4: Difficulty in Purifying the Final Product

| Potential Cause | Recommended Solution | | Co-elution of impurities with the desired product. | Optimize the chromatographic conditions (e.g., column type, mobile phase composition, gradient) for better separation. Preparative HPLC is often necessary for achieving high purity. | | Presence of the sulfone byproduct. | The sulfone impurity can be difficult to separate. Careful control of the oxidation step is the best way to minimize its formation. Recrystallization from a suitable solvent system may also be effective. | | Degradation of Rabeprazole during purification. | Rabeprazole is acid-labile. Avoid acidic conditions during workup and purification. Use of a slightly basic mobile phase in chromatography can be beneficial. |

Experimental Protocols

Synthesis of [¹³C]-2-Mercaptobenzimidazole

A plausible method for the synthesis of the ¹³C-labeled benzimidazole precursor involves the reaction of a ¹³C-labeled carbon source with o-phenylenediamine.

Methodology:

  • A mixture of o-phenylenediamine and [¹³C]-thiourea in a suitable solvent (e.g., ethanol) is refluxed.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The solid is collected by filtration, washed with water, and dried to yield [¹³C]-2-mercaptobenzimidazole.

Synthesis of Deuterated 2-(Chloromethyl)-3-methyl-4-(3-(methoxy-d₃)propoxy)pyridine hydrochloride

Methodology:

  • Preparation of 3-(methoxy-d₃)propan-1-ol: 1,3-Propanediol is reacted with a strong base (e.g., NaH) followed by treatment with deuterated methyl iodide (CD₃I).

  • Synthesis of 4-(3-(methoxy-d₃)propoxy)-2,3-dimethylpyridine-N-oxide: 2,3-Dimethyl-4-nitropyridine-N-oxide is reacted with 3-(methoxy-d₃)propan-1-ol in the presence of a base.

  • Rearrangement and Chlorination: The N-oxide is rearranged to the 2-hydroxymethylpyridine derivative using a suitable reagent like acetic anhydride, followed by hydrolysis. The resulting alcohol is then chlorinated using thionyl chloride to yield the desired product.

Coupling and Oxidation to Rabeprazole-¹³C,d₃

Methodology:

  • [¹³C]-2-Mercaptobenzimidazole is reacted with deuterated 2-(chloromethyl)-3-methyl-4-(3-(methoxy-d₃)propoxy)pyridine hydrochloride in the presence of a base (e.g., NaOH) in a solvent like ethanol.

  • The resulting thioether is then oxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent at low temperature.

  • The reaction is quenched, and the crude Rabeprazole-¹³C,d₃ is extracted and purified by column chromatography or preparative HPLC.

Data Presentation

Table 1: Troubleshooting Guide for Rabeprazole-¹³C,d₃ Synthesis

Problem Potential Cause Troubleshooting Step Expected Outcome
Low YieldIncomplete reaction at any stageOptimize reaction conditions (temperature, time, stoichiometry)Increased conversion to the desired product
Side product formationModify reaction conditions to suppress side reactionsHigher purity of the crude product
Loss during purificationOptimize purification method (e.g., chromatography, recrystallization)Improved recovery of the final product
Isotopic ScramblingUnstable intermediatesUse milder reaction conditionsPreservation of isotopic labeling
Exchange with protic solventsUse deuterated solvents where appropriate and minimize exposure to protic sourcesMaintenance of high isotopic enrichment
Low PurityPresence of starting materialsDrive the reaction to completion or improve purificationRemoval of unreacted starting materials
Formation of byproducts (e.g., sulfone)Precise control of oxidation stepMinimization of sulfone impurity to <0.1%

Visualizations

experimental_workflow cluster_precursors Precursor Synthesis cluster_final_steps Final Synthesis & Purification A [¹³C]-Thiourea + o-Phenylenediamine B [¹³C]-2-Mercaptobenzimidazole A->B Cyclization H Coupling of B and G B->H C Deuterated Methyl Iodide (CD₃I) + 1,3-Propanediol D 3-(methoxy-d₃)propan-1-ol C->D Williamson Ether Synthesis F 4-(3-(methoxy-d₃)propoxy)-2,3-dimethylpyridine-N-oxide D->F Nucleophilic Substitution E 2,3-Dimethyl-4-nitropyridine-N-oxide E->F Nucleophilic Substitution G Deuterated 2-(chloromethyl)pyridine derivative F->G Rearrangement & Chlorination G->H I Rabeprazole-¹³C,d₃ Thioether H->I J Oxidation I->J K Crude Rabeprazole-¹³C,d₃ J->K L Purification K->L M Pure Rabeprazole-¹³C,d₃ L->M

Caption: Synthetic workflow for Rabeprazole-¹³C,d₃.

troubleshooting_logic Start Low Yield or Purity Issue CheckSM Verify Purity of Starting Materials & Reagents Start->CheckSM CheckPurification Evaluate Purification Efficiency Start->CheckPurification CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckSM->CheckConditions If pure Optimize Optimize Problematic Step CheckSM->Optimize If impure SideReactions Investigate Potential Side Reactions CheckConditions->SideReactions If optimal CheckConditions->Optimize If suboptimal CheckPurification->Optimize If inefficient AnalyzeIntermediates Analyze Intermediates by MS/NMR SideReactions->AnalyzeIntermediates AnalyzeIntermediates->Optimize End Achieve Desired Yield & Purity Optimize->End

Caption: Logical troubleshooting flow for synthesis optimization.

strategies to reduce ion suppression for rabeprazole analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the analysis of rabeprazole using liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guides

Issue: Poor sensitivity or inconsistent results for rabeprazole.

Q1: My rabeprazole signal is low and variable. Could this be ion suppression?

A1: Yes, low and inconsistent signal intensity for rabeprazole are classic symptoms of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of rabeprazole in the mass spectrometer's ion source, leading to a decreased response.[1][2] Ion suppression can significantly compromise the accuracy, precision, and detection limits of your assay.[1][2]

Q2: How can I confirm that ion suppression is affecting my rabeprazole analysis?

A2: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[3] This involves continuously infusing a solution of rabeprazole into the LC flow after the analytical column while injecting a blank matrix sample. A drop in the baseline signal indicates the retention times where co-eluting matrix components are causing suppression.[3][4]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify chromatographic regions where ion suppression occurs.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-piece and necessary fittings

  • Standard solution of rabeprazole

  • Blank plasma/matrix extract

Methodology:

  • Equilibrate the LC-MS system with the mobile phase used for rabeprazole analysis.

  • Prepare a standard solution of rabeprazole at a concentration that gives a stable and mid-range signal.

  • Using a syringe pump, continuously infuse the rabeprazole standard solution into the LC eluent stream via a tee-piece placed between the analytical column and the mass spectrometer ion source.

  • Once a stable baseline signal for rabeprazole is achieved, inject a blank plasma or matrix extract.

  • Monitor the rabeprazole signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.[3][4][5]

Frequently Asked Questions (FAQs)

Q3: What are the common causes of ion suppression in rabeprazole analysis?

A3: Ion suppression in rabeprazole analysis can stem from various sources, including:

  • Endogenous matrix components: Phospholipids, salts, and proteins from biological samples like plasma are major contributors.[2][5][6]

  • Exogenous substances: These can be introduced during sample preparation, such as plasticizers from collection tubes.[1][4]

  • Mobile phase additives: High concentrations of non-volatile additives can lead to suppression.[4]

  • Co-administered drugs or their metabolites: These can co-elute with rabeprazole and compete for ionization.

Q4: What sample preparation strategies can I use to minimize ion suppression for rabeprazole?

A4: Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[1][5] Consider the following techniques:

  • Protein Precipitation (PPT): A simple and common method, often using acetonitrile or methanol, to remove the bulk of proteins.[7][8][9] However, it may not effectively remove phospholipids, which are a significant source of ion suppression.[5]

  • Liquid-Liquid Extraction (LLE): This technique offers a better clean-up than PPT by partitioning rabeprazole into an organic solvent, leaving many matrix components behind in the aqueous phase.[10][11][12]

  • Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing a wide range of interferences, including phospholipids, leading to a cleaner extract and reduced ion suppression.[1][11]

Q5: How can I optimize my chromatographic method to reduce ion suppression for rabeprazole?

A5: Chromatographic separation plays a key role in mitigating ion suppression by resolving rabeprazole from interfering components.[1][3] Key strategies include:

  • Gradient Elution: Employing a gradient can help separate rabeprazole from early-eluting salts and late-eluting hydrophobic compounds, which are common regions of ion suppression.[4][7]

  • Column Chemistry: Using a different stationary phase can alter selectivity and improve the separation of rabeprazole from matrix interferences.[4]

  • Mobile Phase Modification: Adjusting the organic solvent (e.g., methanol vs. acetonitrile) or the pH of the aqueous phase can change the retention behavior of both rabeprazole and interfering compounds.[4]

Q6: Can changing the ionization source or its settings help reduce ion suppression?

A6: Yes, modifying the ionization technique can be an effective strategy.

  • Switching Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds.[4][11][13] This is due to the different ionization mechanisms.[4]

  • Optimizing Source Parameters: Fine-tuning parameters like gas flows, temperatures, and voltages can help improve the ionization efficiency of rabeprazole relative to interfering species.

Q7: Are there any other approaches to compensate for ion suppression?

A7: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS, such as ¹³C-D₃-Rabeprazole, will have nearly identical chromatographic and ionization behavior to rabeprazole and will be similarly affected by ion suppression.[12] This allows for accurate quantification by normalizing the signal of the analyte to that of the internal standard.[4]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Rabeprazole Analysis

Sample Preparation TechniqueEfficiency in Removing PhospholipidsRelative CostThroughputReference
Protein Precipitation (PPT)LowLowHigh[5]
Liquid-Liquid Extraction (LLE)ModerateModerateModerate[10][12]
Solid-Phase Extraction (SPE)HighHighLow to High (automation dependent)[1][11]

Table 2: Exemplary Chromatographic Conditions for Rabeprazole Analysis from Literature

ColumnMobile PhaseFlow RateReference
SB-C18 (2.1 mm x 150 mm, 5 µm)Acetonitrile:0.1% Formic Acid (Gradient)Not Specified[7]
Ascentis® Express C18 (50 mm x 4.6 mm, 2.7 µm)60% Acetonitrile:40% 10 mM Ammonium Acetate0.700 mL/min[12]
Inertsil® ODS-3 (4.6 x 150 mm, 5 µm)Acetonitrile:5 mmol/L Ammonium Acetate (65:35, v/v)Not Specified[10]
Diamonsil C18MethanolNot Specified[9]

Visual Guides

IonSuppressionWorkflow cluster_0 Problem Identification cluster_1 Troubleshooting Strategies cluster_2 Resolution A Inconsistent/Low Rabeprazole Signal B Perform Post-Column Infusion Experiment A->B C Ion Suppression Confirmed? B->C D Optimize Sample Preparation C->D Yes E Modify Chromatographic Conditions C->E Yes F Adjust MS Parameters C->F Yes G Use Stable Isotope-Labeled Internal Standard C->G Yes H Re-validate Method D->H E->H F->H G->H I Consistent & Accurate Rabeprazole Quantification H->I

Caption: Troubleshooting workflow for addressing ion suppression.

SamplePrepStrategies cluster_0 Sample Preparation start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt Simple, Fast lle Liquid-Liquid Extraction (LLE) start->lle Better Clean-up spe Solid-Phase Extraction (SPE) start->spe Most Effective Clean-up end Clean Extract for LC-MS Analysis ppt->end Lower Purity lle->end Moderate Purity spe->end Highest Purity

Caption: Comparison of sample preparation techniques.

References

Technical Support Center: Rabeprazole Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rabeprazole. It addresses common challenges related to the degradation of rabeprazole in biological matrices during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is rabeprazole prone to degradation in biological samples?

Rabeprazole is a proton pump inhibitor that is highly unstable in acidic conditions.[1][2][3] Its stability is pH-dependent, with rapid degradation occurring in acidic media.[3] This instability is a critical factor to consider when handling and analyzing biological samples, as exposure to acidic environments can lead to significant drug loss and inaccurate quantification.

Q2: What are the main degradation products of rabeprazole in biological matrices?

The primary degradation product of rabeprazole is its thioether metabolite.[4][5][6][7][8] This conversion can occur through a non-enzymatic reduction pathway.[4][7] Other metabolites include desmethyl rabeprazole and rabeprazole sulfone, which are formed via metabolism by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4.[4][7] Under stress conditions such as acid hydrolysis, oxidation, and heat, other degradation products can also be formed.[9][10]

Q3: How can I minimize rabeprazole degradation during sample collection and handling?

To minimize pre-analytical degradation, it is crucial to maintain a neutral or slightly alkaline pH. This can be achieved by:

  • Using appropriate anticoagulants and stabilizers: Immediately after collection, blood samples should be transferred to tubes containing an anticoagulant (e.g., EDTA) and a stabilizing agent to raise the pH.

  • Prompt processing: Plasma or serum should be separated from whole blood as soon as possible by centrifugation at low temperatures.

  • Controlled temperature: Samples should be kept on ice during processing and stored at or below -20°C for short-term storage and -80°C for long-term storage.

Q4: What are the recommended storage conditions for rabeprazole in plasma?

Studies have shown that rabeprazole stability in plasma is dependent on temperature and time. For reliable results, it is recommended to store plasma samples at -20°C or -80°C. One study indicated that rabeprazole in plasma is stable for at least 10 weeks at -20°C.[11] Another study showed stability for up to 4 weeks.[12] Repeated freeze-thaw cycles should be avoided to prevent degradation.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable rabeprazole concentration Significant degradation during sample collection and handling.Review sample collection and processing protocols. Ensure immediate pH adjustment and cooling of the sample. Use appropriate stabilizers.
Instability during storage.Verify storage temperature and duration. Avoid repeated freeze-thaw cycles. Aliquot samples before freezing if multiple analyses are planned.
Inefficient extraction from the biological matrix.Optimize the extraction method. Consider different extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction) and solvents.[5][6][13][14][15]
High variability in results between replicate samples Inconsistent sample handling.Standardize all sample handling steps, from collection to analysis, to ensure uniformity.
Partial degradation occurring inconsistently.Ensure thorough and immediate mixing with stabilizers upon sample collection.
Presence of unexpected peaks in chromatograms Formation of degradation products.Characterize the degradation products using mass spectrometry.[1] Adjust sample handling and storage to minimize their formation. The analytical method should be stability-indicating.[9][10]
Matrix effects from the biological sample.Optimize the chromatographic separation to resolve interfering peaks.[16] Employ a more selective detection method, such as tandem mass spectrometry (MS/MS).[13][17]

Quantitative Data Summary

Table 1: Stability of Rabeprazole in Human Plasma under Different Conditions

Storage Condition Duration Analyte Stability Reference
Room Temperature24 hours≥ 92%[11]
-20°C10 weeks≥ 95%[11]
-20°C4 weeksStable[12]
3 Freeze-Thaw Cycles (-20°C to Room Temp)-100%[11]

Table 2: Recovery of Rabeprazole from Human Plasma using Different Extraction Methods

Extraction Method Recovery Rate Reference
Liquid-Liquid Extraction (diethyl ether-dichloromethane)78.0%[5][6][8]
Solid-Phase Extraction (Oasis HLB cartridge)>91.8%[14]
Liquid-Liquid Extraction70%[15]
Liquid-Liquid Extraction (ethyl ether)72.3%[16]

Experimental Protocols

Protocol 1: Quantification of Rabeprazole in Human Plasma by LC-MS/MS

This protocol is a representative example based on commonly cited methodologies.[13][17][18][19]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., a deuterated analog of rabeprazole or another proton pump inhibitor like omeprazole).[18]

    • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to raise the pH and ensure rabeprazole is in its unionized form.

    • Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).

    • Vortex for 5 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Column: A C18 reverse-phase column is commonly used.[16][20]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).[15][19]

    • Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for rabeprazole (e.g., m/z 360.1 → 242.1) and the internal standard.[13][18]

Visualizations

Rabeprazole_Metabolic_Pathway Rabeprazole Rabeprazole Thioether Rabeprazole Thioether Rabeprazole->Thioether Non-enzymatic Reduction Desmethyl Desmethyl Rabeprazole Rabeprazole->Desmethyl CYP2C19 Sulfone Rabeprazole Sulfone Rabeprazole->Sulfone CYP3A4 Thioether->Rabeprazole CYP3A4 Desmethyl_Thioether Desmethyl Rabeprazole Thioether Thioether->Desmethyl_Thioether CYP2C19 Desmethyl->Desmethyl_Thioether Non-enzymatic or CYP2D6

Caption: Metabolic pathway of rabeprazole.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Basify Basify Sample Add_IS->Basify Extract Liquid-Liquid Extraction Basify->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: General workflow for rabeprazole analysis.

References

calibration curve issues in rabeprazole bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for rabeprazole bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures, with a specific focus on calibration curve issues.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for rabeprazole is non-linear. What are the potential causes and how can I troubleshoot this?

A1: Non-linearity in rabeprazole calibration curves is a common issue that can arise from several factors. The primary causes include detector saturation at high concentrations, matrix effects, and the inherent instability of rabeprazole.

Troubleshooting Steps:

  • Assess for Detector Saturation: Analyze the peak shapes of your highest concentration standards. If they appear flattened or broadened, detector saturation is likely.

    • Solution: Reduce the concentration range of your calibration standards or dilute your higher concentration samples. It may be necessary to prepare a separate calibration curve for higher concentration ranges.[1][2][3]

  • Investigate Matrix Effects: The presence of endogenous components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of rabeprazole, leading to a non-linear response.[1]

    • Solution: Employ a more effective sample preparation technique to remove interfering substances. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Using a stable isotope-labeled internal standard (SIL-IS) can also help compensate for matrix effects.[1][4]

  • Evaluate Rabeprazole Stability: Rabeprazole is known to be unstable, particularly in acidic conditions and when exposed to light and moisture.[5][6][7][8] Degradation during sample preparation or analysis can lead to a loss of analyte and a non-linear curve.

    • Solution: Ensure all sample handling and analysis are performed under controlled temperature and light conditions. Use of amber vials is recommended. The pH of the mobile phase and any reconstitution solvents should be carefully controlled; for instance, using a mobile phase like methanol can help avoid decomposition.[9][10] Prepare standards and quality control (QC) samples fresh and evaluate their stability under the experimental conditions.

Q2: I'm observing poor reproducibility and high variability between my rabeprazole calibration curves. What should I investigate?

A2: Poor reproducibility of calibration curves can stem from inconsistencies in sample preparation, instrument performance, or the stability of rabeprazole and its internal standard.

Troubleshooting Steps:

  • Standardize Sample Preparation: Inconsistent extraction efficiency is a common source of variability.

    • Solution: Ensure precise and consistent execution of the sample preparation protocol for all standards and samples. This includes accurate pipetting, consistent vortexing times, and controlled evaporation and reconstitution steps. Automation of sample preparation can significantly improve reproducibility.

  • Verify Instrument Performance: Fluctuations in the LC-MS/MS system can lead to inconsistent responses.

    • Solution: Perform system suitability tests before each analytical run. Monitor parameters such as retention time, peak area, and peak shape of the internal standard across the run. Any significant deviation may indicate a need for instrument maintenance.

  • Assess Analyte and Internal Standard Stability: Degradation of rabeprazole or the internal standard in stock solutions or prepared samples will lead to variability.

    • Solution: Verify the stability of your stock solutions and processed samples under the storage and analytical conditions.[11][12] It is advisable to prepare fresh stock solutions regularly. Omeprazole and lansoprazole are commonly used internal standards for rabeprazole analysis.[4][9][13]

Troubleshooting Guides

Guide 1: Addressing Poor Sensitivity and High Lower Limit of Quantification (LLOQ)

Problem: The analytical method lacks the required sensitivity for detecting low concentrations of rabeprazole, resulting in a high LLOQ.

Potential Cause Troubleshooting Action
Suboptimal Sample Preparation Optimize the extraction procedure to improve recovery. Techniques like liquid-liquid extraction can offer higher recovery than simple protein precipitation.[4]
Inefficient Ionization Adjust the mass spectrometry source parameters, such as spray voltage, gas flows, and temperature, to maximize the ionization of rabeprazole. Electrospray ionization (ESI) in positive mode is commonly used.[11][14]
Inappropriate Mobile Phase Optimize the mobile phase composition. A mixture of methanol and water or acetonitrile and an ammonium acetate buffer is often effective.[9][11] Gradient elution may improve peak shape and sensitivity.[14]
Matrix Suppression Implement a more rigorous cleanup step in your sample preparation to minimize co-eluting matrix components that can suppress the rabeprazole signal.
Guide 2: Managing Matrix Effects

Problem: Inconsistent analytical results due to matrix effects (ion suppression or enhancement).

Potential Cause Troubleshooting Action
Co-eluting Endogenous Components Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate rabeprazole from interfering matrix components.
Insufficient Sample Cleanup Switch to a more selective sample preparation method such as solid-phase extraction (SPE) to remove a wider range of interfering compounds.
Lack of Appropriate Internal Standard Utilize a stable isotope-labeled internal standard (e.g., ¹³C-D₃-Rabeprazole) which co-elutes with the analyte and experiences similar matrix effects, thereby providing effective normalization.[15]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Rabeprazole from Human Plasma[4]
  • To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of internal standard solution (e.g., lansoprazole in methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether:ethyl acetate, 80:20, v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 5000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Protein Precipitation for Rabeprazole from Rat Plasma[14]
  • To a 100 µL aliquot of rat plasma, add the internal standard (e.g., metoprolol).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE or PPT) add_is->extraction centrifuge Centrifugation extraction->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon injection Injection evap_recon->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_proc Data Processing detection->data_proc troubleshooting_logic cluster_nl Troubleshooting Non-Linearity cluster_pr Troubleshooting Poor Reproducibility cluster_ps Troubleshooting Poor Sensitivity start Calibration Curve Issue Identified non_linearity Non-Linearity start->non_linearity poor_reproducibility Poor Reproducibility start->poor_reproducibility poor_sensitivity Poor Sensitivity start->poor_sensitivity check_saturation Check Detector Saturation non_linearity->check_saturation check_matrix Investigate Matrix Effects non_linearity->check_matrix check_stability Evaluate Analyte Stability non_linearity->check_stability standardize_prep Standardize Sample Prep poor_reproducibility->standardize_prep verify_instrument Verify Instrument Performance poor_reproducibility->verify_instrument assess_stability Assess Stability poor_reproducibility->assess_stability optimize_prep Optimize Sample Prep poor_sensitivity->optimize_prep optimize_ms Optimize MS Conditions poor_sensitivity->optimize_ms optimize_mobile_phase Optimize Mobile Phase poor_sensitivity->optimize_mobile_phase

References

Validation & Comparative

A Comparative Guide to the Bioanalytical LC-MS/MS aAssay of Rabeprazole: Highlighting the Advantages of a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a highly sensitive and ultra-fast Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of rabeprazole in human plasma using a stable isotope-labeled internal standard, Rabeprazole-13C,d3. The performance of this method is objectively compared with alternative LC-MS/MS assays that utilize different internal standards. This comparison is supported by experimental data to aid researchers in selecting the most appropriate method for their pharmacokinetic and bioanalytical studies.

Superior Performance with this compound Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis due to its ability to mimic the analyte throughout the sample preparation and ionization process, thus compensating for matrix effects and variability in extraction recovery. The method utilizing this compound demonstrates exceptional sensitivity and robustness.[1][2][3][4][5]

A key advantage of the this compound method is its ultra-fast analysis time and high sensitivity, with a lower limit of quantification (LLOQ) of 0.1 ng/mL.[1][2][3] This level of sensitivity is crucial for accurately characterizing the pharmacokinetic profile of rabeprazole, especially at later time points after administration. The method exhibits excellent linearity over a wide dynamic range, coupled with high accuracy and precision, ensuring reliable and reproducible results.[1][2][3][5]

Comparison of Validated LC-MS/MS Methods for Rabeprazole

The following tables provide a comprehensive comparison of the LC-MS/MS method using this compound with other validated methods employing different internal standards.

Table 1: Comparison of Sample Preparation and Chromatographic Conditions

ParameterMethod 1: this compound ISMethod 2: Omeprazole ISMethod 3: Pantoprazole ISMethod 4: Metoprolol IS
Sample Preparation Liquid-Liquid Extraction (LLE)Liquid-Liquid Extraction or Protein PrecipitationSolid-Phase Extraction (SPE)Protein Precipitation
Chromatographic Column Ascentis® Express C18 (50 x 4.6 mm, 2.7 µm)[1][2][3]Shiseido UG120 C18 or Diamonsil C18[6]Waters Symmetry C18SB-C18 (2.1 x 150 mm, 5 µm)[7]
Mobile Phase 40% 10 mM Ammonium Acetate: 60% Acetonitrile (Isocratic)[1][2][3]Methanol:10 mM Ammonium Acetate (pH 9.42) or Methanol[6]5 mM Ammonium Acetate (pH 7.4):Acetonitrile:Methanol (45:20:35, v/v/v)Acetonitrile:0.1% Formic Acid (Gradient)[7]
Flow Rate 0.700 mL/min[1][2][3]Not specifiedNot specifiedNot specified
Run Time Ultra-fastNot specifiedNot specifiedNot specified

Table 2: Comparison of Mass Spectrometry and Validation Parameters

ParameterMethod 1: this compound ISMethod 2: Omeprazole ISMethod 3: Pantoprazole ISMethod 4: Metoprolol IS
Ionization Mode Electrospray Ionization (ESI), PositiveESI or APCI, Positive[6]ESI, PositiveESI, Positive[7]
MRM Transition (Rabeprazole) Not specifiedm/z 360.10 → 242.21[6]Not specifiedm/z 242 (product ion)[7]
MRM Transition (IS) Not specifiedm/z 346.09 → 198.09 (Omeprazole)[6]Not specifiedm/z 268 (product ion)[7]
Linearity Range 0.1 - 150 ng/mL[1][2][3]1 - 500 ng/mL or 0.2 - 200 ng/mL[6]20 - 1000 ng/mL5 - 2000 ng/mL[7]
LLOQ 0.1 ng/mL[1][2][3]1 ng/mL or 0.2 ng/mL[6]20 ng/mL5 ng/mL[7]
Intra-day Precision (%CV) < 10%[1][2]< 6.65%2.2 - 7.3%< 13%[7]
Inter-day Precision (%CV) < 10%[1][2]< 6.65%2.4 - 7.2%< 13%[7]
Intra-day Accuracy (%) -3.33 to 10.00%[1][2]Not specified-2.6 to 2.1%Not specified
Inter-day Accuracy (%) -3.33 to 10.00%[1][2]Not specified-1.7 to 2.6%Not specified
Recovery ~70%[1][2]Not specifiedNot specified82.4 - 88.4%[7]

Experimental Workflow and Protocols

The following section details the experimental protocols for the compared methods.

Method 1: LC-MS/MS with this compound Internal Standard

Experimental Workflow:

workflow plasma Plasma Sample is_add Add this compound IS plasma->is_add lle Liquid-Liquid Extraction is_add->lle evap Evaporation lle->evap recon Reconstitution evap->recon inject LC-MS/MS Injection recon->inject data Data Acquisition & Processing inject->data

Caption: LC-MS/MS workflow for rabeprazole using a stable isotope-labeled internal standard.

Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add an appropriate amount of this compound internal standard solution.

  • Perform liquid-liquid extraction using a suitable organic solvent.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase before injection into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 μm[1][2][3]

  • Mobile Phase: Isocratic elution with 40% 10 mM ammonium acetate solution and 60% acetonitrile[1][2][3]

  • Flow Rate: 0.700 mL/min[1][2][3]

Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode[1][2]

  • Detection: Multiple Reaction Monitoring (MRM)[1][2]

Alternative Methods: Experimental Protocols

Method 2: Omeprazole Internal Standard

  • Sample Preparation: Can be either liquid-liquid extraction or a simple protein precipitation with a suitable solvent.[6]

  • Chromatography: Typically a C18 column with a mobile phase consisting of methanol and an ammonium acetate buffer.[6]

  • Mass Spectrometry: ESI or APCI in positive mode, monitoring the specific MRM transitions for rabeprazole and omeprazole.[6]

Method 3: Pantoprazole Internal Standard

  • Sample Preparation: Involves solid-phase extraction (SPE) for sample clean-up.

  • Chromatography: A C18 column with a mobile phase containing ammonium acetate, acetonitrile, and methanol.

  • Mass Spectrometry: ESI in positive mode.

Method 4: Metoprolol Internal Standard

  • Sample Preparation: A simple protein precipitation step using acetonitrile.[7]

  • Chromatography: A C18 column with a gradient elution of acetonitrile and formic acid in water.[7]

  • Mass Spectrometry: ESI in positive mode, monitoring the product ions for rabeprazole and metoprolol.[7]

Logical Relationship of Method Choice

The choice of an appropriate bioanalytical method is critical for generating reliable data in drug development. The following diagram illustrates the logical considerations for selecting an LC-MS/MS method for rabeprazole.

logic start Start: Need to Quantify Rabeprazole in Plasma method_choice Method Selection Criteria start->method_choice high_sensitivity High Sensitivity & Accuracy Required? method_choice->high_sensitivity cost_consideration Cost & Availability of IS method_choice->cost_consideration sil_is Stable Isotope Labeled IS (e.g., this compound) non_sil_is Non-Isotope Labeled IS (e.g., Omeprazole, Pantoprazole) high_sensitivity->sil_is Yes high_sensitivity->non_sil_is No cost_consideration->sil_is Performance is Key cost_consideration->non_sil_is Primary Concern

Caption: Decision tree for selecting an LC-MS/MS method for rabeprazole analysis.

References

A Head-to-Head Comparison of Internal Standards for Rabeprazole Bioanalysis: The Superiority of Rabeprazole-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of rabeprazole, the choice of an appropriate internal standard is critical for ensuring the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of Rabeprazole-13C,d3 with other commonly used internal standards, supported by a review of published experimental data.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an ideal internal standard (IS) should co-elute with the analyte, exhibit similar extraction recovery, and experience identical matrix effects. This allows for accurate compensation for variations that can occur during sample preparation and analysis. While various compounds have been employed as internal standards for rabeprazole, stable isotope-labeled (SIL) analogues are widely considered the gold standard.

The Advantage of Stable Isotope Labeling

SIL internal standards, particularly those incorporating carbon-13 (¹³C) and deuterium (d), are structurally almost identical to the analyte. This near-identical chemical behavior ensures they closely mimic the analyte throughout the analytical process. Among SIL standards, those labeled with ¹³C are often considered superior to their deuterated counterparts.[1][2] This is primarily due to the "isotope effect" observed with deuterium labeling, which can sometimes lead to slight chromatographic separation from the unlabeled analyte.[2] Carbon-13 labeling minimizes this effect, ensuring more reliable co-elution and, consequently, more accurate quantification.[2][3]

Performance Comparison of Rabeprazole Internal Standards

The following table summarizes the performance characteristics of this compound alongside other internal standards as reported in various validated bioanalytical methods.

Internal StandardMethodLinearity (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Reference
This compound LC-MS/MS 0.1 - 150 96.67 - 110.00 < 10 ~70 [4][5][6]
OmeprazoleLC-MS/MS1 - 500AcceptableAcceptableNot Reported[7][8]
LansoprazoleUPLC-MS/MS0.1 - 2000GoodGoodHigh[9]
MetoprololLC-ESI-MS5 - 2000Not Reported< 1382.4 - 88.4[10]
PantoprazoleHPLC40 - 1600 (µg/mL)100.07 - 104.54< 2.82Not Reported[11]
ZaleplonHPLC-UV20 - 1200Not ReportedNot Reported> 90[7]

As the data indicates, the method utilizing this compound demonstrates high sensitivity with a low limit of quantification (LLOQ) of 0.1 ng/mL, alongside acceptable accuracy and precision.[4][5][6] While other internal standards have been successfully used, the inherent advantages of a stable isotope-labeled standard, particularly one with ¹³C enrichment, make this compound a more robust choice for minimizing analytical variability and ensuring the highest data quality.

Experimental Protocol: Bioanalysis of Rabeprazole using this compound Internal Standard

This section details the methodology for the quantification of rabeprazole in human plasma using this compound as an internal standard, based on the work by Velan and Vuppu.[4][5][6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 250 µL of human plasma in a pre-labeled tube, add 25 µL of this compound internal standard working solution (concentration will depend on the specific assay requirements).

  • Vortex for 30 seconds.

  • Add 100 µL of 0.1 M sodium carbonate solution and vortex for 30 seconds.

  • Add 2.5 mL of ethyl acetate as the extraction solvent.

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 500 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of delivering a precise and stable flow.

  • Column: Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 µm.

  • Mobile Phase: 40% 10 mM ammonium acetate solution and 60% acetonitrile.

  • Flow Rate: 0.700 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Rabeprazole: Precursor ion (Q1) -> Product ion (Q3)

    • This compound: Precursor ion (Q1) -> Product ion (Q3) (Note: Specific m/z values for precursor and product ions should be optimized for the instrument used).

  • Gas Settings (e.g., nebulizer, heater, curtain gas): Optimized for maximum signal intensity.

4. Method Validation

The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[12]

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection hplc->msms quantification Quantification msms->quantification

Caption: Bioanalytical workflow for rabeprazole quantification.

signaling_pathway rabeprazole Rabeprazole (Analyte) process Sample Preparation & Analysis (Extraction, Chromatography, Ionization) rabeprazole->process is This compound (IS) is->process variation Analytical Variability (Matrix Effects, Recovery Loss) process->variation ratio Peak Area Ratio (Analyte / IS) process->ratio variation->process concentration Accurate Concentration ratio->concentration Calibration Curve

Caption: Rationale for using a stable isotope-labeled internal standard.

References

The Gold Standard in Rabeprazole Quantification: A Comparative Analysis of Accuracy and Precision Using Rabeprazole-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of rabeprazole is paramount for pharmacokinetic, bioequivalence, and metabolism studies. This guide provides a comprehensive comparison of the analytical performance of rabeprazole quantification using the stable isotope-labeled internal standard, Rabeprazole-¹³C,d₃, against alternative methods. The use of a stable isotope-labeled internal standard, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is widely regarded as the gold standard for bioanalytical assays due to its ability to minimize matrix effects and improve analytical accuracy and precision.

The primary method highlighted utilizes Rabeprazole-¹³C,d₃ as an internal standard with ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). This approach offers high sensitivity and specificity, crucial for detecting low concentrations of rabeprazole in biological matrices such as human plasma.[1] Alternative methods, including reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection and spectrophotometry, are also discussed and compared.[2][3][4][5][6]

Comparative Analysis of Quantitative Performance

The following tables summarize the accuracy and precision data from various studies, offering a clear comparison between the LC-MS/MS method using Rabeprazole-¹³C,d₃ and other analytical techniques.

Table 1: Accuracy and Precision of Rabeprazole Quantification using LC-MS/MS with Rabeprazole-¹³C,d₃ Internal Standard [1]

ParameterIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Value < 10%< 10%-3.33% to 10.00%

Data sourced from a study on the bioanalytical method for rabeprazole quantification in human plasma.[1]

Table 2: Performance Characteristics of Alternative Rabeprazole Quantification Methods

MethodLinearity RangeAccuracy (% Recovery)Precision (%RSD)
RP-HPLC 20-60 µg/ml[7]98.0 - 102.0%[7]< 2%[8]
Spectrophotometry (Method A) 14-140 µg/ml[4]Not explicitly statedNot explicitly stated
Spectrophotometry (Method B) 7.5-165 µg/ml[4]Not explicitly statedNot explicitly stated
LC-MS/MS (Omeprazole IS) 0.2-200 ng/mL[9]Not explicitly stated< 6.65%[9]

Data compiled from various studies on rabeprazole analysis.

Experimental Methodologies

A detailed understanding of the experimental protocols is essential for replicating and validating these findings.

LC-MS/MS with Rabeprazole-¹³C,d₃ Internal Standard[1]

This method involves the extraction of rabeprazole and the internal standard, Rabeprazole-¹³C,d₃, from human plasma via liquid-liquid extraction (LLE). Chromatographic separation is achieved on a reverse-phase C18 column with an isocratic elution. The detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[1]

Alternative Method: RP-HPLC with UV Detection[7]

In this method, rabeprazole is separated on a C18 column using a mobile phase consisting of a phosphate buffer and methanol. Detection is carried out using a PDA detector at a wavelength of 284 nm.[7]

Experimental Workflow for Rabeprazole Quantification using LC-MS/MS

The following diagram illustrates the typical workflow for the quantification of rabeprazole in a biological matrix using LC-MS/MS with an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Addition of Rabeprazole-¹³C,d₃ (IS) plasma_sample->add_is lle Liquid-Liquid Extraction add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation UFLC Separation (C18 Column) reconstitution->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Workflow for rabeprazole quantification by LC-MS/MS.

Signaling Pathways and Logical Relationships

The mechanism of action of rabeprazole involves the inhibition of the gastric H⁺,K⁺-ATPase (proton pump). While the analytical methods described do not directly probe this pathway, understanding the drug's target is crucial for interpreting pharmacokinetic and pharmacodynamic data.

signaling_pathway rabeprazole Rabeprazole proton_pump H⁺,K⁺-ATPase (Proton Pump) rabeprazole->proton_pump Inhibits gastric_acid Gastric Acid Secretion proton_pump->gastric_acid Reduces

Caption: Rabeprazole's mechanism of action on the gastric proton pump.

References

A Comparative Guide to Internal Standards in Rabeprazole Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical step in the development and validation of robust bioanalytical methods for quantifying rabeprazole in biological matrices. This guide provides a comparative overview of different internal standards used in published rabeprazole assays, supported by experimental data and detailed methodologies.

The selection of an internal standard is pivotal for correcting the variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. This comparison focuses on commonly used internal standards for rabeprazole quantification, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standards covered include a stable isotope-labeled (isotopically similar) compound and several structurally similar (analogues) compounds.

Comparative Analysis of Validation Parameters

The performance of a bioanalytical method is assessed through a set of validation parameters. The following tables summarize the key validation data from different studies that have employed various internal standards for rabeprazole analysis in human plasma.

Table 1: Comparison of Linearity and Sensitivity of Rabeprazole Assays with Different Internal Standards

Internal StandardLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
¹³C-D₃-Rabeprazole 0.1 - 1500.1
Omeprazole 0.2 - 2000.2
Omeprazole 1 - 5001
Lansoprazole 0.1 - 20000.1

Table 2: Comparison of Accuracy and Precision of Rabeprazole Assays with Different Internal Standards

Internal StandardIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
¹³C-D₃-Rabeprazole < 10< 10-3.33 to 10.00
Omeprazole < 6.65< 6.65Not explicitly stated
Omeprazole AcceptableAcceptableAcceptable
Lansoprazole GoodGoodGood

Table 3: Comparison of Recovery in Rabeprazole Assays with Different Internal Standards

Internal StandardAnalyte Recovery (%)Internal Standard Recovery (%)
¹³C-D₃-Rabeprazole ~70Not explicitly stated
Lansoprazole HighHigh

Experimental Protocols

The methodologies employed in these assays are crucial for understanding the context of the presented data. Below are summaries of the experimental protocols from the cited studies.

Method 1: Using ¹³C-D₃-Rabeprazole as Internal Standard
  • Sample Preparation: Liquid-Liquid Extraction (LLE) from human plasma samples.[1]

  • Chromatography:

    • Column: Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 µm.[1]

    • Mobile Phase: Isocratic elution with 40% 10 mM ammonium acetate solution and 60% acetonitrile.[1]

    • Flow Rate: 0.700 mL/min.[1]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI).[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

Method 2: Using Omeprazole as Internal Standard
  • Sample Preparation: Protein precipitation with methanol.[2]

  • Chromatography:

    • Mobile Phase: Isocratic mixture of methanol and water (50:50) with 0.1% formic acid in water.[2]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI).[2]

    • Detection Mode: Selected Reaction Monitoring (SRM).[2]

    • Precursor → Product Ions:

      • Rabeprazole: m/z 360.10 → 242.21.[3]

      • Omeprazole (IS): m/z 346.09 → 198.09.[3]

Method 3: Using Lansoprazole as Internal Standard
  • Sample Preparation: Liquid-Liquid Extraction (LLE) from 50 µL of human plasma using methyl tert-butyl ether:ethyl acetate (80:20, v/v).[4]

  • Chromatography:

    • Column: Hypersil gold C₁₈.[4]

    • Mobile Phase: Gradient elution with 2 mM ammonium formate and acetonitrile.[4]

    • Flow Rate: 0.5 mL/min.[4]

    • Run Time: 1.00 min.[4]

  • Mass Spectrometry:

    • Ionization: Positive Electrospray Ionization (ESI).[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioanalytical method validation of a rabeprazole assay.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation plasma Human Plasma Spiking (Rabeprazole + IS) extraction Extraction (LLE or Protein Precipitation) plasma->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Sample Injection evaporation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM/SRM) separation->detection linearity Linearity & Range detection->linearity sensitivity LLOQ detection->sensitivity precision Precision (Intra- & Inter-day) detection->precision accuracy Accuracy detection->accuracy recovery Recovery detection->recovery stability Stability detection->stability

Caption: Bioanalytical method validation workflow for rabeprazole.

Discussion and Conclusion

The choice of internal standard significantly impacts the performance and reliability of a bioanalytical assay.

  • ¹³C-D₃-Rabeprazole , as a stable isotope-labeled internal standard, is theoretically the most ideal choice. It exhibits nearly identical chemical and physical properties to rabeprazole, ensuring that it co-elutes and experiences similar ionization effects, thus providing the most accurate correction for analytical variability. The data supports its use with a very low LLOQ of 0.1 ng/mL.[1]

  • Omeprazole and Lansoprazole are structurally similar proton pump inhibitors and have been successfully used as internal standards.[2][3][4] They are cost-effective alternatives to isotopically labeled standards. However, slight differences in their chromatographic retention and ionization efficiency compared to rabeprazole could potentially introduce minor inaccuracies. The validation data for methods using these analogues still demonstrate good sensitivity, precision, and accuracy, making them suitable for many applications.[2][4]

References

The Decisive Advantage: Why a Stable Isotope-Labeled Standard is the Gold Standard for Rabeprazole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of pharmacokinetic and bioanalytical studies, the accuracy of drug quantification is paramount. For researchers and drug development professionals working with rabeprazole, a widely prescribed proton pump inhibitor, the choice of an internal standard in analytical methods can significantly impact the reliability of results. This guide provides a comprehensive comparison, supported by experimental data, demonstrating the clear advantages of employing a stable isotope-labeled (SIL) internal standard for the quantification of rabeprazole over other alternatives, such as structural analogs.

The core principle behind using an internal standard in quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is to correct for the potential variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire process, from extraction to detection. While structurally similar compounds have been traditionally used, stable isotope-labeled standards have emerged as the superior choice, offering enhanced precision and accuracy.

Mitigating Analytical Variability: The Power of Co-elution and Identical Physicochemical Properties

Stable isotope-labeled internal standards, such as ¹³C-D₃-Rabeprazole, are chemically identical to rabeprazole, with the only difference being a slight increase in mass due to the incorporation of stable isotopes like ¹³C and Deuterium (D). This near-identical nature ensures that the SIL standard co-elutes with the native rabeprazole during chromatography and experiences the same effects of ion suppression or enhancement in the mass spectrometer's ion source.[1][2] This co-behavior is the cornerstone of its superior performance, as it allows for a more accurate correction of any variations that may occur.

In contrast, structural analogs like omeprazole, lansoprazole, or pantoprazole, while similar in structure, can exhibit different chromatographic retention times and ionization efficiencies compared to rabeprazole.[3] This discrepancy can lead to inaccurate quantification, especially in complex biological matrices like plasma, where matrix effects are a significant challenge.

Head-to-Head Performance: A Data-Driven Comparison

To illustrate the practical advantages of using a stable isotope-labeled internal standard, the following table summarizes the performance characteristics of LC-MS/MS methods for rabeprazole quantification using either a SIL internal standard or a structural analog. The data is compiled from various validated bioanalytical methods.

Performance ParameterMethod with Stable Isotope-Labeled IS (¹³C-D₃-Rabeprazole)Method with Structural Analog IS (e.g., Omeprazole, Lansoprazole)
Linearity Range 0.1 - 150 ng/mL0.2 - 200 ng/mL; 0.1 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.2 ng/mL; 0.1 ng/mL
Intra-day Precision (%CV) < 10%< 6.65%; < 5.4%
Inter-day Precision (%CV) < 10%< 6.65%; < 9.9%
Accuracy (%) -3.33% to 10.00%Within ±15% (Typical); -9.2% to 9.3%
Mean Recovery (%) ~70%Variable, can be inconsistent between analyte and IS
Matrix Effect Compensated due to co-elutionPotential for differential matrix effects

Note: The data presented is a synthesis from multiple sources to provide a comparative overview. For specific details, refer to the cited literature.

The data clearly indicates that while both methods can achieve acceptable levels of sensitivity and linearity, the use of a stable isotope-labeled internal standard generally leads to tighter control over precision and accuracy. The consistent recovery and effective compensation for matrix effects are key contributors to this enhanced performance.

Experimental Workflows: A Tale of Two Standards

The following diagrams illustrate the typical experimental workflow for quantifying rabeprazole in a biological matrix using LC-MS/MS with either a stable isotope-labeled internal standard or a structural analog.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis plasma Plasma Sample add_sil_is Add ¹³C-D₃-Rabeprazole (SIL-IS) plasma->add_sil_is extraction Liquid-Liquid or Solid-Phase Extraction add_sil_is->extraction lc_separation Chromatographic Separation (Co-elution of Rabeprazole and SIL-IS) extraction->lc_separation ms_detection Mass Spectrometric Detection (Different m/z) lc_separation->ms_detection quantification Quantification (Ratio of Analyte to IS Peak Area) ms_detection->quantification

Figure 1: Experimental workflow using a stable isotope-labeled internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis plasma Plasma Sample add_analog_is Add Structural Analog IS (e.g., Omeprazole) plasma->add_analog_is extraction Liquid-Liquid or Solid-Phase Extraction add_analog_is->extraction lc_separation Chromatographic Separation (Potential for Different Retention Times) extraction->lc_separation ms_detection Mass Spectrometric Detection (Different m/z) lc_separation->ms_detection quantification Quantification (Ratio of Analyte to IS Peak Area) ms_detection->quantification

Figure 2: Experimental workflow using a structural analog internal standard.

The key difference highlighted in the diagrams is the co-elution of the analyte and the internal standard in the method using a SIL-IS. This co-elution is critical for the accurate compensation of matrix effects and any fluctuations in the instrument's performance.

The Logical Framework: Why SIL-IS Reigns Supreme

The superiority of a stable isotope-labeled internal standard can be broken down into a logical framework of advantages that directly contribute to more reliable and reproducible data.

G sil_is Stable Isotope-Labeled Internal Standard identical_properties Identical Physicochemical Properties to Analyte sil_is->identical_properties co_elution Co-elution during Chromatography identical_properties->co_elution same_ionization Identical Ionization Efficiency identical_properties->same_ionization compensate_extraction Compensation for Extraction Variability identical_properties->compensate_extraction compensate_matrix Effective Compensation for Matrix Effects co_elution->compensate_matrix same_ionization->compensate_matrix improved_accuracy Improved Accuracy compensate_matrix->improved_accuracy improved_precision Improved Precision compensate_matrix->improved_precision compensate_extraction->improved_accuracy compensate_extraction->improved_precision reliable_data Reliable and Reproducible Pharmacokinetic Data improved_accuracy->reliable_data improved_precision->reliable_data

Figure 3: Logical advantages of using a stable isotope-labeled internal standard.

Conclusion: A Clear Choice for Uncompromising Data Quality

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is non-negotiable. While the use of structural analogs as internal standards for rabeprazole quantification is a viable option, the evidence strongly supports the superiority of stable isotope-labeled internal standards. The inherent ability of a SIL-IS to perfectly mimic the behavior of rabeprazole throughout the analytical process provides a level of accuracy and precision that is difficult to achieve with other methods. By effectively compensating for matrix effects and procedural variability, the use of a stable isotope-labeled standard for rabeprazole ensures the generation of high-quality, reliable, and reproducible data, which is the bedrock of successful research and development in the pharmaceutical industry.

Detailed Experimental Protocols

Method 1: LC-MS/MS with Stable Isotope-Labeled Internal Standard (¹³C-D₃-Rabeprazole)

  • Sample Preparation: To 100 µL of human plasma, add 25 µL of ¹³C-D₃-Rabeprazole internal standard solution (in methanol). After vortexing, add 500 µL of methyl tert-butyl ether for liquid-liquid extraction. Vortex for 5 minutes and centrifuge at 10,000 rpm for 5 minutes. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Rabeprazole: Precursor ion > Product ion (specific m/z values)

      • ¹³C-D₃-Rabeprazole: Precursor ion > Product ion (specific m/z values)

Method 2: LC-MS/MS with Structural Analog Internal Standard (Omeprazole)

  • Sample Preparation: To 100 µL of human plasma, add 25 µL of omeprazole internal standard solution (in methanol). After vortexing, add 500 µL of acetonitrile to precipitate proteins. Vortex for 2 minutes and centrifuge at 12,000 rpm for 10 minutes. Transfer the supernatant to a new tube for injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 100 x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of methanol and 10 mM ammonium acetate buffer (pH 5.0) (60:40, v/v).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Rabeprazole: Precursor ion > Product ion (specific m/z values)

      • Omeprazole: Precursor ion > Product ion (specific m/z values)

References

A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for Rabeprazole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical chemistry, the precise quantification of pharmaceuticals is paramount for drug development, pharmacokinetic studies, and therapeutic drug monitoring. Rabeprazole, a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders, is no exception. For researchers and clinicians, selecting the optimal analytical technique is a critical decision that hinges on a balance of sensitivity, selectivity, cost, and throughput. This guide provides a comprehensive comparative analysis of two powerhouse techniques for rabeprazole quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This objective comparison, supported by experimental data from various studies, will delve into the methodologies, performance characteristics, and practical considerations of each technique, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific analytical needs.

Quantitative Performance: A Side-by-Side Comparison

The performance of an analytical method is defined by several key validation parameters. The following table summarizes the quantitative data for rabeprazole analysis using HPLC-UV and LC-MS/MS, compiled from multiple validated methods.

Performance ParameterHPLC-UVLC-MS/MS
Linearity Range 20 - 1000 ng/mL[1][2]0.1 - 200 ng/mL[3][4]
Lower Limit of Quantification (LLOQ) 20 ng/mL[1][2]0.1 - 5 ng/mL[4][5]
Accuracy (%) 98.38 - 106.03%[6]96.67 - 110.00%[4]
Intra-day Precision (%RSD) 0.50 - 2.72%[6]< 10%[4]
Inter-day Precision (%RSD) 1.19 - 9.58%[6]< 10%[4]
Recovery (%) 72.3 - 98.45%[2][6]~70%[4]

As the data illustrates, LC-MS/MS methods generally offer significantly lower limits of quantification, making them more suitable for studies requiring high sensitivity, such as those involving low dosage formulations or detailed pharmacokinetic profiling. While HPLC-UV provides excellent linearity and precision within its effective range, its sensitivity is inherently lower than that of LC-MS/MS.

Experimental Workflows: A Visual Representation

To better understand the practical application of each technique, the following diagrams illustrate the typical experimental workflows for rabeprazole quantification from biological matrices.

Experimental Workflow for Rabeprazole Quantification cluster_0 HPLC-UV Workflow cluster_1 LC-MS/MS Workflow Sample Preparation (LLE/SPE) Sample Preparation (LLE/SPE) Chromatographic Separation (HPLC) Chromatographic Separation (HPLC) Sample Preparation (LLE/SPE)->Chromatographic Separation (HPLC) UV Detection UV Detection Chromatographic Separation (HPLC)->UV Detection Data Analysis (Chromatogram) Data Analysis (Chromatogram) UV Detection->Data Analysis (Chromatogram) Sample Preparation (PPT/LLE/SPE) Sample Preparation (PPT/LLE/SPE) Chromatographic Separation (LC) Chromatographic Separation (LC) Sample Preparation (PPT/LLE/SPE)->Chromatographic Separation (LC) Ionization (ESI/APCI) Ionization (ESI/APCI) Chromatographic Separation (LC)->Ionization (ESI/APCI) Mass Analysis (MS/MS) Mass Analysis (MS/MS) Ionization (ESI/APCI)->Mass Analysis (MS/MS) Data Analysis (Mass Spectrum) Data Analysis (Mass Spectrum) Mass Analysis (MS/MS)->Data Analysis (Mass Spectrum)

Figure 1: General experimental workflows for HPLC-UV and LC-MS/MS.

The core difference in the workflows lies in the detection method. HPLC-UV relies on the chromophoric properties of rabeprazole for detection, while LC-MS/MS utilizes the mass-to-charge ratio of the analyte and its fragments, providing an additional layer of specificity.

Key Performance Characteristics: A Logical Comparison

The choice between HPLC-UV and LC-MS/MS often comes down to a trade-off between various performance characteristics. The following diagram logically compares the two techniques based on key analytical attributes.

Comparative Analysis of Key Performance Characteristics cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS Rabeprazole Quantification Rabeprazole Quantification HPLC-UV HPLC-UV Rabeprazole Quantification->HPLC-UV Cost-effective choice LC-MS/MS LC-MS/MS Rabeprazole Quantification->LC-MS/MS High-sensitivity choice Lower Cost Lower Cost Simpler Operation Simpler Operation Good for Higher Concentrations Good for Higher Concentrations Susceptible to Matrix Interference Susceptible to Matrix Interference Higher Sensitivity (Lower LLOQ) Higher Sensitivity (Lower LLOQ) Higher Selectivity Higher Selectivity Higher Cost & Complexity Higher Cost & Complexity Less Prone to Matrix Effects Less Prone to Matrix Effects HPLC-UV->Lower Cost HPLC-UV->Simpler Operation HPLC-UV->Good for Higher Concentrations HPLC-UV->Susceptible to Matrix Interference LC-MS/MS->Higher Sensitivity (Lower LLOQ) LC-MS/MS->Higher Selectivity LC-MS/MS->Higher Cost & Complexity LC-MS/MS->Less Prone to Matrix Effects

Figure 2: Logical comparison of HPLC-UV and LC-MS/MS attributes.

Detailed Experimental Protocols

For reproducibility and methodological transparency, detailed experimental protocols for both HPLC-UV and LC-MS/MS methods are provided below. These protocols are synthesized from validated methods reported in the scientific literature.

HPLC-UV Method

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add an internal standard (e.g., lorazepam) and an appropriate volume of extraction solvent (e.g., ethyl ether).[2]

  • Vortex the mixture for a specified time (e.g., 5 minutes).

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in a defined ratio.[6]

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Detection: UV detection at the wavelength of maximum absorbance for rabeprazole (e.g., 284 nm).[1]

LC-MS/MS Method

Sample Preparation (Protein Precipitation):

  • To a small volume of plasma (e.g., 50 µL), add an internal standard (e.g., a stable isotope-labeled rabeprazole).[4]

  • Add a protein precipitating agent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 1:3).[3]

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Inject a portion of the supernatant directly into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: A suitable C18 or other reverse-phase column, often with a smaller particle size for faster analysis (e.g., 50 mm x 2.1 mm, 2.7 µm).[4]

  • Mobile Phase: A gradient or isocratic elution using a combination of an aqueous phase (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[3][7]

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

Mass Spectrometric Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both rabeprazole and the internal standard. For example, a common transition for rabeprazole is m/z 360.1 → 242.2.[7]

Conclusion

Both HPLC-UV and LC-MS/MS are robust and reliable techniques for the quantification of rabeprazole. The choice between them is dictated by the specific requirements of the study.

  • HPLC-UV is a cost-effective and straightforward method, well-suited for routine analysis, quality control of pharmaceutical formulations, and studies where high sensitivity is not a prerequisite. Its simplicity of operation makes it accessible to a wider range of laboratories.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low detection limits, such as pharmacokinetic and bioequivalence studies in biological matrices like plasma.[6] While the initial investment and operational complexity are higher, the quality and specificity of the data are unparalleled, especially when dealing with complex biological samples where matrix effects can be a significant challenge for UV detection.

Ultimately, a thorough evaluation of the analytical needs, budget constraints, and available expertise will guide the selection of the most appropriate technique for rabeprazole quantification, ensuring accurate and reliable data for advancing pharmaceutical research and development.

References

Assessing the Isotopic Purity of Rabeprazole-13C,d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of Rabeprazole-13C,d3, a crucial internal standard in pharmacokinetic and bioanalytical studies. We will explore the performance of this compound in relation to its deuterated alternative, Rabeprazole-d4, supported by established experimental protocols and data from commercially available standards.

Introduction to Isotopic Purity in Pharmaceutical Analysis

Stable isotope-labeled (SIL) compounds are indispensable tools in modern drug development, particularly in quantitative bioanalysis using mass spectrometry. The accuracy of these studies hinges on the isotopic purity of the SIL internal standard. Isotopic purity refers to the percentage of the compound that is enriched with the desired stable isotopes (e.g., 13C, 2H or D) relative to the unlabeled (M+0) and other isotopic variants. High isotopic purity minimizes cross-talk between the analyte and the internal standard, ensuring accurate and precise quantification.

Rabeprazole, a proton pump inhibitor, is widely studied, and the use of its stable isotope-labeled analogues is common. This guide focuses on this compound, a variant labeled with one carbon-13 atom and three deuterium atoms, and compares its utility with the more common Rabeprazole-d4.

Comparison of this compound and Rabeprazole-d4

The choice of a stable isotope-labeled internal standard can significantly impact assay performance. While both this compound and Rabeprazole-d4 serve the same purpose, there are key theoretical and practical differences to consider.

Key Performance Considerations:

  • Chromatographic Co-elution: Ideally, the internal standard should co-elute with the analyte to experience identical matrix effects. Due to the minimal difference in physicochemical properties between 13C-labeled and unlabeled compounds, this compound is expected to have a retention time virtually identical to that of native Rabeprazole. Deuterium labeling (as in Rabeprazole-d4) can sometimes lead to a slight shift in retention time, a phenomenon known as the "isotope effect," which can potentially compromise the accuracy of correction for matrix effects.

  • Mass Difference: A sufficient mass difference between the analyte and the internal standard is necessary to prevent isotopic crosstalk. This compound has a mass difference of +4 Da from the unlabeled compound, as does Rabeprazole-d4. Both provide adequate separation in a mass spectrometer.

  • Label Stability: The isotopic labels must be stable and not undergo exchange with protons from the solvent or matrix. The 13C label is inherently stable. The d3 label in this compound is on a methoxy group, which is generally a non-labile position. Similarly, the deuterium labels in commercially available Rabeprazole-d4 are typically placed on the benzimidazole ring, which is also a stable position.

Quantitative Data Summary

The following table summarizes the key specifications of commercially available this compound and a common alternative, Rabeprazole-d4. The data is based on information provided by various suppliers.

ParameterThis compound Sodium SaltRabeprazole-d4 Sodium Salt
Chemical Purity ≥95%>97%
Isotopic Purity (Atom % D) 98%99 atom % D
Isotopic Purity (Atom % 13C) 98%N/A
Overall Isotopic Enrichment HighHigh
Mass Difference from Unlabeled +4 Da+4 Da
CAS Number N/A934295-48-4
Molecular Formula C₁₇¹³CH₁₇D₃N₃NaO₃SC₁₈H₁₇D₄N₃NaO₃S

Note: Purity values are as stated by representative suppliers and may vary between batches and vendors.

Experimental Protocols for Isotopic Purity Assessment

Accurate determination of isotopic purity requires robust analytical methods. The two primary techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

I. Isotopic Purity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for determining the distribution of isotopologues and calculating the overall isotopic enrichment.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
  • Further dilute the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1 µg/mL for analysis.

2. LC-MS/MS Method:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 µm.[1]
  • Mobile Phase: Isocratic elution with 40% 10 mM ammonium acetate solution and 60% acetonitrile.[1]
  • Flow Rate: 0.700 mL/min.[1]
  • Injection Volume: 5 µL.
  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.
  • Ionization: Electrospray Ionization (ESI), positive mode.
  • Data Acquisition: Full scan mode to observe the isotopic cluster of the molecular ion. The expected m/z values for the protonated species are:
  • Unlabeled Rabeprazole ([M+H]⁺): m/z 360.1
  • This compound ([M+4+H]⁺): m/z 364.1
  • MRM Transitions (for triple quadrupole):
  • Rabeprazole: m/z 360.1 → 242.2[2]
  • This compound: m/z 364.1 → 246.2 (predicted)

3. Data Analysis:

  • Integrate the peak areas of all observed isotopologues in the mass spectrum.
  • Correct for the natural isotopic abundance of all elements in the molecule.
  • Calculate the isotopic purity using the following formula:

II. Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be used to determine the chemical purity and confirm the position of the isotopic labels.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume of a suitable deuterated solvent, such as DMSO-d6.[3]
  • Add a known amount of a certified internal standard (e.g., maleic acid) for quantitative analysis.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
  • ¹H NMR Parameters:
  • Solvent: DMSO-d6.[3]
  • Pulse Program: A standard quantitative pulse program (e.g., with a 30° pulse and a long relaxation delay).
  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is generally sufficient for accurate quantification).
  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 64).
  • ¹³C NMR Parameters:
  • Solvent: DMSO-d6.[3]
  • Pulse Program: A standard proton-decoupled 13C experiment with a long relaxation delay.
  • Acquisition Time (aq) and Relaxation Delay (d1): Optimized to ensure full relaxation of the quaternary carbons.

3. Data Analysis:

  • Chemical Purity: Integrate a well-resolved signal of this compound in the ¹H NMR spectrum and compare it to the integral of the known internal standard to calculate the chemical purity.
  • Isotopic Enrichment (¹³C): In the ¹³C NMR spectrum, the intensity of the signal corresponding to the ¹³C-labeled carbon will be significantly enhanced. Comparison with the intensities of the other carbon signals (accounting for NOE effects) can provide an estimate of the ¹³C enrichment.
  • Isotopic Enrichment (d3): The absence or significant reduction of the proton signal corresponding to the methoxy group in the ¹H NMR spectrum confirms the high level of deuterium incorporation. For example, the singlet for the methoxy protons is typically observed around 3.23 ppm in DMSO-d6.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the isotopic purity of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Analysis cluster_results Results prep Weigh and Dissolve This compound lcms LC-MS Analysis (High Resolution MS) prep->lcms Dilute for MS nmr NMR Analysis (Quantitative 1H & 13C) prep->nmr Add Internal Standard ms_data Integrate Isotopologue Peaks & Correct for Natural Abundance lcms->ms_data nmr_data Integrate Signals vs. Internal Standard nmr->nmr_data iso_purity Calculate Isotopic Purity (%) ms_data->iso_purity chem_purity Determine Chemical Purity (%) nmr_data->chem_purity

Caption: Workflow for Isotopic Purity Assessment.

Conclusion

The assessment of isotopic purity is a critical quality control step for stable isotope-labeled internal standards. For this compound, both high-resolution LC-MS and quantitative NMR spectroscopy are powerful techniques to ensure its suitability for demanding bioanalytical applications. While both this compound and Rabeprazole-d4 are effective internal standards, the use of a mixed-isotope label in this compound offers the advantage of minimal chromatographic isotope effects, potentially leading to more accurate and reliable quantitative results. Researchers should carefully consider the specific requirements of their assays when selecting an appropriate internal standard and should always verify the isotopic and chemical purity of the material.

References

A Comparative Guide to the Bioanalytical Quantification of Rabeprazole: Focus on Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of the linearity and range of calibration curves for rabeprazole, with a specific focus on the use of its stable isotope-labeled internal standard, Rabeprazole-13C,d3. The data presented is supported by detailed experimental protocols to aid in the replication and adaptation of these methods.

Quantitative Data Summary

The performance of a bioanalytical method is critically defined by its linearity and range. The following table summarizes these parameters for rabeprazole quantification using this compound as an internal standard, alongside alternative methods for a comprehensive comparison.

AnalyteInternal StandardAnalytical MethodLinearity RangeCorrelation Coefficient (r²)
RabeprazoleThis compoundLC-MS/MS0.1 - 150 ng/mLNot explicitly stated, but method validated as per current guidelines
RabeprazoleOmeprazoleLC-MS/MS0.2 - 200 ng/mL0.9988 - 0.9994[1]
RabeprazoleOmeprazoleLC-MS/MS1 - unspecified ng/mL> 0.99
RabeprazoleLansoprazole deuterium derivativesLC/MS/MS0.25 - 2500 ng/mLNot explicitly stated, but described as a "good linear response"[2]
Rabeprazole EnantiomersEsomeprazoleChiral LC-MS/MS0.5 - 400 ng/mLNot explicitly stated, but described as "linear"[3]
RabeprazoleMetroprololLC-ESI-MS5 - 2000 ng/mLNot explicitly stated, but described as "linear"[4]
RabeprazoleZaleplonHPLC-UV20 - 1200 ng/mL> 0.999
RabeprazoleNot specifiedRP-HPLC20 - 60 µg/mL> 0.999[5]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the evaluation and implementation of a bioanalytical assay.

Method 1: Quantification of Rabeprazole using this compound by LC-MS/MS [6][7][8]

  • Sample Preparation: Rabeprazole was extracted from human plasma samples via liquid-liquid extraction (LLE).

  • Chromatography:

    • Column: Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 μm.

    • Mobile Phase: Isocratic elution with 40% 10 mM ammonium acetate solution and 60% acetonitrile.

    • Flow Rate: 0.700 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI).

    • Detection: Multiple reaction monitoring (MRM) mode.

  • Validation: The method was validated for specificity, selectivity, accuracy, precision, recovery, matrix factor, hemolysis effect, and stability in human plasma.[6][7]

Method 2: Quantification of Rabeprazole using Omeprazole by LC-MS/MS [1]

  • Sample Preparation: Simple protein precipitation with methanol.

  • Chromatography:

    • Mobile Phase: Isocratic mixture of methanol and water (50:50) with 0.1% formic acid in water.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization.

    • Detection: Selected reaction monitoring (SRM).

  • Validation: The method was validated for specificity, lower limit of quantification, accuracy, and precision.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioanalytical method development and validation process described in the referenced studies.

Bioanalytical Method Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_application Application plasma Human Plasma Sample extraction Liquid-Liquid or Protein Precipitation Extraction plasma->extraction chromatography Chromatographic Separation (e.g., C18 Column) extraction->chromatography ms_detection Mass Spectrometric Detection (ESI, MRM/SRM) chromatography->ms_detection linearity Linearity & Range ms_detection->linearity accuracy Accuracy & Precision ms_detection->accuracy selectivity Selectivity & Specificity ms_detection->selectivity stability Stability ms_detection->stability pk_study Pharmacokinetic Study stability->pk_study

Caption: General workflow for bioanalytical method validation.

This guide highlights that while various internal standards and analytical techniques can be employed for the quantification of rabeprazole, the use of a stable isotope-labeled internal standard like this compound in conjunction with LC-MS/MS offers high sensitivity and specificity, achieving a low limit of quantification.[6][7] The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, the available equipment, and the nature of the biological matrix.

References

The Analytical Edge: A Comparative Guide to Recovery and Matrix Effect Assessment for Rabeprazole-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous validation of bioanalytical methods is paramount to ensure data integrity. This guide provides a comparative assessment of the recovery and matrix effect for Rabeprazole-13C,d3, a commonly used internal standard in the quantification of the proton pump inhibitor, rabeprazole. The performance of this compound is evaluated against other commonly used internal standards, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis. Its chemical and physical properties closely mimic the analyte of interest, rabeprazole, allowing it to effectively compensate for variability in sample preparation and ionization efficiency, thereby minimizing matrix effects and ensuring accurate quantification.

Comparative Analysis of Internal Standards

The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. While structural analogs are often employed, stable isotope-labeled internal standards like this compound are preferred for their ability to co-elute with the analyte and experience similar ionization suppression or enhancement.

Internal StandardAnalyteMean Recovery (%)Recovery RSD (%)Matrix Effect (%)Matrix Effect RSD (%)Reference
This compound Rabeprazole70< 10Not Reported< 10[1]
Omeprazole RabeprazoleNot ReportedNot ReportedNot ReportedNot Reported[2]
Lansoprazole Rabeprazole>85<1585-115<15[3]
Esomeprazole RabeprazoleNot ReportedNot ReportedNot ApparentNot Reported[4]
Pantoprazole RabeprazoleNot ReportedNot ReportedNot ReportedNot Reported[5]

Note: "Not Reported" indicates that the specific quantitative data was not explicitly stated in the cited reference. RSD refers to the Relative Standard Deviation.

The data presented highlights that while various proton pump inhibitors have been utilized as internal standards for rabeprazole analysis, detailed public data on their recovery and matrix effect performance is not always available. The study utilizing this compound provides specific recovery data, demonstrating consistent and acceptable performance.[1] For Lansoprazole, a good recovery and controlled matrix effect were reported.[3] The study using Esomeprazole stated that matrix effects were not apparent, indicating good performance, though quantitative data was not provided.[4]

Experimental Protocols

To ensure the reliability of bioanalytical data, regulatory bodies such as the FDA and EMA provide stringent guidelines for method validation, including the assessment of recovery and matrix effect.[6]

Recovery Assessment

The recovery of an analyte is a measure of the efficiency of the extraction process. It is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of the analyte in a post-extraction spiked sample.

Protocol for Recovery Assessment:

  • Prepare three sets of samples:

    • Set A (Pre-extraction spike): Blank biological matrix spiked with the analyte and internal standard before the extraction process.

    • Set B (Post-extraction spike): Blank biological matrix extract spiked with the analyte and internal standard after the extraction process.

    • Set C (Neat solution): A standard solution of the analyte and internal standard in the final reconstitution solvent.

  • Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate the percentage recovery using the following formula:

    • % Recovery = (Mean peak area of Set A / Mean peak area of Set B) x 100

Matrix Effect Assessment

The matrix effect is the alteration of ionization efficiency of an analyte due to the presence of co-eluting, interfering substances in the biological matrix. It is assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.

Protocol for Matrix Effect Assessment:

  • Prepare two sets of samples:

    • Set B (Post-extraction spike): Blank biological matrix extract spiked with the analyte and internal standard.

    • Set C (Neat solution): A standard solution of the analyte and internal standard in the final reconstitution solvent.

  • Analyze both sets of samples using the LC-MS/MS method.

  • Calculate the percentage matrix effect using the following formula:

    • % Matrix Effect = (Mean peak area of Set B / Mean peak area of Set C) x 100

    • A value of 100% indicates no matrix effect. A value >100% indicates ionization enhancement, and a value <100% indicates ionization suppression. The coefficient of variation (%CV) of the matrix factor across different lots of the biological matrix should be within an acceptable range (typically ≤15%).

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams outline the experimental workflow for assessing recovery and matrix effect, and the mechanism of action of rabeprazole.

Recovery_Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A (Pre-extraction Spike) LCMS LC-MS/MS Analysis A->LCMS B Set B (Post-extraction Spike) B->LCMS C Set C (Neat Solution) C->LCMS Calc_Rec Calculate Recovery (% Rec = (A/B) * 100) LCMS->Calc_Rec Peak Areas of A & B Calc_ME Calculate Matrix Effect (% ME = (B/C) * 100) LCMS->Calc_ME Peak Areas of B & C

Experimental workflow for recovery and matrix effect assessment.

Rabeprazole_Mechanism cluster_body Human Body Rabeprazole Rabeprazole (Oral Administration) Stomach Stomach (Parietal Cell) Rabeprazole->Stomach Absorption ProtonPump H+/K+ ATPase (Proton Pump) Stomach->ProtonPump Activation in acidic environment Acid Gastric Acid (H+) ProtonPump->Acid Inhibition of H+ secretion

Simplified mechanism of action of rabeprazole.

Conclusion

The use of a stable isotope-labeled internal standard, this compound, offers significant advantages in the bioanalysis of rabeprazole. Its performance, particularly in terms of recovery and mitigating matrix effects, underscores its suitability for achieving accurate and reliable quantification in complex biological matrices. While alternative internal standards are available, the ideal choice remains a stable isotope-labeled analog. This guide emphasizes the importance of rigorous validation of recovery and matrix effects, in line with regulatory expectations, to ensure the quality of bioanalytical data in drug development.

References

Safety Operating Guide

Navigating the Disposal of Rabeprazole-13C,d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of Rabeprazole-13C,d3, a stable isotope-labeled compound.

This compound is labeled with stable, non-radioactive isotopes of carbon and deuterium. Consequently, its disposal is governed by its chemical properties as a potentially hazardous waste, not as radioactive waste. The procedures outlined below are based on general best practices for laboratory chemical waste and are intended to guide users in developing a compliant disposal plan. It is imperative to consult and adhere to all local, state, and federal regulations.

Immediate Safety and Logistical Information

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is worn. Handle the material in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. It is best practice to collect the waste in a dedicated, clearly labeled container.

  • Containerization:

    • Use a container that is compatible with the chemical properties of Rabeprazole. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is generally suitable.

    • The container must be in good condition, with no leaks or cracks.

    • Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the waste (e.g., "solid," "in 10% methanol"). Include the date when the first particle of waste was added to the container.

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

    • The SAA must be under the control of the laboratory personnel.

    • Ensure the container is kept closed at all times, except when adding waste.

    • Follow institutional and regulatory limits for the amount of waste that can be accumulated in an SAA and the timeframe for its removal.

  • Arranging for Disposal:

    • Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

    • Provide the EHS department with all necessary information about the waste, including its composition and volume.

    • Do not attempt to dispose of the chemical waste down the drain or in the regular trash.

Quantitative Data for Laboratory Hazardous Waste

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, based on U.S. Environmental Protection Agency (EPA) regulations. These values may vary based on state and local regulations.

ParameterLimitRegulation/Guideline
Satellite Accumulation Area (SAA) Volume Up to 55 gallons of non-acutely hazardous waste40 CFR 262.15
Up to 1 quart of liquid acutely hazardous waste40 CFR 262.15
Up to 1 kg of solid acutely hazardous waste40 CFR 262.15
Central Accumulation Area (CAA) Time Limit (Small Quantity Generator) 180 days40 CFR 262.16
Central Accumulation Area (CAA) Time Limit (Large Quantity Generator) 90 days40 CFR 262.17

Experimental Protocols Cited

The disposal procedures outlined in this document are based on established guidelines for the management of laboratory chemical waste from the following sources:

  • U.S. Environmental Protection Agency (EPA): Regulations under the Resource Conservation and Recovery Act (RCRA) provide the federal framework for hazardous waste management.

  • Occupational Safety and Health Administration (OSHA): The Hazard Communication Standard (29 CFR 1910.1200) mandates the assessment of chemical hazards and the communication of this information.

  • Institutional Environmental Health and Safety (EHS) Programs: Specific protocols are developed and enforced by individual research institutions to ensure compliance with federal, state, and local regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Decision Workflow start Start: Unused or Waste This compound is_hazardous Is the waste hazardous? (Consult SDS for Rabeprazole) start->is_hazardous non_hazardous_disposal Follow institutional procedures for non-hazardous chemical waste. is_hazardous->non_hazardous_disposal No segregate Segregate from other waste streams. is_hazardous->segregate Yes end End: Compliant Disposal non_hazardous_disposal->end containerize Place in a compatible, labeled hazardous waste container. segregate->containerize store Store in a designated Satellite Accumulation Area (SAA). containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize safety and adhere to the specific regulations and procedures established by your institution and local authorities. For any uncertainty, contact your Environmental Health and Safety department for guidance.

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Rabeprazole-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Rabeprazole-13C,d3. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a stable isotope-labeled form of Rabeprazole, a proton pump inhibitor. While the isotopic labeling does not significantly alter the chemical reactivity, the compound should be handled with the same precautions as the parent drug, which is an active pharmaceutical ingredient (API). The following protocols for personal protective equipment (PPE), handling, and disposal are based on safety data sheets for Rabeprazole sodium.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Hands Protective gloves (e.g., Viton™, Impervious gloves)Must satisfy EU Directive 89/686/EEC and the standard EN 374[1][2]
Skin/Body Impervious clothing, fire/flame resistant clothing, long-sleeved lab coatN/A
Respiratory Suitable respirator if ventilation is inadequate or dust is generatedN/A

Procedural Guidance for Safe Handling

Safe handling practices are critical to minimize the risk of exposure. Always work in a well-ventilated area, preferably within a fume hood.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available. An accessible safety shower and eye wash station are mandatory[3].

  • Donning PPE: Put on all required PPE as specified in the table above before opening the container.

  • Weighing and Aliquoting: If working with a powder, perform these tasks in a fume hood or other contained environment to avoid dust formation[4].

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn[1]. Decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid contaminating yourself. Dispose of single-use items in the appropriate waste stream.

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash with plenty of soap and water. Consult a doctor[1].
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a doctor[1].
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. Call a doctor or Poison Control Center if you feel unwell[3].
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1].

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate unnecessary personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal[3].

  • Decontaminate the spill area and all equipment used for cleanup.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains or water courses[3].

Operational Workflow for Handling this compound

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh/Aliquot in Hood don_ppe->weigh Proceed to Handling dissolve Dissolve Compound weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate Proceed to Cleanup doff_ppe Doff PPE decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose spill Spill Response exposure First Aid

Caption: A flowchart illustrating the procedural steps for safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.